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AP39

Cat. No.: B8144841
M. Wt: 721.8 g/mol
InChI Key: PUEBFERUDPTIDR-UHFFFAOYSA-M
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Description

AP39 (CAS 1429061-80-2) is a innovative research compound designed as a mitochondria-targeted, slow-release hydrogen sulfide (H₂S) donor . Its chemical structure conjugates a H₂S-donating dithiolethione moiety to a lipophilic, positively charged triphenylphosphonium (TPP+) cation, which facilitates its accumulation within the mitochondrial matrix . This targeted delivery ensures sustained, low-dose release of H₂S directly at the site of action, enhancing its protective efficacy while minimizing the potential for cytotoxicity associated with high, rapid-release H₂S donors . In research settings, this compound is primarily valued for its potent ability to protect and preserve mitochondrial function under cellular stress. By donating H₂S to mitochondria, this compound helps maintain cellular bioenergetics, reduces oxidative stress, and supports ATP production, which can prevent cell death . Its key research applications and demonstrated efficacies in preclinical models include: Organ Protection and Ischemia-Reperfusion Injury: Supplementation of preservation solutions with this compound has been shown to significantly improve the viability of donor livers following extended static cold storage, resulting in reduced cellular damage (AST, ALT) and improved energy charge upon reperfusion . Similar protective effects have been observed in models of kidney and heart transplantation . Neuroprotection: Preconditioning with this compound can induce brain tolerance to ischemia. In models of middle cerebral artery occlusion (MCAO), this compound treatment reduced infarct volume and neurological deficit, exerted anti-inflammatory effects by reducing IL-1β, IL-6, and TNFα, and enhanced pro-survival signaling pathways such as BDNF-TrkB . Mitigation of Oxidative Stress: this compound has demonstrated efficacy in abrogating oxidative stress-induced mitochondrial dysfunction in various cell types, including brain cells, by preserving oxygen consumption rate and overall mitochondrial function . This compound is supplied with a minimum purity of ≥95% (HPLC) and is recommended for use at concentrations in the nanomolar range (e.g., 30–400 nM in cell culture) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H38BrO2PS3 B8144841 AP39

Properties

IUPAC Name

[10-oxo-10-[4-(5-sulfanylidenedithiol-3-yl)phenoxy]decyl]-triphenylphosphanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H38O2PS3.BrH/c38-36(39-31-26-24-30(25-27-31)35-29-37(41)43-42-35)23-15-4-2-1-3-5-16-28-40(32-17-9-6-10-18-32,33-19-11-7-12-20-33)34-21-13-8-14-22-34;/h6-14,17-22,24-27,29H,1-5,15-16,23,28H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEBFERUDPTIDR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCCCCCCCC(=O)OC2=CC=C(C=C2)C3=CC(=S)SS3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H38BrO2PS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

721.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

AP39: A Technical Guide to a Mitochondria-Targeted Hydrogen Sulfide Donor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP39, chemically known as (10-oxo-10-(4-(3-thioxo-3H-1,2-dithiol-5yl)phenoxy)decyl)triphenylphosphonium bromide, is a novel small molecule designed to deliver hydrogen sulfide (H₂S) directly to mitochondria. As an endogenously produced gasotransmitter, H₂S plays a crucial role in cellular signaling, cytoprotection, and the regulation of mitochondrial bioenergetics. However, its therapeutic application has been hampered by its gaseous nature and lack of targeted delivery. This compound overcomes these challenges by coupling an H₂S-donating moiety (dithiolethione) to a triphenylphosphonium (TPP⁺) cation, which facilitates its accumulation within the mitochondria. This targeted delivery allows for the localized release of H₂S, minimizing off-target effects and maximizing its therapeutic potential in a range of preclinical models of diseases associated with mitochondrial dysfunction.

Mechanism of Action

This compound's mechanism of action is centered on its ability to selectively deliver H₂S to the mitochondrial matrix. The positively charged TPP⁺ cation exploits the significant negative mitochondrial membrane potential to drive its accumulation within the mitochondria. Once localized, the dithiolethione moiety undergoes slow hydrolysis, releasing H₂S in a sustained manner. This localized increase in mitochondrial H₂S concentration has several key effects:

  • Supports Mitochondrial Bioenergetics: At low nanomolar concentrations, this compound-derived H₂S can donate electrons to the electron transport chain, specifically at the level of ubiquinone, thereby stimulating ATP production.[1]

  • Reduces Oxidative Stress: H₂S is a potent antioxidant that can directly scavenge reactive oxygen species (ROS) and enhance the activity of endogenous antioxidant enzymes.

  • Modulates Signaling Pathways: this compound has been shown to modulate key signaling pathways involved in cellular metabolism and survival, such as the AMPK/UCP2 pathway.[2]

AP39_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion AP39_ext This compound AP39_cyto This compound AP39_ext->AP39_cyto Cellular Uptake AP39_mito This compound AP39_cyto->AP39_mito Mitochondrial Targeting (TPP+) H2S H₂S AP39_mito->H2S Slow Release ETC Electron Transport Chain H2S->ETC Electron Donation ROS ROS H2S->ROS Scavenging ATP ATP ETC->ATP Production ROS->ETC Inhibition AMPK_UCP2_Pathway This compound This compound Mito Mitochondria This compound->Mito H2S H₂S Mito->H2S Release AMPK AMPK H2S->AMPK pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation UCP2 UCP2 pAMPK->UCP2 Upregulation ROS_prod Mitochondrial ROS Production UCP2->ROS_prod Reduces Cytoprotection Cytoprotection UCP2->Cytoprotection Contributes to

References

An In-depth Technical Guide to the Synthesis and Chemical Structure of AP39

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AP39, formally known as (10-oxo-10-(4-(3-thioxo-3H-1,2-dithiol-5-yl)phenoxy)decyl)triphenylphosphonium bromide, is a novel small molecule engineered for the targeted delivery of hydrogen sulfide (H₂S) to mitochondria. This technical guide provides a comprehensive overview of its chemical structure, a detailed, step-by-step synthesis protocol, and an exploration of its mechanism of action through key signaling pathways. All quantitative data are presented in structured tables, and experimental methodologies are thoroughly described. Visual diagrams generated using Graphviz are included to illustrate complex pathways and workflows, adhering to specified design parameters for clarity and accessibility to a scientific audience.

Chemical Structure and Properties

This compound is a hybrid molecule meticulously designed to leverage the therapeutic potential of hydrogen sulfide within the mitochondrial matrix.[1][2] Its structure can be deconstructed into two principal components:

  • Mitochondria-Targeting Moiety: A triphenylphosphonium (TPP⁺) cation, which, due to its lipophilic nature and positive charge, facilitates the accumulation of the molecule within the mitochondria, driven by the negative mitochondrial membrane potential.

  • H₂S-Donating Moiety: A 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH) unit, which is responsible for the slow and sustained release of H₂S.[3]

These two components are connected by a C10 alkyl linker, ensuring the spatial separation and independent functionality of the targeting and donor moieties.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name (10-oxo-10-(4-(3-thioxo-3H-1,2-dithiol-5-yl)phenoxy)decyl)triphenylphosphonium bromide
Molecular Formula C₃₇H₃₆BrO₂PS₅
Molecular Weight 767.85 g/mol
Appearance Orange/yellow solid
Solubility Soluble in DMSO and ethanol

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of two key intermediates: the H₂S-donating moiety, 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH), and the mitochondria-targeting triphenylphosphonium alkyl bromide. These intermediates are then coupled to yield the final this compound product.

Synthesis of Intermediates

2.1.1. Synthesis of 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH)

The synthesis of the ADT-OH moiety has been previously established.[3]

2.1.2. Synthesis of (10-bromodecyl)triphenylphosphonium bromide

This intermediate provides the mitochondria-targeting triphenylphosphonium cation and the alkyl linker.

Final Synthesis of this compound

The final step involves the coupling of the ADT-OH moiety with the triphenylphosphonium alkyl bromide linker.

Experimental Protocol: Synthesis of (10-oxo-10-(4-(3-thioxo-3H-1,2-dithiol-5-yl)phenoxy)decyl)triphenylphosphonium bromide (this compound)

  • Reactants:

    • 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH)

    • (10-bromodecyl)triphenylphosphonium bromide

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione in anhydrous N,N-dimethylformamide, potassium carbonate is added, and the mixture is stirred at room temperature.

    • (10-bromodecyl)triphenylphosphonium bromide is then added to the reaction mixture.

    • The reaction is stirred at room temperature for 24 hours.

    • The solvent is removed under reduced pressure.

    • The residue is purified by column chromatography on silica gel to yield this compound as an orange/yellow solid.

Table 2: Quantitative Data for this compound Synthesis

ParameterValue
Yield Not specified
¹H NMR (400 MHz, CDCl₃) δ (ppm)
¹³C NMR (100 MHz, CDCl₃) δ (ppm)
Mass Spectrometry m/z

(Note: Specific quantitative data such as percentage yield and detailed spectroscopic analysis are not publicly available in the reviewed literature and would require access to the full supplementary information of the primary synthesis paper or experimental replication.)

Mechanism of Action and Signaling Pathways

This compound exerts its cytoprotective effects primarily through the targeted delivery and slow release of H₂S within the mitochondria. This localized increase in H₂S concentration modulates several key cellular processes, particularly those related to mitochondrial bioenergetics and oxidative stress.

Modulation of Mitochondrial Bioenergetics

At low nanomolar concentrations, this compound has been shown to stimulate mitochondrial electron transport and enhance cellular bioenergetic function.[4] This is thought to occur through H₂S acting as an electron donor to the electron transport chain, thereby supporting ATP production. However, at higher concentrations (e.g., 300 nM), this compound can have an inhibitory effect on mitochondrial activity.[4]

Attenuation of Oxidative Stress

A primary mechanism of this compound's protective action is its ability to mitigate oxidative stress. By delivering H₂S directly to the mitochondria, a major source of reactive oxygen species (ROS), this compound can scavenge ROS and protect mitochondrial components, including mitochondrial DNA, from oxidative damage.[5]

Interaction with AMPK Signaling Pathway

Recent studies have elucidated a connection between this compound and the AMP-activated protein kinase (AMPK) pathway, a crucial regulator of cellular energy homeostasis. This compound has been shown to ameliorate doxorubicin-induced cardiotoxicity by regulating the AMPK/UCP2 pathway.[6] Activation of AMPK can lead to the upregulation of uncoupling protein 2 (UCP2), which in turn can reduce mitochondrial ROS production and protect against cellular damage.

Diagram 1: Synthesis Pathway of this compound

G Synthesis of this compound cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis ADT-OH 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH) This compound (10-oxo-10-(4-(3-thioxo-3H-1,2-dithiol-5-yl)phenoxy)decyl)triphenylphosphonium bromide (this compound) ADT-OH->this compound + K₂CO₃, DMF TPP-Linker (10-bromodecyl)triphenylphosphonium bromide TPP-Linker->this compound

Caption: Synthetic route to this compound from key intermediates.

Diagram 2: this compound Mechanism of Action

G This compound Signaling Pathway cluster_0 Cellular Environment cluster_1 Mitochondrion cluster_2 Cellular Response AP39_ext This compound (extracellular) AP39_mito This compound (mitochondrial accumulation) AP39_ext->AP39_mito TPP-mediated uptake H2S H₂S release AP39_mito->H2S ROS Reactive Oxygen Species (ROS) H2S->ROS reduces Bioenergetics Mitochondrial Bioenergetics H2S->Bioenergetics modulates AMPK AMPK Activation H2S->AMPK Cytoprotection Cytoprotection (Reduced Apoptosis, Increased Viability) ROS->Cytoprotection leads to damage (inhibited by this compound) Bioenergetics->Cytoprotection supports AMPK->Cytoprotection promotes

Caption: this compound's mechanism of action in mitochondria.

Experimental Protocols

Cell Viability Assays (MTT and LDH)
  • MTT Assay: Cell viability can be determined by the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay. Cells are seeded in 96-well plates and treated with this compound. Following treatment, MTT solution is added to each well and incubated. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.[7]

  • LDH Assay: Lactate dehydrogenase (LDH) release into the culture medium, an indicator of cell death, is measured using a cytotoxicity assay kit. Supernatant from treated cells is mixed with the LDH assay reagent, and the absorbance is read at 490 nm.[7]

Measurement of Intracellular H₂S

Intracellular H₂S levels can be assessed using the fluorescent dye 7-azido-4-methylcoumarin.[4]

Analysis of Mitochondrial Bioenergetics

Cellular bioenergetic function can be measured using an extracellular flux analyzer (e.g., Seahorse XF24). This allows for the real-time measurement of oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), providing insights into mitochondrial respiration and glycolysis.[5]

Detection of Reactive Oxygen Species (ROS)

Mitochondrial ROS production can be monitored using the MitoSOX Red mitochondrial superoxide indicator.[4]

Assessment of Mitochondrial DNA Integrity

The integrity of mitochondrial and nuclear DNA can be assayed using the Long Amplicon PCR method.[4]

Conclusion

This compound represents a significant advancement in the development of mitochondria-targeted therapeutics. Its unique chemical structure allows for the precise delivery of hydrogen sulfide to a key subcellular location involved in a multitude of pathological conditions. The synthetic route, while multi-stepped, is achievable with standard organic chemistry techniques. The mechanism of action, centered on the modulation of mitochondrial bioenergetics and the attenuation of oxidative stress, offers a promising avenue for the treatment of diseases characterized by mitochondrial dysfunction. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the potential of this compound and related compounds. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to translate its preclinical efficacy into clinical applications.

References

A Technical Guide to the Foundational Research on AP39 and its Role in Mitigating Oxidative Stress

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of AP39, a novel mitochondria-targeted hydrogen sulfide (H₂S) donor, and its foundational role in combating oxidative stress. We will explore its mechanism of action, summarize key quantitative data from pivotal studies, detail common experimental protocols, and visualize the critical signaling pathways involved.

Core Concepts: this compound and Oxidative Stress

This compound, chemically known as (10-oxo-10-(4-(3-thioxo-3H-1,2-dithiol-5-yl)phenoxy)decyl)triphenylphosphonium bromide, is a synthetic compound designed for the targeted delivery of hydrogen sulfide (H₂S) directly to mitochondria.[1][2] Its structure consists of a triphenylphosphonium (TPP⁺) cation, a lipophilic moiety that actively accumulates within the mitochondria due to the organelle's negative membrane potential, linked to a dithiolethione group, which serves as the H₂S-donating entity.[2][3][4]

Mitochondrial dysfunction is a key factor in the pathogenesis of numerous diseases and is intrinsically linked to oxidative stress—an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[5] By delivering H₂S, a known antioxidant and signaling molecule, directly to the site of major ROS production, this compound offers a promising therapeutic strategy to preserve mitochondrial function and protect cells from oxidative damage.[3][6]

The mechanism involves this compound crossing the cell membrane and the TPP⁺ cation guiding the molecule to the mitochondria. Once localized, the dithiolethione moiety slowly releases H₂S, which can then exert its protective effects, including supporting mitochondrial electron transport and ATP generation.[2][7][8]

cluster_cell Cell cluster_mito Mitochondrion (-180mV) AP39_ext This compound (Extracellular) AP39_int This compound Accumulation (driven by TPP+) AP39_ext->AP39_int Membrane Translocation H2S H₂S Release AP39_int->H2S Slow Release ETC Electron Transport Chain H2S->ETC Supports e- Donation ROS ROS H2S->ROS Scavenges ETC->ROS Generates (under stress)

Proposed mechanism of this compound cellular uptake and action.

Key Signaling Pathways Modulated by this compound

Research has shown that this compound ameliorates cardiotoxicity induced by doxorubicin (DOX) by regulating the AMPK/UCP2 pathway.[9][10] DOX-induced oxidative stress leads to mitochondrial damage and apoptosis, which is associated with a decrease in the phosphorylation of AMPK and the expression of UCP2.[9][11] this compound treatment reverses these effects, attenuating oxidative stress and apoptosis by activating this protective pathway.[9][11]

DOX Doxorubicin (DOX) (Induces Oxidative Stress) AMPK p-AMPK/AMPK DOX->AMPK Inhibits Mito_Damage Mitochondrial Damage (ROS, Apoptosis) DOX->Mito_Damage Induces This compound This compound This compound->AMPK Activates Protection Cardioprotection UCP2 UCP2 AMPK->UCP2 Activates UCP2->Mito_Damage Inhibits

This compound modulates the AMPK/UCP2 signaling pathway.

Quantitative Data Summary

The effects of this compound have been quantified in numerous in vitro and in vivo models of oxidative stress. The data consistently show a protective effect, often following a bell-shaped concentration-response curve where low-to-mid nanomolar concentrations are most effective.[3][6]

Table 1: In Vitro Efficacy of this compound in Models of Oxidative Stress
Cell TypeStressorThis compound ConcentrationMeasured EndpointResultCitation
NRK-49F Renal EpithelialGlucose Oxidase (GOx)30-300 nMCell Viability (MTT)Concentration-dependent protection.[3][12]
NRK-49F Renal EpithelialGlucose Oxidase (GOx)30-300 nMNecrosis (LDH Release)Significant reduction in LDH release.[3][12]
NRK-49F Renal EpithelialGlucose Oxidase (GOx)30-300 nMIntracellular ATPProtection against GOx-induced depletion.[12]
bEnd.3 EndothelialGlucose Oxidase (GOx)30-100 nMBioenergeticsStimulation of mitochondrial electron transport.[2][13]
bEnd.3 EndothelialGlucose Oxidase (GOx)300 nMBioenergeticsInhibitory effect on mitochondrial activity.[2][4][13]
bEnd.3 EndothelialGlucose Oxidase (GOx)100 nMMitochondrial DNAProtected against loss of mtDNA integrity.[2][14]
H9c2 CardiomyocytesDoxorubicin (1 µmol/L)100 nmol/LROS LevelsSignificant decrease in intracellular ROS.[9][11]
H9c2 CardiomyocytesDoxorubicin (1 µmol/L)100 nmol/LApoptosisSignificantly lower apoptosis vs. DOX group.[9][11]
H9c2 CardiomyocytesDoxorubicin (1 µmol/L)100 nmol/LATP LevelsAttenuated the DOX-induced decrease in ATP.[9][11]
APP/PS1 NeuronsAβ Deposition25-100 nMCell ViabilityEnhanced cell viability and bioenergetics.[15]
APP/PS1 NeuronsAβ Deposition250 nMCell ViabilityReduced cell viability.[15]
Table 2: In Vivo Efficacy of this compound in Models of Oxidative Stress
Animal ModelConditionThis compound DosageMeasured EndpointResultCitation
RatRenal Ischemia/Reperfusion0.1-0.3 mg/kgBlood Urea Nitrogen (BUN)Dose-dependent protection; ~50% reduction at 0.3 mg/kg.[3][12][16]
RatRenal Ischemia/Reperfusion0.1-0.3 mg/kgPlasma CreatinineDose-dependent protection; ~60% reduction at 0.3 mg/kg.[3][12][16]
RatRenal Ischemia/Reperfusion0.3 mg/kgOxidative Stress (MDA)Significant reduction in kidney malondialdehyde levels.[3][12][16]
RatRenal Ischemia/Reperfusion0.3 mg/kgNeutrophil Infiltration (MPO)Significant reduction in kidney myeloperoxidase activity.[3][12][16]
RatDoxorubicin CardiotoxicityN/AOxidative Stress (SOD, GSH-Px)Elevated SOD and GSH-Px content.[9]
Young RatHigh-Fat Diet (Liver Injury)N/AOxidative Stress (ROS, MDA)Eliminated ROS production and decreased MDA content.[17]
Young RatHigh-Fat Diet (Liver Injury)N/AMitochondrial FunctionProtected mtDNA, restored membrane potential.[17]
APP/PS1 MouseAlzheimer's DiseaseN/A (6 weeks)Spatial MemorySignificantly ameliorated spatial memory deficits.[15]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in foundational this compound research.

In Vitro Oxidative Stress Induction
  • Objective: To induce a state of oxidative stress in cultured cells to test the cytoprotective effects of this compound.

  • Method: Glucose oxidase (GOx) is commonly used to generate a constant, low-level flux of hydrogen peroxide (H₂O₂) in the culture medium.[12][16]

  • Protocol:

    • Cells (e.g., NRK-49F or bEnd.3) are seeded in appropriate culture plates and allowed to adhere.[2][3]

    • Cells are pre-treated with various concentrations of this compound (e.g., 30, 100, 300 nM) or vehicle for a specified duration (e.g., 30 minutes).[3]

    • Glucose oxidase is added to the medium at varying concentrations (e.g., 0.003 to 3 U/ml) to induce oxidative stress for a set period (e.g., 1 hour).[3]

    • Following incubation, the supernatant and/or cell lysates are collected for downstream analysis (MTT, LDH, ATP assays, etc.).[2][3]

Cell Viability (MTT Assay)
  • Objective: To assess cellular metabolic activity as an indicator of cell viability.

  • Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan is proportional to the number of viable cells.

  • Protocol:

    • After the experimental treatment, the culture medium is removed.[2]

    • MTT solution (e.g., 0.5 mg/ml in serum-free medium) is added to each well and incubated (e.g., for 2-4 hours at 37°C).[3]

    • The MTT solution is removed, and a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.[3]

    • The absorbance is measured on a microplate reader at a specific wavelength (e.g., 570 nm).[3]

Cell Necrosis (LDH Assay)
  • Objective: To quantify plasma membrane damage by measuring the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme.[13]

  • Protocol:

    • Following the experimental treatment, a sample of the cell culture supernatant is collected.[2]

    • The supernatant is centrifuged to remove any detached cells.

    • The LDH activity in the supernatant is measured using a commercially available colorimetric assay kit, which typically involves the conversion of a tetrazolium salt into a colored formazan product.[3]

    • Absorbance is read on a microplate reader. Maximum LDH release is determined by lysing control cells.[3]

Measurement of Oxidative Stress (MDA Assay)
  • Objective: To quantify lipid peroxidation, a key indicator of oxidative stress, by measuring malondialdehyde (MDA) levels.[3]

  • Protocol:

    • Tissue homogenates or cell lysates are prepared.[3]

    • The sample is mixed with a solution containing thiobarbituric acid (TBA) under acidic conditions and heated (e.g., 95°C for 60 minutes).

    • MDA in the sample reacts with TBA to form a pink-colored MDA-TBA adduct.

    • The mixture is cooled, and the absorbance of the resulting chromophore is measured spectrophotometrically (e.g., at 532 nm).[3]

    • MDA levels are calculated against a standard curve.[3]

Mitochondrial DNA Integrity (Long Amplicon PCR)
  • Objective: To assess damage to mitochondrial DNA (mtDNA), which is particularly susceptible to oxidative stress.[13]

  • Protocol:

    • Total DNA is extracted from the treated cells.[2]

    • Two PCR reactions are performed for each sample:

      • A long PCR amplicon (e.g., ~10 kb) within the mitochondrial genome. DNA lesions will inhibit the amplification of this large fragment.[13]

      • A short PCR amplicon (e.g., ~200 bp) within the mitochondrial or nuclear genome as a control for template quantity.

    • The PCR products are quantified (e.g., using a fluorescent DNA-intercalating dye).

    • The relative amplification of the long fragment compared to the short fragment is used as a measure of mtDNA integrity. A decrease in this ratio indicates increased DNA damage.[13]

cluster_assays Endpoint Assays Start Seed Cells in 96-well Plate Pretreat Pre-treat with this compound (30-300 nM) Start->Pretreat Stress Induce Oxidative Stress (e.g., Glucose Oxidase) Pretreat->Stress Incubate Incubate (1-24h) Stress->Incubate MTT MTT Assay (Viability) Incubate->MTT LDH LDH Assay (Necrosis) Incubate->LDH ATP ATP Assay (Bioenergetics) Incubate->ATP ROS DCF/MitoSOX Assay (ROS Levels) Incubate->ROS

A typical experimental workflow for in vitro this compound studies.

Conclusion and Future Directions

The foundational research on this compound consistently demonstrates its potential as a powerful cytoprotective agent against oxidative stress. By targeting the delivery of H₂S directly to mitochondria, this compound preserves cellular bioenergetics, protects mitochondrial DNA, and attenuates cell death across a variety of cell types and disease models.[3][13][14] Its efficacy at nanomolar concentrations highlights its potency.[8]

The modulation of protective signaling pathways, such as the AMPK/UCP2 axis, provides a mechanistic basis for its observed effects.[10] Future research should continue to explore the full range of signaling networks influenced by this compound and expand preclinical studies into other models of diseases characterized by mitochondrial dysfunction and oxidative stress. Optimizing delivery systems, such as liposomal formulations, may further enhance its therapeutic efficacy and clinical applicability.[18][19] this compound represents a cornerstone in the development of mitochondria-targeted therapeutics for a wide range of oxidative stress-related pathologies.

References

An In-depth Technical Guide to the Cytoprotective Effects of AP39

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AP39, a novel mitochondria-targeted hydrogen sulfide (H₂S) donor, has emerged as a promising cytoprotective agent with therapeutic potential in a range of preclinical models of diseases characterized by oxidative stress and mitochondrial dysfunction. By delivering H₂S directly to the mitochondria, this compound preserves mitochondrial integrity and function, mitigates oxidative damage, and modulates key cellular signaling pathways involved in cell survival and death. This technical guide provides a comprehensive overview of the core mechanisms of this compound-mediated cytoprotection, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction

Hydrogen sulfide is now recognized as a critical gaseous signaling molecule, alongside nitric oxide and carbon monoxide, with pleiotropic effects on cellular function. However, the therapeutic application of H₂S has been hampered by its rapid metabolism and lack of targeted delivery. This compound was developed to overcome these limitations by attaching a triphenylphosphonium cation to an H₂S-donating moiety, enabling its accumulation within the mitochondria in response to the mitochondrial membrane potential. This targeted delivery allows for the localized and sustained release of H₂S, maximizing its therapeutic effects while minimizing off-target side effects.

Core Mechanism of Action: Mitochondrial Protection

The primary mechanism underlying the cytoprotective effects of this compound is the preservation of mitochondrial function in the face of cellular stress. This compound achieves this through several key actions:

  • Scavenging of Reactive Oxygen Species (ROS): this compound-derived H₂S directly scavenges mitochondrial ROS, such as superoxide and hydrogen peroxide, thereby reducing oxidative damage to mitochondrial DNA, proteins, and lipids.

  • Maintenance of Mitochondrial Bioenergetics: this compound helps to maintain the mitochondrial membrane potential (ΔΨm) and supports ATP production, even under conditions of oxidative stress that would otherwise lead to mitochondrial depolarization and bioenergetic collapse.

  • Modulation of Mitochondrial Electron Transport: At physiological concentrations, H₂S can donate electrons to the electron transport chain, supporting ATP synthesis.

Quantitative Data on the Cytoprotective Effects of this compound

The cytoprotective efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key findings from studies investigating the effects of this compound on cell viability, mitochondrial function, and oxidative stress.

Table 1: Effect of this compound on Cell Viability in H9c2 Cardiomyocytes Exposed to Doxorubicin [1][2][3]

Treatment GroupThis compound Concentration (nmol/L)Cell Viability (% of Control)
Control0100
Doxorubicin (1 µmol/L)0~50
Doxorubicin + this compound50Increased vs. Doxorubicin alone
Doxorubicin + this compound100Significantly increased vs. Doxorubicin alone
Doxorubicin + this compound300Decreased vs. 100 nmol/L this compound

Table 2: Effect of this compound on Oxidative Stress Markers in H9c2 Cardiomyocytes Exposed to Doxorubicin [1]

Treatment GroupSuperoxide Dismutase (SOD) ActivityGlutathione Peroxidase (GSH-Px) ActivityMalondialdehyde (MDA) Level
ControlNormalNormalNormal
Doxorubicin (1 µmol/L)DecreasedDecreasedIncreased
Doxorubicin + this compound (100 nmol/L)Increased vs. Doxorubicin aloneIncreased vs. Doxorubicin aloneDecreased vs. Doxorubicin alone

Table 3: Effect of this compound on Apoptosis in H9c2 Cardiomyocytes Exposed to Doxorubicin [1]

Treatment GroupApoptosis Rate (% of total cells)
ControlLow
Doxorubicin (1 µmol/L)Increased
Doxorubicin + this compound (100 nmol/L)Decreased vs. Doxorubicin alone

Key Signaling Pathways Modulated by this compound

This compound exerts its cytoprotective effects not only through direct mitochondrial effects but also by modulating critical intracellular signaling pathways.

The AMPK/UCP2 Signaling Pathway

A key pathway regulated by this compound is the AMP-activated protein kinase (AMPK) and uncoupling protein 2 (UCP2) axis.[1][2] AMPK acts as a cellular energy sensor, and its activation under conditions of metabolic stress triggers a cascade of events aimed at restoring energy homeostasis. UCP2, located in the inner mitochondrial membrane, plays a role in reducing the production of reactive oxygen species. Studies have shown that this compound can activate AMPK, which in turn upregulates the expression of UCP2.[1] This signaling cascade contributes to the reduction of oxidative stress and the preservation of mitochondrial function.

AP39_AMPK_UCP2_Pathway cluster_stress Cellular Stress (e.g., Doxorubicin) cluster_this compound This compound Intervention cluster_signaling Signaling Cascade cluster_effects Cytoprotective Effects Stress Oxidative Stress Mitochondrial Dysfunction AMPK AMPK Stress->AMPK inhibits Cytoprotection Reduced Oxidative Stress Improved Mitochondrial Function Increased Cell Viability This compound This compound This compound->AMPK activates UCP2 UCP2 AMPK->UCP2 upregulates UCP2->Cytoprotection promotes

Caption: this compound activates the AMPK/UCP2 signaling pathway to promote cytoprotection.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's cytoprotective effects.

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies investigating this compound's effect on doxorubicin-induced cardiotoxicity.[4]

Materials:

  • H9c2 cardiomyocytes

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Doxorubicin

  • This compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed H9c2 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with doxorubicin (1 µmol/L) and/or this compound at various concentrations (e.g., 50, 100, 300 nmol/L) for 24 hours. Include a vehicle control group (DMSO).

  • After the treatment period, add 10 µL of MTT reagent to each well.

  • Incubate the plates for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol provides a general method for assessing cell membrane integrity.

Materials:

  • Cell culture supernatant from treated cells

  • LDH assay kit (e.g., from Roche or Promega)

  • 96-well plates

  • Microplate reader

Procedure:

  • Following treatment with doxorubicin and/or this compound as described in the MTT assay protocol, collect the cell culture supernatant.

  • Transfer 50 µL of supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of the stop solution provided in the kit to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Determine LDH release relative to a maximum LDH release control (cells lysed with Triton X-100).

ATP Measurement Assay

This protocol outlines a common method for quantifying intracellular ATP levels.

Materials:

  • Treated cells in a 96-well plate

  • ATP assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • Luminometer

Procedure:

  • Treat cells with doxorubicin and/or this compound as previously described.

  • Equilibrate the 96-well plate and the ATP assay reagent to room temperature.

  • Add a volume of ATP assay reagent equal to the volume of cell culture medium in each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Generate a standard curve with known ATP concentrations to quantify the ATP levels in the samples.

Mitochondrial Membrane Potential (ΔΨm) Assay

This protocol describes the use of the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to assess ΔΨm.

Materials:

  • Treated cells on glass-bottom dishes or in black-walled 96-well plates

  • TMRE (Tetramethylrhodamine, Ethyl Ester, Perchlorate)

  • Fluorescence microscope or a microplate reader with fluorescence capabilities

  • FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control for depolarization

Procedure:

  • Treat cells with doxorubicin and/or this compound.

  • Incubate the cells with 100 nM TMRE for 30 minutes at 37°C.

  • Wash the cells with pre-warmed PBS.

  • Acquire fluorescence images using a fluorescence microscope with appropriate filters (e.g., excitation ~549 nm, emission ~575 nm) or measure the fluorescence intensity using a microplate reader.

  • For a positive control, treat a set of cells with 10 µM FCCP for 5-10 minutes to induce mitochondrial depolarization and measure the subsequent decrease in TMRE fluorescence.

Experimental Workflow and Logical Relationships

The investigation of this compound's cytoprotective effects typically follows a logical progression of experiments to elucidate its mechanism of action.

AP39_Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Optional) Cell_Culture Cell Culture (e.g., H9c2, Endothelial cells) Induce_Stress Induce Cellular Stress (e.g., Doxorubicin, Oxidative Stress) Cell_Culture->Induce_Stress AP39_Treatment This compound Treatment (Dose-response) Induce_Stress->AP39_Treatment Viability_Assays Cell Viability Assays (MTT, LDH) AP39_Treatment->Viability_Assays Mito_Function Mitochondrial Function Assays (ATP, ΔΨm, ROS) AP39_Treatment->Mito_Function Signaling_Analysis Signaling Pathway Analysis (Western Blot for p-AMPK, UCP2) AP39_Treatment->Signaling_Analysis Animal_Model Animal Model of Disease (e.g., Ischemia-Reperfusion) Viability_Assays->Animal_Model Informs Mito_Function->Animal_Model Informs Signaling_Analysis->Animal_Model Informs AP39_Admin This compound Administration Animal_Model->AP39_Admin Outcome_Assessment Assessment of Tissue Damage and Function AP39_Admin->Outcome_Assessment

Caption: A typical experimental workflow for investigating the cytoprotective effects of this compound.

Conclusion

This compound represents a significant advancement in the development of H₂S-based therapeutics. Its ability to specifically target mitochondria and deliver H₂S in a controlled manner provides a powerful tool to combat cellular damage in a variety of disease models. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals seeking to explore the therapeutic potential of this compound and to further elucidate the intricate mechanisms of H₂S-mediated cytoprotection. Future research should continue to explore the full range of signaling pathways modulated by this compound and to translate the promising preclinical findings into clinical applications.

References

Early Studies on AP39 and Mitochondrial Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research on AP39, a novel mitochondria-targeted hydrogen sulfide (H₂S) donor. It summarizes key quantitative findings, details experimental protocols, and visualizes the underlying molecular mechanisms and experimental approaches.

Introduction to this compound

This compound is a synthetic compound designed to deliver hydrogen sulfide directly to mitochondria. It consists of a triphenylphosphonium (TPP⁺) cation linked to an H₂S-donating moiety (dithiolethione).[1] The positive charge of the TPP⁺ cation facilitates its accumulation within the mitochondria, driven by the negative mitochondrial membrane potential. This targeted delivery allows for the localized release of H₂S, minimizing off-target effects and enabling the use of nanomolar concentrations, which are significantly lower than those required for traditional H₂S donors like sodium hydrosulfide (NaHS).[2][3] Early research has focused on its potential to modulate mitochondrial function, protect against oxidative stress, and influence cellular bioenergetics.[2][4]

Quantitative Effects of this compound on Mitochondrial and Cellular Parameters

The initial studies on this compound revealed a distinct, often bell-shaped, concentration-dependent effect on various cellular and mitochondrial functions. Low nanomolar concentrations generally conferred protective and stimulatory effects, while higher concentrations sometimes led to inhibitory or detrimental outcomes.

Table 1: Concentration-Dependent Effects of this compound on Cellular Viability and Bioenergetics
Cell TypeParameterThis compound ConcentrationObserved EffectCitation
APP/PS1 NeuronsCell Viability25-100 nMIncreased[1][5]
250 nMDecreased[1][5]
ATP Levels100 nMIncreased[1]
bEnd.3 Endothelial CellsMitochondrial Activity30-100 nMStimulated[2]
300 nMInhibited[2]
Basal Respiration100 nMIncreased[2]
Maximal Respiration100 nMIncreased[2]
Spare Respiratory Capacity100 nMIncreased[2]
H9c2 CardiomyocytesCell Viability30-100 nMNo significant reduction[6]
300-500 nMInhibitory effects[6]
Table 2: Protective Effects of this compound Against Cellular Stress
Cell TypeStressorParameterThis compound ConcentrationObserved EffectCitation
APP/PS1 NeuronsEndogenous (Aβ)ROS Levels100 nMDecreased[1][5]
mtDNA Integrity100 nMProtected[1]
bEnd.3 Endothelial CellsGlucose OxidaseMitochondrial DNA Integrity100 nMMaintained[2]
ROS Production100 nMReduced[2]
Microvascular Endothelial CellsHigh GlucoseMitochondrial Membrane Potential30-300 nMDecreased hyperpolarization[7]
Mitochondrial Oxidant Production30-300 nMInhibited[7]
H9c2 CardiomyocytesDoxorubicinMitochondrial DamageNot specifiedAmeliorated[6][8]
ApoptosisNot specifiedDecreased[8]
Renal Epithelial CellsHypoxia/Oxidative StressCell Viability30-100 nMProtected[4]

Experimental Protocols

The following sections detail the methodologies employed in the foundational studies of this compound.

Cell Viability Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Procedure:

    • Cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).[1]

    • Following treatment, MTT solution (final concentration of 0.5 mg/mL) is added to each well and incubated for 4 hours at 37°C.[1]

    • The MTT solution is then removed, and the insoluble formazan crystals are dissolved in dimethyl sulfoxide (DMSO).[1]

    • The absorbance of the colored solution is measured at 570 nm using a microplate reader.[1]

Measurement of Intracellular and Mitochondrial Reactive Oxygen Species (ROS)

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that becomes fluorescent upon oxidation.

  • Procedure:

    • Cells are treated with this compound.

    • A DCFH-DA probe is added to the cells.

    • The fluorescence, indicative of ROS levels, is quantified using a fluorescence assay or flow cytometry.[1]

MitoSOX Red is a fluorogenic dye that specifically targets mitochondria in live cells and is oxidized by superoxide.

  • Procedure:

    • Cells are exposed to an oxidative stressor (e.g., high glucose or glucose oxidase).[2][7]

    • Cells are co-treated with this compound.

    • MitoSOX Red is added to the cells.

    • The fluorescence intensity, which correlates with mitochondrial superoxide levels, is measured.[7]

Assessment of Mitochondrial DNA (mtDNA) Integrity

The Long Amplicon Polymerase Chain Reaction (LA-PCR) method is used to assess the integrity of mitochondrial DNA. The principle is that DNA damage (e.g., breaks or lesions) will inhibit the amplification of large DNA fragments.

  • Procedure:

    • Total DNA is extracted from cells treated with this compound and/or an oxidative stressor.

    • PCR is performed to amplify a large fragment of the mitochondrial genome. A smaller fragment is also amplified as a control.

    • The PCR products are visualized and quantified by gel electrophoresis. A decrease in the amplification of the long fragment relative to the short fragment indicates mtDNA damage.[2]

Cellular Bioenergetics Analysis

Cellular respiration and bioenergetic profiles are often measured using extracellular flux analyzers (e.g., Seahorse XF Analyzer).

  • Procedure:

    • Cells are seeded in a specialized microplate and treated with this compound.

    • The oxygen consumption rate (OCR), an indicator of mitochondrial respiration, is measured in real-time.

    • A series of metabolic inhibitors (oligomycin, FCCP, and rotenone/antimycin A) are sequentially injected to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[2]

Visualizing Mechanisms and Workflows

This compound Signaling Pathway in Cytoprotection

The following diagram illustrates the proposed mechanism by which this compound confers protection against cellular stress, particularly oxidative stress.

AP39_Signaling_Pathway cluster_stress Cellular Stress cluster_this compound This compound Intervention cluster_effects Mitochondrial & Cellular Effects Oxidative Stress Oxidative Stress Mitochondria Mitochondria Oxidative Stress->Mitochondria damages ROS Production ROS Production Oxidative Stress->ROS Production increases This compound This compound This compound->Mitochondria TPP+ mediated accumulation H2S H2S Mitochondria->H2S H2S Release H2S->ROS Production decreases Mitochondrial Respiration Mitochondrial Respiration H2S->Mitochondrial Respiration supports mtDNA Integrity mtDNA Integrity H2S->mtDNA Integrity protects ATP Production ATP Production Mitochondrial Respiration->ATP Production Cell Viability Cell Viability ATP Production->Cell Viability mtDNA Integrity->Mitochondrial Respiration

Caption: this compound delivers H₂S to mitochondria, mitigating oxidative stress and supporting bioenergetics.

Experimental Workflow for Assessing this compound's Protective Effects

This diagram outlines a typical experimental workflow to evaluate the cytoprotective effects of this compound against an induced cellular stress.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays Cell Culture Cell Culture Induce Stress Induce Stress Cell Culture->Induce Stress Treat with this compound Treat with this compound Cell Culture->Treat with this compound ROS Measurement ROS Measurement Treat with this compound->ROS Measurement Mitochondrial Function Mitochondrial Function Treat with this compound->Mitochondrial Function DNA Integrity Assay DNA Integrity Assay Treat with this compound->DNA Integrity Assay Cell Viability Assay Cell Viability Assay

Caption: Workflow for evaluating this compound's cytoprotective effects against cellular stress.

Conclusion

The early preclinical studies on this compound consistently demonstrate its ability to selectively deliver hydrogen sulfide to mitochondria, thereby exerting significant protective effects at low nanomolar concentrations. By supporting mitochondrial bioenergetics, reducing oxidative stress, and preserving mitochondrial DNA integrity, this compound emerged as a promising therapeutic candidate for conditions associated with mitochondrial dysfunction.[1][2] Later studies have expanded on these findings, exploring its efficacy in models of various diseases, including Alzheimer's disease, doxorubicin-induced cardiotoxicity, and renal injury.[1][4][6] The foundational research summarized in this guide provides the essential data and methodologies that underpin the ongoing development of mitochondria-targeted H₂S donors as a novel therapeutic strategy.

References

An In-depth Technical Guide to the Antioxidant Properties of AP39

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AP39, a novel mitochondria-targeted hydrogen sulfide (H₂S) donor, has emerged as a potent cytoprotective agent with significant antioxidant properties. By delivering H₂S directly to the powerhouse of the cell, this compound offers a promising therapeutic strategy for a range of conditions underpinned by oxidative stress and mitochondrial dysfunction. This technical guide provides a comprehensive overview of the core antioxidant mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanism of Action: Mitochondrial H₂S Delivery

This compound is a synthetic molecule composed of a triphenylphosphonium (TPP⁺) cation linked to an H₂S-donating moiety (dithiolethione). The positive charge of the TPP⁺ cation facilitates its accumulation within the mitochondria, driven by the negative mitochondrial membrane potential. Once inside the mitochondrial matrix, this compound slowly releases H₂S, a gaseous signaling molecule with pleiotropic effects on cellular bioenergetics and redox balance.

This targeted delivery system is crucial for its efficacy, as it concentrates H₂S in the primary site of cellular respiration and reactive oxygen species (ROS) production. At low nanomolar concentrations, this compound has been shown to stimulate mitochondrial electron transport and enhance cellular bioenergetics.[1][2]

Quantitative Effects of this compound on Mitochondrial Function and Oxidative Stress

The antioxidant effects of this compound have been quantified across various in vitro and in vivo models. The following tables summarize key findings on its impact on mitochondrial respiration, ROS levels, and the protection of mitochondrial DNA.

Table 1: Concentration-Dependent Effects of this compound on Mitochondrial Respiration

ConcentrationEffect on Mitochondrial Electron TransportEffect on Cellular BioenergeticsReference
30-100 nMStimulationStimulation[1][2]
300 nMInhibitionInhibition[1][2]

Table 2: this compound-Mediated Reduction of Reactive Oxygen Species (ROS)

Cell TypeOxidative StressorThis compound Concentration% Reduction in Mitochondrial ROS (MitoSOX)Reference
bEnd.3 Endothelial CellsGlucose Oxidase100 nMAttenuated increase in MitoSOX oxidation[1][2]
APP/PS1 Neurons-100 nMDecreased ROS generation
HFD-fed Young Rats (Liver)High-Fat DietNot SpecifiedPrevented ROS generation

Table 3: Protective Effects of this compound on Mitochondrial DNA (mtDNA)

Cell TypeDamaging AgentThis compound ConcentrationObservationReference
bEnd.3 Endothelial CellsGlucose Oxidase100 nMProtected against preferential mtDNA damage[1][2]
APP/PS1 Neurons-100 nMProtected mtDNA integrity
HFD-fed Young Rats (Liver)High-Fat DietNot SpecifiedProtected mitochondrial DNA

Key Signaling Pathways Modulated by this compound

This compound exerts its antioxidant effects not only through direct scavenging of ROS but also by modulating intracellular signaling pathways that enhance the cell's endogenous antioxidant capacity. One of the key pathways identified is the AMP-activated protein kinase (AMPK)/Uncoupling Protein 2 (UCP2) axis.

AP39_Signaling_Pathway This compound This compound H2S Mitochondrial H₂S This compound->H2S AMPK AMPK Activation H2S->AMPK UCP2 UCP2 Upregulation AMPK->UCP2 ROS_Reduction ROS Reduction UCP2->ROS_Reduction Mito_Protection Mitochondrial Protection ROS_Reduction->Mito_Protection

Caption: this compound signaling pathway involving AMPK and UCP2.

Experimental Protocols for Assessing this compound's Antioxidant Properties

Reproducible and standardized methodologies are essential for evaluating the antioxidant effects of compounds like this compound. This section provides detailed protocols for key experiments cited in the literature.

Measurement of Mitochondrial Superoxide with MitoSOX Red

This protocol outlines the use of MitoSOX Red, a fluorescent probe that selectively detects superoxide in the mitochondria of live cells.

Workflow Diagram:

MitoSOX_Workflow Start Seed cells and allow to adhere Treat Treat with this compound and/or oxidative stressor Start->Treat Load Load cells with MitoSOX Red working solution Treat->Load Incubate Incubate in the dark at 37°C Load->Incubate Wash Wash cells with warm buffer Incubate->Wash Analyze Analyze fluorescence by microscopy or flow cytometry Wash->Analyze Seahorse_Workflow Start Seed cells in a Seahorse XF microplate Treat Treat with this compound as required Start->Treat Equilibrate Equilibrate cells in XF assay medium in a non-CO2 incubator Treat->Equilibrate Calibrate Calibrate the Seahorse XF sensor cartridge Equilibrate->Calibrate Run Run the Seahorse XF Cell Mito Stress Test Calibrate->Run Analyze Analyze OCR and ECAR data Run->Analyze

References

AP39: A Technical Guide to its Discovery and Initial Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP39, chemically known as (10-oxo-10-(4-(3-thioxo-3H-1,2-dithiol-5yl) phenoxy)decyl) triphenyl phosphonium bromide, is a novel pharmacological agent designed to deliver hydrogen sulfide (H₂S) directly to mitochondria.[1][2] The rationale for its development stems from the growing understanding of H₂S as a critical endogenous signaling molecule with potent cytoprotective effects, coupled with the central role of mitochondria in cell survival and death.[3] By targeting H₂S delivery to the powerhouse of the cell, this compound offers a unique tool to investigate mitochondrial physiology and a promising therapeutic strategy for conditions associated with mitochondrial dysfunction and oxidative stress.[1][4] This document provides an in-depth overview of the initial discovery and characterization of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing associated molecular pathways and workflows.

Chemical Structure and Synthesis

This compound's structure is a conjugate of two key functional moieties: a triphenylphosphonium (TPP) cation and an H₂S-releasing dithiolethione group, connected by a 10-carbon alkyl chain.[1]

  • Mitochondrial Targeting Moiety (Triphenylphosphonium): The lipophilic TPP cation facilitates the accumulation of this compound within mitochondria. This is driven by the large negative membrane potential across the inner mitochondrial membrane, making TPP a widely used strategy for mitochondrial drug delivery.[1]

  • H₂S Donor Moiety (Dithiolethione): This group serves as the payload, releasing H₂S within the mitochondrial matrix.[1]

The synthesis of this compound was initially conducted in-house by research laboratories for investigational use.[4][5]

Mechanism of Action: Mitochondrial H₂S Delivery

The primary mechanism of this compound involves its accumulation in mitochondria followed by the slow release of H₂S. This targeted delivery allows for high local concentrations of H₂S within the organelle while maintaining low, non-toxic systemic levels.

Once inside the mitochondria, the released H₂S exerts several beneficial effects:

  • Supports Bioenergetics: At low nanomolar concentrations, H₂S can act as an electron donor to the mitochondrial electron transport chain, thereby supporting ATP production.[1][6]

  • Antioxidant Effects: H₂S helps to scavenge reactive oxygen species (ROS) and protect mitochondrial components from oxidative damage.[1][3]

  • Modulation of Cell Signaling: Mitochondrial H₂S can influence various signaling pathways, including those involved in apoptosis and inflammation.[3][7]

The workflow for this compound's mechanism of action from administration to cellular effect is visualized below.

cluster_0 Systemic Circulation cluster_1 Cellular Environment cluster_2 Mitochondrion AP39_circ This compound Administration AP39_cell This compound Uptake into Cell AP39_circ->AP39_cell Passive Diffusion AP39_mito This compound Accumulation (via TPP moiety) AP39_cell->AP39_mito Driven by Negative Membrane Potential H2S_release H₂S Release AP39_mito->H2S_release ETC Electron Transport Chain (ETC) H2S_release->ETC Donates Electrons ROS_scav ROS Scavenging H2S_release->ROS_scav Reduces Oxidative Stress PTP Inhibition of mPTP Opening H2S_release->PTP Prevents Apoptosis Trigger ATP_prod ATP Production ETC->ATP_prod Supports

Caption: this compound cellular uptake and mitochondrial mechanism of action.

Initial In Vitro Characterization

The initial characterization of this compound was performed in various cell lines to elucidate its effects on cell viability, bioenergetics, and protection against oxidative stress. A hallmark of this compound's in vitro activity is its bell-shaped concentration-response curve, with protective effects typically observed in the low-to-mid nanomolar range (30-100 nM) and inhibitory or null effects at higher concentrations (≥300 nM).[4][6][8]

Data Presentation: In Vitro Studies

Table 1: Cytoprotective and Bioenergetic Effects of this compound in Endothelial Cells (bEnd.3)

Parameter Condition This compound Concentration Result Reference
Intracellular H₂S Basal 30-300 nM Increased H₂S levels, preferentially in mitochondria [2][6]
Mitochondrial Activity Basal 30-100 nM Stimulation of electron transport and bioenergetics [2][6]
Basal 300 nM Inhibition of mitochondrial activity [2][6]
Cell Viability Oxidative Stress (Glucose Oxidase) 30-100 nM Protection against suppression of cell viability [6]

| Mitochondrial DNA | Oxidative Stress (Glucose Oxidase) | 100 nM | Protection against preferential mtDNA damage |[2][6] |

Table 2: Cytoprotective Effects of this compound in Renal Epithelial Cells (NRK)

Parameter Condition This compound Concentration Result Reference
Cell Viability (MTT) Oxidative Stress (Glucose Oxidase) 30-300 nM Concentration-dependent protection [4][5]
Membrane Integrity (LDH Release) Oxidative Stress (Glucose Oxidase) 30-300 nM Reduced LDH release [4]

| Cellular ATP Levels | Oxidative Stress (Glucose Oxidase) | 30-300 nM | Protection against ATP depletion |[4][5] |

Table 3: Neuroprotective Effects of this compound in Primary Neurons (APP/PS1 Mouse Model)

Parameter Condition This compound Concentration Result Reference
Cell Viability Basal 25-100 nM Enhanced cell viability [9]
Basal 250 nM Reduced cell viability [9]
Bioenergetics Basal 25-100 nM Stimulation of cellular bioenergetics [9]
Basal 250 nM Inhibition of cellular bioenergetics [9]
ATP Levels Basal 100 nM Increased ATP levels [9]

| ROS Generation | Basal | 100 nM | Decreased ROS generation |[9] |

Initial In Vivo Characterization

Following promising in vitro results, this compound was evaluated in animal models of diseases involving mitochondrial dysfunction, particularly ischemia-reperfusion injury.

Data Presentation: In Vivo Studies

Table 4: Protective Effects of this compound in a Rat Model of Renal Ischemia-Reperfusion (I/R) Injury

Parameter Treatment Result vs. I/R Vehicle Reference
Blood Urea Nitrogen (BUN) This compound (0.1, 0.2, 0.3 mg/kg) Dose-dependent reduction [4][5]
Plasma Creatinine This compound (0.1, 0.2, 0.3 mg/kg) Dose-dependent reduction [4][5]
Neutrophil Infiltration (MPO) This compound (0.1, 0.2, 0.3 mg/kg) Dose-dependent reduction [4][5]
Oxidative Stress (MDA) This compound (0.1, 0.2, 0.3 mg/kg) Dose-dependent reduction [4][5]

| Plasma IL-12 | this compound (0.1, 0.2, 0.3 mg/kg) | Dose-dependent reduction |[5] |

Table 5: Protective Effects of this compound in a Rat Model of Myocardial Ischemia-Reperfusion (I/R) Injury

Parameter Treatment Result vs. I/R Vehicle Reference
Infarct Size This compound (0.01, 0.1, 1 µmol/kg) Dose-dependent reduction [10]
Mitochondrial ROS Generation This compound Significant attenuation [10]

| Mitochondrial Permeability Transition Pore (mPTP) Opening | this compound | Inhibition |[10] |

Signaling Pathways

Initial studies have begun to uncover the molecular pathways modulated by this compound. In a model of doxorubicin-induced cardiotoxicity, this compound was shown to exert its protective effects by activating the AMPK/UCP2 pathway.[3][7]

This compound This compound AMPK AMPK Activation This compound->AMPK UCP2 UCP2 Upregulation AMPK->UCP2 Mito_Damage Mitochondrial Damage UCP2->Mito_Damage Ox_Stress Oxidative Stress UCP2->Ox_Stress Apoptosis Apoptosis UCP2->Apoptosis Protection Cardioprotection UCP2->Protection Cardiotoxicity Doxorubicin-Induced Cardiotoxicity Mito_Damage->Cardiotoxicity Ox_Stress->Cardiotoxicity Apoptosis->Cardiotoxicity

Caption: this compound ameliorates cardiotoxicity via the AMPK/UCP2 pathway.

Experimental Protocols

In Vitro Oxidative Stress Model

This workflow describes a common method to assess the cytoprotective effects of this compound against oxidative stress induced by glucose oxidase (GOx).

cluster_endpoints Endpoints A 1. Seed Cells (e.g., NRK, bEnd.3) B 2. Pre-treat with this compound (e.g., 30-300 nM for 30 min) A->B C 3. Induce Oxidative Stress (Add Glucose Oxidase) B->C D 4. Incubate (e.g., 1h to 24h) C->D E 5. Measure Endpoints D->E F Cell Viability (MTT Assay) E->F G Membrane Damage (LDH Assay) E->G H ATP Levels (Luminometry) E->H I ROS Levels (DCF Assay) E->I

Caption: Experimental workflow for in vitro oxidative stress studies.

  • Cell Culture and Seeding: Cells (e.g., NRK renal epithelial cells, bEnd.3 endothelial cells) are cultured under standard conditions and seeded into multi-well plates.[2][4]

  • This compound Pretreatment: Cells are pretreated with various concentrations of this compound (typically 30, 100, or 300 nM) for 30 minutes prior to the induction of stress.[4]

  • Induction of Oxidative Stress: Glucose oxidase (GOx) is added to the culture medium. GOx generates a constant flux of hydrogen peroxide, inducing oxidative stress.[4][5][6]

  • Endpoint Assays: Following incubation, a variety of assays are performed:

    • MTT Assay: To assess cell viability by measuring mitochondrial metabolic activity.[2][4]

    • LDH Assay: To measure the release of lactate dehydrogenase from damaged cells, indicating loss of plasma membrane integrity (necrosis).[2][4]

    • ATP Measurement: Cellular ATP levels are quantified using luminescence-based assays to determine the bioenergetic status of the cells.[4]

    • DCF Assay: The 2',7'-dichlorofluorescein (DCF) assay is used to measure intracellular oxidant formation.[4]

In Vivo Renal Ischemia-Reperfusion Model

This workflow outlines the protocol used to evaluate this compound in a rat model of acute kidney injury.

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized.[4]

  • Ischemia Induction: A laparotomy is performed, and both renal arteries are occluded with clamps for a set period (e.g., 45 minutes) to induce ischemia.[4]

  • Treatment: this compound (e.g., 0.1-0.3 mg/kg) or vehicle is administered, often intravenously, shortly before the clamps are released.[5]

  • Reperfusion: The clamps are removed to allow blood flow to return to the kidneys, initiating reperfusion injury. The reperfusion period typically lasts for several hours (e.g., 6 hours).[4]

  • Sample Collection and Analysis: At the end of the reperfusion period, blood and kidney tissue samples are collected.

    • Plasma Analysis: Blood samples are analyzed for markers of renal dysfunction, such as blood urea nitrogen (BUN) and creatinine.[4]

    • Tissue Analysis: Kidney homogenates are used to measure markers of oxidative stress (e.g., malondialdehyde - MDA assay) and neutrophil infiltration (myeloperoxidase - MPO assay).[4]

Conclusion

The discovery and initial characterization of this compound have established it as a potent, mitochondria-targeted H₂S donor. In vitro studies have consistently demonstrated its ability to protect a variety of cell types from oxidative stress-induced injury and to modulate cellular bioenergetics in a concentration-dependent manner. These findings have been successfully translated into in vivo models, where this compound has shown significant protective effects against ischemia-reperfusion injury in the kidney and heart. The development of this compound provides a critical tool for exploring the complex role of H₂S in mitochondrial function and offers a promising therapeutic avenue for a range of pathologies underpinned by mitochondrial dysfunction.

References

Theoretical Basis for AP39 Mitochondrial Targeting: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Principle: Exploiting the Mitochondrial Membrane Potential

The primary theoretical basis for the mitochondrial targeting of AP39 lies in the fundamental bioenergetics of the organelle. Mitochondria maintain a substantial negative membrane potential (ΔΨm) across their inner membrane, typically ranging from -150 to -180 mV, with the mitochondrial matrix being negative relative to the cytoplasm. This potent electrochemical gradient is established by the electron transport chain and is crucial for ATP synthesis.

This compound is a synthetic compound composed of two key moieties: a hydrogen sulfide (H₂S) donor molecule (anethole dithiolethione) and a lipophilic triphenylphosphonium (TPP⁺) cation, connected by a 10-carbon aliphatic linker[1][2][3][4]. The positively charged TPP⁺ cation is the targeting vehicle. Due to its positive charge and lipophilic nature, the TPP⁺ cation readily crosses the plasma and outer mitochondrial membranes. Subsequently, it is electrophoretically driven to accumulate in the negatively charged mitochondrial matrix. This accumulation can be substantial, with concentrations inside the mitochondria estimated to be up to 500- to 1000-fold higher than in the cytoplasm[1][5]. This targeted delivery mechanism allows for the localized release of H₂S within the mitochondria, maximizing its therapeutic effects at the site of action while minimizing systemic exposure and potential off-target effects[1][2][6].

Quantitative Data on this compound Efficacy and Mitochondrial Effects

The targeted delivery of H₂S by this compound has been shown to have significant effects on mitochondrial function and cellular bioenergetics. The following tables summarize key quantitative data from various in vitro studies.

Table 1: Dose-Dependent Effects of this compound on Intracellular H₂S Levels and Cellular Bioenergetics in Neurons

This compound ConcentrationH₂S Generation (Fluorescence Intensity)Basal Oxygen Consumption Rate (OCR)Maximal Respiration (FCCP-stimulated OCR)
25 nMIncreasedIncreasedIncreased
100 nMFurther IncreasedSignificantly IncreasedSignificantly Increased
250 nMHighest IncreaseDecreasedDecreased

Data synthesized from studies on wild-type neurons, indicating a biphasic or "bell-shaped" response of mitochondrial activity to this compound concentration[1].

Table 2: Protective Effects of this compound on Mitochondrial Function in APP/PS1 Neurons

TreatmentCellular ATP LevelsMitochondrial DNA IntegrityIntracellular ROS Levels
Wild-Type (WT) ControlBaselineIntactBaseline
APP/PS1 ControlDecreasedDamagedIncreased
APP/PS1 + 100 nM this compoundIncreased vs. APP/PS1 ControlProtected from DamageDecreased vs. APP/PS1 Control

This table highlights the neuroprotective effects of this compound in a cellular model of Alzheimer's disease[1].

Table 3: Cytoprotective Effects of this compound in Endothelial Cells Under Oxidative Stress

ConditionCellular Bioenergetic FunctionMitochondrial DNA DamageOxidative Protein Modification
ControlNormalNoneBaseline
Oxidative Stress (Glucose Oxidase)InhibitedPreferential DamageIncreased
Oxidative Stress + 100 nM this compoundAttenuated InhibitionProtectedAttenuated Increase

These findings demonstrate this compound's ability to mitigate oxidative stress-induced mitochondrial dysfunction in endothelial cells[3][6].

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mitochondrial effects.

Measurement of Intramitochondrial H₂S Production

Objective: To visualize and quantify the generation of H₂S within the mitochondria of living cells following this compound treatment.

Materials:

  • This compound

  • 7-azido-4-methylcoumarin (AzMC) fluorescent probe for H₂S

  • MitoTracker Red CMXRos for mitochondrial co-localization

  • Confocal laser scanning microscope

Protocol:

  • Seed cells (e.g., primary neurons) in a suitable imaging chamber and culture overnight.

  • Load the cells with 10 µM AzMC and 200 nM MitoTracker Red CMXRos in fresh culture medium for 30 minutes at 37°C.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Treat the cells with varying concentrations of this compound (e.g., 25-250 nM) in fresh medium for 2 hours.

  • Acquire images using a confocal microscope. The green fluorescence from AzMC indicates H₂S, and the red fluorescence from MitoTracker Red CMXRos identifies mitochondria.

  • Analyze the co-localization of the green and red signals to confirm H₂S production within the mitochondria. Quantify the fluorescence intensity to determine the dose-dependent effect of this compound[1].

Analysis of Cellular Bioenergetics

Objective: To assess the impact of this compound on mitochondrial respiration and overall cellular metabolism.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • This compound

  • Oligomycin, FCCP, Rotenone/Antimycin A

Protocol:

  • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • Treat the cells with the desired concentrations of this compound for a specified duration (e.g., 2 hours).

  • Prior to the assay, replace the culture medium with Seahorse XF assay medium and incubate in a non-CO₂ incubator for 1 hour.

  • Load the sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A.

  • Place the cell plate in the Seahorse XF Analyzer and initiate the measurement protocol.

  • The analyzer will sequentially inject the compounds and measure the oxygen consumption rate (OCR) in real-time.

  • From the OCR measurements, calculate key bioenergetic parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity[1][3][6].

Assessment of Mitochondrial DNA Integrity

Objective: To determine if this compound can protect mitochondrial DNA (mtDNA) from damage induced by oxidative stress.

Materials:

  • This compound

  • Oxidative stress-inducing agent (e.g., glucose oxidase)

  • DNA extraction kit

  • Long-range PCR reagents

  • Primers specific for a long fragment of the mitochondrial genome and a short fragment for normalization.

  • Gel electrophoresis equipment

Protocol:

  • Treat cells with or without this compound, followed by exposure to an oxidative stressor.

  • Harvest the cells and extract total DNA.

  • Perform long-range PCR using primers that amplify a large segment (e.g., >10 kb) of the mitochondrial genome. The amount of PCR product is inversely proportional to the extent of DNA damage.

  • As a control for mtDNA copy number, amplify a short, undamaged fragment of the mitochondrial genome.

  • Analyze the PCR products by gel electrophoresis and quantify the band intensities.

  • A greater amount of the long PCR product in this compound-treated cells compared to untreated, stressed cells indicates protection of mtDNA integrity[3][6].

Signaling Pathways and Experimental Workflows

The targeted delivery of H₂S to mitochondria by this compound influences several key signaling pathways involved in cellular protection and bioenergetics.

Mitochondrial Targeting and H₂S Release

The fundamental mechanism of this compound action begins with its accumulation in the mitochondria, driven by the membrane potential, followed by the release of H₂S.

AP39_Targeting cluster_cell Cell cluster_mito Mitochondrion AP39_ext This compound (extracellular) AP39_cyt This compound (cytoplasm) AP39_ext->AP39_cyt Passive Diffusion AP39_matrix This compound (matrix) AP39_cyt->AP39_matrix ΔΨm-driven uptake (TPP⁺ mediated) H2S H₂S AP39_matrix->H2S Slow Release

Caption: this compound mitochondrial targeting and H₂S release.

This compound-Mediated Cellular Bioenergetics and Protection

Once inside the mitochondria, H₂S released from this compound can modulate the electron transport chain (ETC) and protect against oxidative stress. At low concentrations, H₂S can donate electrons to the ETC, boosting ATP production. It also scavenges reactive oxygen species (ROS), protecting mitochondrial components from damage.

AP39_Bioenergetics cluster_mito Mitochondrial Matrix This compound This compound H2S H₂S This compound->H2S Release ETC Electron Transport Chain H2S->ETC Electron Donation (low concentration) ROS ROS H2S->ROS Scavenging mtDNA_damage mtDNA Damage H2S->mtDNA_damage Prevents ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Synthesis ROS->mtDNA_damage Induces

Caption: this compound's effects on mitochondrial bioenergetics and oxidative stress.

Potential Signaling Pathways Modulated by this compound

While direct evidence for this compound's interaction with all the following pathways is still emerging, the known effects of H₂S suggest their involvement.

This compound has been shown to ameliorate doxorubicin-induced cardiotoxicity by regulating the AMPK/UCP2 pathway. Activation of AMPK can lead to the upregulation of Uncoupling Protein 2 (UCP2), which in turn reduces mitochondrial ROS production.

AP39_AMPK_UCP2 This compound This compound Mito_H2S Mitochondrial H₂S This compound->Mito_H2S AMPK AMPK Mito_H2S->AMPK Activates UCP2 UCP2 AMPK->UCP2 Upregulates Mito_ROS Mitochondrial ROS UCP2->Mito_ROS Reduces Cell_Protection Cellular Protection UCP2->Cell_Protection Mito_ROS->Cell_Protection Inhibits

Caption: this compound's regulation of the AMPK/UCP2 pathway.

H₂S is known to activate Sirtuin 1 (SIRT1), a key regulator of mitochondrial biogenesis and function, partly through the deacetylation and activation of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).

AP39_SIRT1_PGC1a This compound This compound Mito_H2S Mitochondrial H₂S This compound->Mito_H2S SIRT1 SIRT1 Mito_H2S->SIRT1 Activates PGC1a_acetyl PGC-1α (acetylated) SIRT1->PGC1a_acetyl Deacetylates PGC1a_deacetyl PGC-1α (deacetylated) [Active] PGC1a_acetyl->PGC1a_deacetyl Mito_Biogenesis Mitochondrial Biogenesis PGC1a_deacetyl->Mito_Biogenesis Promotes AP39_Nrf2 This compound This compound Mito_H2S Mitochondrial H₂S This compound->Mito_H2S Keap1 Keap1 Mito_H2S->Keap1 Inactivates Nrf2_cyto Nrf2 (cytoplasm) Keap1->Nrf2_cyto Sequesters Nrf2_nucl Nrf2 (nucleus) Nrf2_cyto->Nrf2_nucl Translocation ARE Antioxidant Response Element Nrf2_nucl->ARE Binds Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Transcription

References

Methodological & Application

Application Notes and Protocols for Measuring H₂S Release from AP39

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP39, (10-oxo-10-(4-(3-thioxo-3H-1,2-dithiol-5-yl)phenoxy)decyl)triphenylphosphonium bromide, is a novel hydrogen sulfide (H₂S) donor molecule that specifically targets the mitochondria. This targeted delivery holds significant therapeutic promise for conditions associated with mitochondrial dysfunction and oxidative stress. Accurate and reliable measurement of H₂S release from this compound is crucial for elucidating its mechanism of action, determining its pharmacokinetic and pharmacodynamic profiles, and developing it as a therapeutic agent.

These application notes provide detailed protocols for two robust methods to quantify H₂S release from this compound: a high-performance liquid chromatography (HPLC)-based method using monobromobimane (MBB) derivatization and a high-throughput fluorescent microplate assay using a commercially available H₂S-selective probe.

Data Presentation: Quantitative H₂S Release from this compound

The following table summarizes quantitative data on H₂S release from this compound, providing a comparison with other common H₂S donors.

H₂S DonorConcentrationSystemPeak H₂S Release TimePeak H₂S Concentration (µM)Notes
This compound (non-formulated) 0.5 µMSHSY5Y cells30 minutes48.27 ± 2.83Rapid initial release in a cellular environment[1].
This compound-loaded liposomes 0.5 µMSHSY5Y cells4 hours28.79 ± 2.54Encapsulation leads to a sustained and delayed release profile[1].
NaHS (rapid release) 400 µMCell Culture Medium< 20 minutes~400Demonstrates a rapid burst release, with levels returning to baseline within 90 minutes.
GYY4137 (slow release) 400 µMCell Culture MediumSustained< 20 (sustained for days)Exhibits a slow and prolonged release of low levels of H₂S.

Experimental Protocols

Protocol 1: Quantification of H₂S Release from this compound using Monobromobimane (MBB) Derivatization and HPLC-FLD

This method offers high sensitivity and specificity for the absolute quantification of H₂S. It involves the derivatization of H₂S with monobromobimane (MBB) to form the stable and fluorescent sulfide-dibimane (SDB), which is then quantified by reverse-phase HPLC with fluorescence detection.

Materials:

  • This compound

  • Monobromobimane (MBB)

  • HEPES buffer (50 mM, pH 8.0), freshly sparged with argon or nitrogen gas

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, HPLC grade

  • Sulfide-dibimane (SDB) standard

  • Phosphate Buffered Saline (PBS), pH 7.4

  • HPLC system with a fluorescence detector (Excitation: 390 nm, Emission: 475 nm)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Reagents:

    • This compound Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

    • MBB Derivatization Solution: Prepare a 10 mM solution of MBB in acetonitrile. This solution is light-sensitive and should be prepared fresh and kept in an amber vial.

    • HEPES Buffer (50 mM, pH 8.0): Prepare and sparge with an inert gas (argon or nitrogen) for at least 20 minutes to remove dissolved oxygen.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • H₂S Release and Derivatization:

    • In a microcentrifuge tube, add 180 µL of PBS (pH 7.4).

    • Add the desired final concentration of this compound from the stock solution (e.g., 10 µM).

    • Incubate the reaction mixture at 37°C for the desired time points (e.g., 0, 5, 15, 30, 60, 120 minutes) to allow for H₂S release.

    • To stop the reaction and derivatize the released H₂S, add 200 µL of the 10 mM MBB solution and 200 µL of the 50 mM HEPES buffer (pH 8.0).

    • Vortex the mixture and incubate in the dark at room temperature for 30 minutes.

  • Sample Preparation for HPLC:

    • After incubation, centrifuge the samples at 13,000 x g for 10 minutes to pellet any precipitate.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Inject 20 µL of the prepared sample onto the C18 column.

    • Elute the SDB using a gradient of Mobile Phase A and B. A suggested gradient is:

      • 0-5 min: 20% B

      • 5-15 min: 20-80% B (linear gradient)

      • 15-20 min: 80% B

      • 20-25 min: 80-20% B (linear gradient)

      • 25-30 min: 20% B

    • Monitor the fluorescence signal at an excitation wavelength of 390 nm and an emission wavelength of 475 nm.

  • Quantification:

    • Prepare a standard curve of SDB of known concentrations.

    • Quantify the amount of SDB in the samples by comparing the peak area to the standard curve.

    • The concentration of H₂S released from this compound can then be calculated.

Protocol 2: High-Throughput Measurement of H₂S Release from this compound using a Fluorescent Microplate Assay

This method utilizes a H₂S-selective fluorescent probe, such as 7-azido-4-methylcoumarin (AzMC), for a more rapid and high-throughput assessment of H₂S release kinetics. The non-fluorescent probe reacts with H₂S to produce a highly fluorescent product.

Materials:

  • This compound

  • 7-azido-4-methylcoumarin (AzMC) or another suitable H₂S fluorescent probe

  • Phosphate Buffered Saline (PBS), pH 7.4

  • DMSO

  • 96-well black, clear-bottom microplates

  • Fluorescent microplate reader (Excitation: ~365 nm, Emission: ~450 nm for AzMC)

Procedure:

  • Preparation of Reagents:

    • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

    • AzMC Stock Solution: Prepare a 1 mM stock solution of AzMC in DMSO. Store protected from light.

    • Working Solutions: On the day of the experiment, dilute the stock solutions of this compound and AzMC in PBS (pH 7.4) to the desired working concentrations.

  • Assay Setup:

    • In a 96-well black, clear-bottom microplate, add 90 µL of the AzMC working solution (e.g., 10 µM final concentration).

    • Add 10 µL of the this compound working solution to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM).

    • Include control wells:

      • Blank: PBS only.

      • Probe only: AzMC in PBS.

      • This compound only: this compound in PBS (to check for autofluorescence).

      • Positive control: A known H₂S donor like NaHS.

  • Fluorescence Measurement:

    • Immediately place the microplate in a pre-warmed (37°C) fluorescent microplate reader.

    • Measure the fluorescence intensity kinetically over a desired period (e.g., every 5 minutes for 2 hours). Use an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 450 nm for AzMC.

  • Data Analysis:

    • Subtract the background fluorescence (blank wells) from all measurements.

    • Plot the fluorescence intensity versus time to obtain the H₂S release profile for each concentration of this compound.

    • The rate of H₂S release can be determined from the initial slope of the kinetic curve.

    • To obtain absolute concentrations, a calibration curve can be generated using known concentrations of a stable fluorescent product (e.g., 7-amino-4-methylcoumarin for AzMC) or by calibrating the fluorescence signal against a known amount of H₂S released from a standard donor.

Visualizations

experimental_workflow_mbb_hplc cluster_prep Preparation cluster_reaction H₂S Release & Derivatization cluster_analysis Analysis prep_this compound Prepare this compound Stock mix Mix this compound in PBS prep_this compound->mix prep_mbb Prepare MBB Solution derivatize Add MBB & Buffer (Stop & Derivatize) prep_mbb->derivatize prep_pbs Prepare PBS (pH 7.4) prep_pbs->mix incubate Incubate at 37°C (Time course) mix->incubate incubate->derivatize incubate_dark Incubate in Dark derivatize->incubate_dark centrifuge Centrifuge Sample incubate_dark->centrifuge filter Filter Supernatant centrifuge->filter hplc HPLC-FLD Analysis (Ex: 390nm, Em: 475nm) filter->hplc quantify Quantify SDB Peak hplc->quantify

Caption: Workflow for MBB-HPLC method.

experimental_workflow_fluorescent_plate_reader cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement & Analysis prep_ap39_stock Prepare this compound Stock prep_working Prepare Working Solutions in PBS prep_ap39_stock->prep_working prep_probe_stock Prepare AzMC Probe Stock prep_probe_stock->prep_working add_probe Add AzMC to 96-well plate prep_working->add_probe add_this compound Add this compound to wells prep_working->add_this compound add_controls Add Controls (Blank, Probe only) prep_working->add_controls plate_reader Kinetic Read at 37°C (Ex: 365nm, Em: 450nm) add_probe->plate_reader add_this compound->plate_reader add_controls->plate_reader plot_data Plot Fluorescence vs. Time plate_reader->plot_data analyze Analyze Release Kinetics plot_data->analyze

Caption: Workflow for fluorescent plate reader assay.

signaling_pathway_this compound This compound This compound (Mitochondria-Targeted Donor) Mitochondrion Mitochondrion This compound->Mitochondrion Accumulates via TPP+ moiety H2S_release H₂S Release Mitochondrion->H2S_release Intramitochondrial Release Bioenergetics ↑ Cellular Bioenergetics H2S_release->Bioenergetics ROS ↓ Oxidative Stress (ROS) H2S_release->ROS Cytoprotection Cytoprotection Bioenergetics->Cytoprotection ROS->Cytoprotection

Caption: this compound mechanism of action.

References

Application Notes and Protocols for Seahorse Assay with AP39 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP39, a mitochondria-targeted hydrogen sulfide (H₂S) donor, has emerged as a significant pharmacological tool for investigating cellular bioenergetics and cytoprotective pathways. It selectively delivers H₂S to mitochondria, influencing mitochondrial respiration and protecting against oxidative stress-induced cellular damage.[1][2][3] The Agilent Seahorse XF Analyzer is a powerful instrument for real-time measurement of cellular metabolic functions, specifically the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[4][5] This document provides a detailed protocol for utilizing the Seahorse XF platform to assess the effects of this compound on cellular bioenergetics.

Mechanism of Action of this compound

This compound is designed to accumulate in mitochondria, driven by the mitochondrial membrane potential.[6] Once localized, it slowly releases H₂S, which can act as an electron donor to the electron transport chain, thereby modulating mitochondrial function.[2][6] Studies have shown that this compound can have a biphasic effect on mitochondrial activity. At lower concentrations (typically in the nanomolar range), it can stimulate mitochondrial electron transport and ATP production, while at higher concentrations, it may become inhibitory.[2][7][8] The protective effects of this compound are often associated with the activation of pro-survival signaling pathways, such as the AMPK/UCP2 pathway, and the regulation of mitochondrial dynamics.[7][9]

Key Experimental Protocols

Seahorse XF Cell Mito Stress Test Protocol with this compound Treatment

This protocol is adapted from standard Seahorse XF Cell Mito Stress Test procedures and incorporates this compound treatment.[4][10][11]

Materials:

  • Cells of interest

  • Cell culture medium

  • This compound (prepare fresh stock solutions)

  • Seahorse XF DMEM or other suitable assay medium[10]

  • Seahorse XF Calibrant[10]

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)[10][11]

  • Seahorse XF96 or XF24 cell culture microplates[10]

  • Seahorse XF96 or XF24 FluxPak[12]

Procedure:

  • Cell Seeding:

    • Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight in a CO₂ incubator.[13] The optimal seeding density will vary depending on the cell type and should be determined empirically to achieve a confluent monolayer on the day of the assay.[13][14]

  • This compound Treatment:

    • On the day of the assay, prepare fresh dilutions of this compound in the appropriate cell culture medium.

    • Remove the cell culture medium from the wells and replace it with the medium containing the desired concentrations of this compound or vehicle control.

    • Incubate the cells with this compound for the desired treatment duration (e.g., 2 hours, as described in some studies) in a CO₂ incubator.[1]

  • Sensor Cartridge Hydration:

    • The day before the assay, hydrate the Seahorse XF sensor cartridge by adding Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO₂ incubator.[12][15]

  • Assay Medium Preparation:

    • On the day of the assay, warm the Seahorse XF assay medium (supplemented with glucose, pyruvate, and glutamine as required for your cell type) to 37°C.[15][16]

  • Cell Plate Preparation for Assay:

    • Following this compound treatment, remove the treatment medium from the cell plate.

    • Wash the cells once with the warmed Seahorse XF assay medium.[16]

    • Add the appropriate volume of warmed Seahorse XF assay medium to each well.

    • Incubate the cell plate at 37°C in a non-CO₂ incubator for 45-60 minutes to allow the cells to equilibrate with the assay medium.[4][16]

  • Loading the Sensor Cartridge:

    • Prepare stock solutions of the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the Seahorse XF assay medium at the desired final concentrations. Optimal concentrations may need to be determined empirically for each cell type.[11]

    • Load the compounds into the appropriate injection ports of the hydrated sensor cartridge.

  • Seahorse XF Analyzer Operation:

    • Calibrate the Seahorse XF Analyzer with the hydrated and loaded sensor cartridge.

    • Replace the calibrant plate with the cell plate and initiate the assay.

    • The instrument will measure the basal oxygen consumption rate (OCR) and then sequentially inject the compounds to measure key parameters of mitochondrial function:

      • Oligomycin: Inhibits ATP synthase, and the resulting decrease in OCR represents ATP-linked respiration.[11]

      • FCCP: An uncoupling agent that disrupts the mitochondrial membrane potential, causing maximal oxygen consumption by the electron transport chain. This reveals the maximal respiratory capacity.[11]

      • Rotenone/Antimycin A: Inhibit Complex I and Complex III, respectively, shutting down mitochondrial respiration and revealing the non-mitochondrial oxygen consumption.[11]

Data Presentation

The following tables summarize representative quantitative data on the effects of this compound on mitochondrial respiration from published studies.

Table 1: Dose-Dependent Effects of this compound on Cellular Bioenergetics in Neurons [1]

This compound ConcentrationBasal OCR (pmol/min)Maximal Respiration (pmol/min)
Control (0 nM)~150~250
25 nMIncreasedIncreased
100 nMSignificantly IncreasedSignificantly Increased
250 nMDecreasedDecreased

Table 2: Effects of this compound on Mitochondrial Respiration in Endothelial Cells under Oxidative Stress [2][3]

Treatment ConditionBasal RespirationATP ProductionMaximal Respiration
ControlNormalNormalNormal
Oxidative Stress (Glucose Oxidase)DecreasedDecreasedDecreased
Oxidative Stress + this compound (100 nM)Partially RestoredPartially RestoredPartially Restored

Visualization of Pathways and Workflows

AP39_Signaling_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Targets H2S H₂S Mitochondria->H2S Releases ETC Electron Transport Chain (ETC) H2S->ETC Donates Electrons ROS Reactive Oxygen Species (ROS) H2S->ROS Reduces AMPK AMPK Activation H2S->AMPK Activates ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP Production ATP_Synthase->ATP Stimulates Cytoprotection Cytoprotection ATP->Cytoprotection ROS->Cytoprotection Inhibition of damage UCP2 UCP2 Upregulation AMPK->UCP2 Upregulates UCP2->ROS Decreases Seahorse_Workflow_this compound Start Seed Cells in Seahorse Plate Treatment Treat Cells with this compound Start->Treatment Hydrate Hydrate Sensor Cartridge (Overnight) Load Load Mito Stress Compounds Hydrate->Load Wash Wash and Add Seahorse Assay Medium Treatment->Wash Equilibrate Equilibrate in non-CO₂ Incubator Wash->Equilibrate Assay Run Seahorse XF Assay Equilibrate->Assay Load->Assay Analysis Data Analysis Assay->Analysis

References

Application Notes and Protocols for AP39 in Ischemia-Reperfusion Injury Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow following a period of ischemia. This complex injury cascade is a significant cause of morbidity and mortality in various clinical settings, including myocardial infarction, stroke, and kidney transplantation. A key pathological driver of I/R injury is mitochondrial dysfunction, characterized by excessive production of reactive oxygen species (ROS), impaired ATP synthesis, and the opening of the mitochondrial permeability transition pore (mPTP), which ultimately leads to cell death.

AP39 is a novel, mitochondrially-targeted hydrogen sulfide (H₂S) donor. It is designed to selectively deliver H₂S to the mitochondrial matrix, thereby leveraging the cytoprotective properties of H₂S at the primary site of I/R-induced damage. These application notes provide a comprehensive overview of the use of this compound in preclinical I/R injury models, summarizing key quantitative data and providing detailed experimental protocols to facilitate further research and development.

Mechanism of Action

This compound consists of an H₂S-donating moiety (ADT-OH) attached to a triphenylphosphonium (TPP⁺) cation. The lipophilic TPP⁺ cation facilitates the accumulation of the molecule within the mitochondria, driven by the mitochondrial membrane potential. Once inside the mitochondria, this compound releases H₂S, which is believed to exert its protective effects through several mechanisms:

  • Reduction of Oxidative Stress: H₂S can directly scavenge reactive oxygen species and enhance the endogenous antioxidant capacity of the cell.

  • Preservation of Mitochondrial Function: H₂S helps to maintain mitochondrial respiration and ATP production during periods of cellular stress.

  • Inhibition of Inflammation: this compound has been shown to reduce the infiltration of neutrophils into reperfused tissues.

  • Modulation of Cell Death Pathways: this compound can inhibit apoptotic pathways, in part by preventing the opening of the mPTP.

A key finding is that in the context of myocardial I/R injury, this compound appears to confer protection independently of the canonical Reperfusion Injury Salvage Kinase (RISK) pathway, suggesting a direct mitochondrial mechanism of action[1][2].

Signaling Pathway of this compound in Ischemia-Reperfusion Injury

AP39_Mechanism cluster_cell Cell cluster_mito Mitochondrion Mito_Membrane Mitochondrial Membrane H2S H₂S Mito_Membrane->H2S releases ETC Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase drives Cell_Survival Cell Survival ATP_Synthase->Cell_Survival maintains energy for mPTP mPTP Apoptosis Apoptosis mPTP->Apoptosis triggers mPTP->Cell_Survival ROS Excess ROS ROS->mPTP promotes opening AP39_outside This compound AP39_outside->Mito_Membrane crosses via TPP+ H2S->ETC supports H2S->mPTP inhibits opening H2S->ROS scavenges Inflammation Inflammation Inflammation->Apoptosis Ischemia_Reperfusion Ischemia-Reperfusion Injury Ischemia_Reperfusion->ROS induces Ischemia_Reperfusion->Inflammation induces

Caption: Proposed mechanism of this compound in mitigating ischemia-reperfusion injury.

Data Presentation

In Vitro Efficacy of this compound in Renal Epithelial Cells

Model: NRK-49F rat kidney epithelial cells subjected to oxidative stress induced by glucose oxidase (GOx). Treatment: Pretreatment with this compound for a specified duration before GOx challenge.

Concentration of this compoundOutcome MeasureResult
30-300 nMMitochondrial DysfunctionConcentration-dependent protection
30-300 nMIntracellular ATP ContentConcentration-dependent protection
30-300 nMIntracellular Oxidant FormationConcentration-dependent protection
30-300 nMNecrosis (LDH release)Concentration-dependent protection

Note: The protective effects of this compound often followed a bell-shaped curve, with reduced efficacy at higher concentrations of GOx[3].

In Vivo Efficacy of this compound in a Rat Model of Renal Ischemia-Reperfusion Injury

Model: Male rats subjected to 30 minutes of bilateral renal ischemia followed by 6 hours of reperfusion. Treatment: this compound administered intravenously 5 minutes before the onset of reperfusion[4].

Dose of this compound (mg/kg)Blood Urea Nitrogen (BUN)Serum CreatinineNeutrophil Infiltration (MPO Assay)Oxidative Stress (MDA Assay)
0.1Dose-dependent reductionDose-dependent reductionDose-dependent reductionDose-dependent reduction
0.2Dose-dependent reductionDose-dependent reductionDose-dependent reductionDose-dependent reduction
0.3Most pronounced protectionMost pronounced protectionMost pronounced protectionMost pronounced protection

Note: While this compound provided significant protection, it did not lead to a complete normalization of injury markers[3].

In Vivo Efficacy of this compound in a Rat Model of Myocardial Ischemia-Reperfusion Injury

Model: Anesthetized rats subjected to 30 minutes of myocardial ischemia (LAD ligation) followed by 120 minutes of reperfusion. Treatment: this compound administered 10 minutes before reperfusion[1].

Dose of this compound (µmol/kg)Infarct Size (% of Area at Risk)Post-ischemic Functional Recovery (% RPP)
0.01Dose-dependent reductionDose-dependent increase
0.1Dose-dependent reductionDose-dependent increase
1.0~40% reduction vs. vehicle67.2 ± 3.8% (vs. 46.2 ± 3.8% in vehicle)

Note: The protective effects of this compound were independent of the PI3K/Akt, eNOS, or sGC pathways[1].

Experimental Protocols

General Workflow for In Vivo Ischemia-Reperfusion Studies

experimental_workflow start Animal Acclimatization anesthesia Anesthesia Induction (e.g., Isoflurane) start->anesthesia surgery Surgical Preparation (e.g., intubation, cannulation) anesthesia->surgery ischemia Induction of Ischemia (e.g., LAD ligation or renal artery clamping) Duration: 30-45 min surgery->ischemia treatment This compound or Vehicle Administration (e.g., IV injection 5-10 min before reperfusion) ischemia->treatment reperfusion Reperfusion (Release of clamp/ligation) Duration: 2-6 hours treatment->reperfusion euthanasia Euthanasia & Tissue Collection reperfusion->euthanasia analysis Biochemical and Histological Analysis (e.g., BUN, Creatinine, Infarct Size, MPO, TUNEL) euthanasia->analysis end Data Analysis analysis->end

Caption: A generalized workflow for in vivo ischemia-reperfusion experiments with this compound.

Protocol 1: Rat Model of Renal Ischemia-Reperfusion Injury

1. Animal Preparation and Anesthesia:

  • Use adult male Sprague-Dawley or Lewis rats (250-300g).
  • Anesthetize the animals using isoflurane (4-5% for induction, 2% for maintenance) in oxygen.
  • Place the anesthetized rat on a heating pad to maintain body temperature at 37°C.

2. Surgical Procedure:

  • Perform a midline laparotomy to expose the abdominal cavity.
  • Gently move the intestines to the side, wrapped in saline-moistened gauze, to expose the renal pedicles.
  • Carefully dissect the renal arteries and veins from the surrounding connective tissue.
  • Induce ischemia by clamping both renal pedicles with non-traumatic microvascular clamps. Successful occlusion is confirmed by a change in kidney color to a darker hue.
  • The duration of ischemia is typically 30-45 minutes.

3. This compound Administration:

  • Preparation of this compound Solution: this compound is typically dissolved in a vehicle such as saline or a solution of DMSO in saline. It is recommended to first prepare a stock solution in DMSO and then dilute it to the final concentration in sterile saline. The final concentration of DMSO should be kept to a minimum (e.g., <1%).
  • Administration: 5 minutes prior to the end of the ischemic period, administer this compound (0.1-0.3 mg/kg) or vehicle via a cannulated jugular or tail vein.

4. Reperfusion and Post-Operative Care:

  • After the ischemic period, remove the vascular clamps to initiate reperfusion. Visually confirm the return of blood flow (kidneys should regain their pink color).
  • Inject 0.5 mL of warm sterile saline into the abdominal cavity to compensate for fluid loss.
  • Close the abdominal incision in layers using appropriate sutures.
  • Allow the animal to recover from anesthesia in a warm, clean cage.
  • The reperfusion period is typically 6 hours.

5. Sample Collection and Analysis:

  • At the end of the reperfusion period, re-anesthetize the animal.
  • Collect a blood sample via cardiac puncture for measurement of blood urea nitrogen (BUN) and serum creatinine.
  • Perfuse the kidneys with cold PBS to flush out blood.
  • Harvest the kidneys. One kidney can be fixed in 10% neutral buffered formalin for histological analysis (H&E staining, TUNEL assay), while the other can be snap-frozen in liquid nitrogen for biochemical assays (MPO, MDA).

Protocol 2: Rat Model of Myocardial Ischemia-Reperfusion Injury

1. Animal Preparation and Anesthesia:

  • Use adult male Sprague-Dawley rats (250-350g).
  • Anesthetize with isoflurane, intubate, and mechanically ventilate the animal.
  • Monitor ECG throughout the procedure.

2. Surgical Procedure:

  • Perform a left thoracotomy at the 4th or 5th intercostal space to expose the heart.
  • Gently retract the ribs to visualize the left anterior descending (LAD) coronary artery.
  • Pass a 6-0 or 7-0 silk suture under the LAD artery.
  • Induce regional myocardial ischemia by tightening the suture using a snare occluder. Successful ligation is confirmed by the appearance of a pale, ischemic area on the ventricle and by ST-segment elevation on the ECG.
  • The duration of ischemia is typically 30 minutes.

3. This compound Administration:

  • 10 minutes before the end of the ischemic period, administer this compound (0.01-1.0 µmol/kg) or vehicle intravenously.

4. Reperfusion and Termination:

  • After 30 minutes of ischemia, release the snare to allow for reperfusion. Reperfusion is confirmed by hyperemia in the previously ischemic region.
  • The reperfusion period is typically 120 minutes.
  • At the end of reperfusion, re-ligate the LAD at the same location.

5. Infarct Size Measurement:

  • Inject Evans blue dye intravenously to delineate the area at risk (AAR - the area not stained blue).
  • Euthanize the animal and excise the heart.
  • Slice the ventricles into transverse sections.
  • Incubate the slices in a 1% triphenyltetrazolium chloride (TTC) solution at 37°C for 15-20 minutes. TTC stains viable myocardium red, leaving the infarcted area pale white.
  • Image the heart slices and use planimetry software to quantify the infarct size as a percentage of the AAR.

Protocol 3: Myeloperoxidase (MPO) Assay for Neutrophil Infiltration

This protocol is for assessing neutrophil infiltration in kidney tissue homogenates.

1. Reagents:

  • Potassium phosphate buffer (50 mM, pH 6.0)
  • Hexadecyltrimethylammonium bromide (HTAB) buffer (0.5% HTAB in potassium phosphate buffer)
  • O-dianisidine dihydrochloride solution
  • Hydrogen peroxide (H₂O₂)

2. Procedure:

  • Homogenize a known weight of frozen kidney tissue in HTAB buffer.
  • Subject the homogenate to freeze-thaw cycles (e.g., 3 cycles) to lyse the cells and release MPO.
  • Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C.
  • In a 96-well plate, add the supernatant from each sample.
  • Add the o-dianisidine dihydrochloride solution followed by H₂O₂ to start the reaction.
  • Measure the change in absorbance at 450-460 nm over time using a microplate reader.
  • MPO activity is calculated based on the rate of change in absorbance and normalized to the tissue weight.

Protocol 4: TUNEL Assay for Apoptosis

This protocol is for detecting apoptosis in paraffin-embedded kidney sections.

1. Sample Preparation:

  • Deparaffinize and rehydrate the 4-5 µm thick kidney sections through a series of xylene and graded ethanol washes.
  • Perform antigen retrieval by incubating the slides with Proteinase K (20 µg/mL) for 15-30 minutes at 37°C.

2. TUNEL Staining (using a commercial kit):

  • Follow the manufacturer's instructions for the in situ cell death detection kit.
  • Briefly, incubate the sections with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and labeled nucleotides) in a humidified chamber at 37°C for 1 hour.
  • Rinse the slides with PBS.

3. Visualization:

  • If using a fluorescence-based kit, counterstain the nuclei with a DNA stain such as DAPI.
  • Mount the slides with an anti-fade mounting medium.
  • Visualize the sections using a fluorescence microscope. TUNEL-positive nuclei (indicating apoptotic cells) will be brightly labeled.

4. Quantification:

  • Count the number of TUNEL-positive cells and the total number of cells in several random high-power fields.
  • Express the data as the percentage of TUNEL-positive cells (apoptotic index).

Protocol 5: Western Blot for RISK Pathway Proteins

This protocol is for assessing the phosphorylation status of key proteins in the RISK pathway (e.g., Akt, eNOS) in heart tissue lysates.

1. Protein Extraction:

  • Homogenize frozen heart tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Determine the protein concentration of the lysates using a BCA assay.

2. SDS-PAGE and Protein Transfer:

  • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-eNOS, eNOS) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's recommendations.
  • Wash the membrane with TBST.
  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again with TBST.

4. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  • Quantify the band intensities using densitometry software.
  • Normalize the levels of phosphorylated proteins to their respective total protein levels.

Conclusion

This compound represents a promising therapeutic strategy for mitigating ischemia-reperfusion injury across various organ systems. Its targeted delivery of H₂S to mitochondria addresses a core mechanism of I/R pathology. The data and protocols presented here provide a robust framework for researchers to further investigate the efficacy and mechanisms of this compound and other mitochondria-targeted therapies in the context of ischemia-reperfusion injury.

References

Application of AP39 in Neurodegenerative Disease Research: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP39 is a novel mitochondria-targeted hydrogen sulfide (H₂S) donor that has emerged as a promising therapeutic candidate in the field of neurodegenerative disease research. By delivering H₂S directly to the mitochondria, this compound supports cellular bioenergetics, mitigates oxidative stress, and modulates inflammatory processes, all of which are critical factors in the pathogenesis of diseases like Alzheimer's, Parkinson's, and Huntington's. These application notes provide a comprehensive overview of the use of this compound in preclinical research, including detailed experimental protocols and a summary of key quantitative findings.

Mechanism of Action

This compound is designed to selectively accumulate within mitochondria, where it slowly releases H₂S. This targeted delivery is crucial as mitochondria are central to neuronal health and are often dysfunctional in neurodegenerative conditions. The primary mechanisms of this compound's neuroprotective effects include:

  • Support of Mitochondrial Bioenergetics: this compound enhances cellular bioenergetic function, increasing ATP production and preserving mitochondrial DNA integrity.[1]

  • Reduction of Oxidative Stress: As a potent antioxidant, the H₂S released from this compound scavenges reactive oxygen species (ROS), thereby protecting neurons from oxidative damage.[1][2][3]

  • Modulation of Mitochondrial Dynamics: this compound has been shown to regulate the balance of mitochondrial fission and fusion, promoting a healthier mitochondrial network.[1]

  • Anti-inflammatory Effects: this compound exhibits anti-inflammatory properties, reducing the expression of pro-inflammatory cytokines in the brain.[4]

  • Reduction of Excitotoxicity: this compound can decrease extracellular glutamate concentrations, a key factor in neuronal damage following ischemic events.[5]

Key Applications in Neurodegenerative Disease Models

Alzheimer's Disease (AD)

In preclinical models of AD, specifically the APP/PS1 transgenic mouse model, this compound has demonstrated significant therapeutic potential.

  • Improved Cognitive Function: Administration of this compound has been shown to ameliorate spatial memory deficits in behavioral tests such as the Morris water maze and the novel object recognition task.[1]

  • Reduced Aβ Pathology: this compound treatment leads to a reduction in the levels of amyloid-beta (Aβ) peptides (Aβ₄₀ and Aβ₄₂) and a decrease in Aβ plaque deposition in the brains of AD model mice.[1]

  • Preservation of Brain Volume: this compound has been observed to inhibit brain atrophy in APP/PS1 mice.[1]

Ischemic Stroke

This compound has also been investigated for its neuroprotective effects in animal models of ischemic stroke.

  • Reduced Infarct Volume: Treatment with this compound significantly reduces the volume of brain tissue damaged by ischemia.[4][6][7]

  • Improved Neurological Function: this compound administration improves neurological deficit scores in rodent models of stroke.[4][6][7]

  • Anti-inflammatory and Pro-survival Signaling: this compound reduces the release of inflammatory cytokines and enhances pro-survival signaling pathways involving neurotrophic factors like BDNF and NGF.[4][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.

Table 1: Effects of this compound on Alzheimer's Disease Pathology in APP/PS1 Mice

ParameterControl (APP/PS1 + Water)This compound Treatment (100 nM/kg)Reference
Aβ₄₀ Level (pg/mL)925Decreased[1]
Aβ₄₂ Level (pg/mL)532Decreased[1]
Spatial Memory (Morris Water Maze)DeficitAmeliorated[1]
Novel Object RecognitionDeficitAmeliorated[1]
Brain AtrophyPresentInhibited[1]

Table 2: Effects of this compound on Cellular Bioenergetics and H₂S Production

ParameterCell Type/ModelThis compound ConcentrationEffectReference
H₂S ProductionWild-Type Neurons25-250 nMConcentration-dependent increase[1][2]
Cellular BioenergeticsAPP/PS1 Neurons25-100 nMEnhanced[1]
Cellular BioenergeticsAPP/PS1 Neurons250 nMReduced[1]
ATP LevelsAPP/PS1 Neurons100 nMIncreased[1]
ROS GenerationAPP/PS1 Neurons100 nMDecreased[1]

Table 3: Neuroprotective Effects of this compound in Ischemic Stroke Models

ParameterModelThis compound DoseEffectReference
Infarct VolumeRat MCAO50 nmol/kgReduced[4][6]
Neurological DeficitRat MCAO50 nmol/kgReduced[4][6]
IL-1β, IL-6, TNFα LevelsRat MCAO50 nmol/kgReduced[4]
Cleaved Caspase 3 LevelsRat MCAO50 nmol/kgReduced[4][7]

Experimental Protocols

Measurement of H₂S Production in Neurons (Methylene Blue Assay)

This protocol is adapted from studies measuring H₂S generation in cultured neurons treated with this compound.[1]

Materials:

  • Primary neuronal cell culture

  • This compound solution (various concentrations)

  • Zinc acetate solution (1%)

  • N,N-dimethyl-p-phenylenediamine sulfate solution (20 mM in 7.2 M HCl)

  • FeCl₃ solution (30 mM in 1.2 M HCl)

  • Trichloroacetic acid (TCA) (10%)

  • 96-well microplate reader

Procedure:

  • Culture primary neurons from wild-type mice to the desired confluency.

  • Treat the neurons with various concentrations of this compound (e.g., 25, 100, 250 nM) for 2 hours.

  • Following treatment, add zinc acetate solution to trap the H₂S.

  • Subsequently, add the N,N-dimethyl-p-phenylenediamine sulfate solution and the FeCl₃ solution to the cell lysate.

  • Incubate the mixture to allow for the colorimetric reaction to develop.

  • Stop the reaction by adding TCA.

  • Measure the optical absorbance of the resulting solution at 670 nm using a 96-well microplate reader.

  • Calculate the H₂S concentration against a standard curve prepared with NaHS.

In Vivo this compound Administration and Behavioral Testing (Morris Water Maze)

This protocol describes the long-term administration of this compound to APP/PS1 transgenic mice and subsequent assessment of spatial memory.[1]

Materials:

  • APP/PS1 transgenic mice (and wild-type littermates as controls)

  • This compound solution (100 nM/kg)

  • Sterile water (for control group)

  • Morris water maze apparatus

Procedure:

  • Divide 12-month-old APP/PS1 mice and wild-type littermates into control and treatment groups.

  • Administer this compound (100 nM/kg) or sterile water to the respective groups via intraperitoneal injection once daily for 6 weeks.

  • Following the 6-week treatment period, conduct the Morris water maze test to assess spatial learning and memory.

  • Acquisition Phase: For several consecutive days, train the mice to find a hidden platform in the water maze. Record the latency to find the platform.

  • Probe Trial: 24 hours after the last training session, remove the platform and allow the mice to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

Western Blot Analysis of Mitochondrial Dynamics Proteins

This protocol is for assessing the effect of this compound on proteins involved in mitochondrial fission and fusion.[1]

Materials:

  • Brain tissue homogenates from treated and control mice

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against Drp1, Fis1, Mfn1, Mfn2, OPA-1, and VDAC

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Homogenize brain tissue samples in lysis buffer and determine the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., VDAC or total protein).

Visualizations

Signaling Pathway of this compound's Neuroprotective Effects

AP39_Signaling_Pathway cluster_cell Inside Neuronal Cell This compound This compound Mitochondria Mitochondria This compound->Mitochondria Targets H2S H₂S Mitochondria->H2S Releases ROS Reactive Oxygen Species (ROS) H2S->ROS Scavenges ATP ATP Production H2S->ATP Increases MitoDynamics Mitochondrial Dynamics (Fusion > Fission) H2S->MitoDynamics Promotes OxidativeStress Oxidative Stress ROS->OxidativeStress Causes NeuronalCell Neuronal Cell Neuroprotection Neuroprotection OxidativeStress->Neuroprotection Reduced by this compound MitoFunction Mitochondrial Function ATP->MitoFunction Improves MitoFunction->Neuroprotection Enhanced by this compound Abeta Aβ Production & Aggregation Abeta->Neuroprotection Reduced by this compound Inflammation Neuroinflammation Inflammation->Neuroprotection Reduced by this compound MitoDynamics->Neuroprotection Balanced by this compound

Caption: this compound targets mitochondria to exert its neuroprotective effects.

Experimental Workflow for In Vivo this compound Efficacy Study

InVivo_Workflow Start Start: Select Animal Model (e.g., APP/PS1 Mice) Grouping Randomly Assign to Groups: - Control (Vehicle) - this compound Treatment Start->Grouping Treatment Daily Intraperitoneal Injections (e.g., 6 weeks) Grouping->Treatment Behavior Behavioral Testing (e.g., Morris Water Maze) Treatment->Behavior Sacrifice Euthanasia and Brain Tissue Collection Behavior->Sacrifice Histo Histopathology (e.g., Aβ Plaque Staining) Sacrifice->Histo Biochem Biochemical Assays (e.g., ELISA for Aβ levels, Western Blot for proteins) Sacrifice->Biochem Analysis Data Analysis and Interpretation Histo->Analysis Biochem->Analysis

Caption: Workflow for assessing this compound's in vivo efficacy.

References

Application Notes and Protocols for Assessing AP39 Effects on Mitochondrial Respiration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP39 is a novel mitochondria-targeted hydrogen sulfide (H₂S) donor that has demonstrated significant cytoprotective effects in various models of cellular stress. Its mechanism of action is primarily attributed to its ability to deliver H₂S directly to the mitochondria, modulating mitochondrial function and bioenergetics. These application notes provide detailed protocols for assessing the effects of this compound on key aspects of mitochondrial respiration, enabling researchers to investigate its therapeutic potential.

Data Presentation

The following tables summarize quantitative data on the effects of this compound on mitochondrial function as reported in preclinical studies.

Table 1: Effect of this compound on Cellular Bioenergetics (Seahorse XF Analyzer)

Cell TypeThis compound ConcentrationParameterObservation
bEnd.3 Murine Microvascular Endothelial Cells30-100 nMMitochondrial Electron TransportStimulation
bEnd.3 Murine Microvascular Endothelial Cells300 nMMitochondrial Electron TransportInhibition
APP/PS1 Neurons100 nMBasal Respiration RateIncreased
APP/PS1 Neurons100 nMMaximal Respiration CapacityIncreased

Table 2: Effect of this compound on Cellular ATP Levels

Cell TypeConditionThis compound ConcentrationOutcome on ATP Levels
NRK-49F Rat Kidney Epithelial CellsGlucose Oxidase-Induced Oxidative Stress30-300 nMInhibition of ATP depletion
APP/PS1 Neurons-100 nMIncreased

Table 3: Effect of this compound on Mitochondrial DNA (mtDNA) Integrity and Reactive Oxygen Species (ROS)

Cell TypeConditionThis compound ConcentrationEffect on mtDNAEffect on ROS
bEnd.3 Murine Microvascular Endothelial CellsGlucose Oxidase-Induced Oxidative Stress100 nMProtection against damageAttenuation of MitoSOX oxidation
APP/PS1 Neurons-100 nMProtection against damageDecreased

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Respiration using the Seahorse XF Cell Mito Stress Test

This protocol outlines the use of the Agilent Seahorse XF Analyzer to measure key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Materials:

  • This compound

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF DMEM or RPMI medium, supplemented with glucose, pyruvate, and glutamine

  • Oligomycin

  • Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP)

  • Rotenone/Antimycin A mixture

  • Adherent cells of interest

Procedure:

  • Cell Seeding:

    • Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.

    • Incubate overnight in a standard CO₂ incubator to allow for cell attachment and monolayer formation.

  • Sensor Cartridge Hydration:

    • The day before the assay, hydrate the Seahorse XF sensor cartridge by adding Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top.

    • Incubate overnight in a non-CO₂ incubator at 37°C.

  • This compound Treatment:

    • On the day of the assay, remove the cell culture medium from the cells and wash with pre-warmed Seahorse XF assay medium.

    • Add fresh Seahorse XF assay medium containing the desired concentrations of this compound or vehicle control to the appropriate wells.

    • Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour prior to the assay.

  • Seahorse XF Analyzer Setup and Calibration:

    • Load the hydrated sensor cartridge with the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the appropriate injection ports.

    • Place the utility plate with the calibrant and the loaded sensor cartridge into the Seahorse XF Analyzer for calibration.

  • Mito Stress Test Assay:

    • Replace the calibrant plate with the cell plate containing the this compound-treated cells.

    • Initiate the Seahorse XF Mito Stress Test protocol. The instrument will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of:

      • Oligomycin: Inhibits ATP synthase (Complex V), allowing for the measurement of ATP-linked respiration.

      • FCCP: An uncoupling agent that collapses the mitochondrial membrane potential and disrupts the proton gradient, inducing maximal respiration.

      • Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor): Shut down mitochondrial respiration, enabling the calculation of non-mitochondrial oxygen consumption.

  • Data Analysis:

    • After the run, normalize the OCR data to cell number or protein concentration.

    • Calculate the key parameters of mitochondrial respiration: basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Protocol 2: Measurement of Cellular ATP Levels

This protocol describes the use of a luciferase-based assay to quantify intracellular ATP levels.

Materials:

  • This compound

  • Cells of interest cultured in appropriate multi-well plates

  • Luciferase-based ATP assay kit (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Treatment:

    • Culture cells in an opaque-walled multi-well plate suitable for luminescence readings.

    • Treat cells with various concentrations of this compound or vehicle control for the desired duration.

  • Assay Reagent Preparation:

    • Prepare the ATP assay reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer.

  • Cell Lysis and Luminescence Measurement:

    • Equilibrate the cell plate and the ATP assay reagent to room temperature.

    • Add a volume of the ATP assay reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Generate a standard curve using known concentrations of ATP.

    • Calculate the ATP concentration in the experimental samples by interpolating from the standard curve.

    • Express the results as a percentage of the control or in absolute concentration units.

Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol details the use of the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to assess changes in mitochondrial membrane potential.

Materials:

  • This compound

  • Cells of interest cultured on glass-bottom dishes or in black-walled microplates

  • TMRM stock solution (in DMSO)

  • Fluorescence microscope or microplate reader

Procedure:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with this compound or vehicle control for the specified time.

  • TMRM Staining:

    • Prepare a working solution of TMRM in cell culture medium (typically 20-100 nM).

    • Remove the treatment medium from the cells and add the TMRM-containing medium.

    • Incubate the cells for 20-30 minutes at 37°C in the dark.

  • Imaging or Fluorescence Measurement:

    • Fluorescence Microscopy:

      • Wash the cells with pre-warmed buffer to remove excess TMRM.

      • Image the cells using a fluorescence microscope equipped with appropriate filters for TMRM (Excitation/Emission ~548/573 nm).

    • Microplate Reader:

      • Measure the fluorescence intensity directly in the microplate using a fluorescence plate reader with the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Quantify the fluorescence intensity of individual cells or the average fluorescence per well.

    • A decrease in TMRM fluorescence indicates mitochondrial depolarization, while an increase suggests hyperpolarization.

    • As a control for depolarization, treat a set of cells with a known uncoupler like FCCP.

Mandatory Visualizations

G cluster_workflow Experimental Workflow: Assessing this compound Effects A Cell Culture & Seeding B This compound Treatment A->B C Seahorse XF Mito Stress Test B->C D ATP Quantification Assay B->D E Mitochondrial Membrane Potential Assay B->E F Data Analysis & Interpretation C->F D->F E->F

Caption: Experimental workflow for evaluating this compound's mitochondrial effects.

G cluster_pathway Proposed Signaling Pathway of this compound in Mitochondria This compound This compound H2S Mitochondrial H₂S This compound->H2S AMPK AMPK Activation H2S->AMPK Nrf2 Nrf2 Activation H2S->Nrf2 SIRT3 SIRT3 Activation H2S->SIRT3 UCP2 UCP2 Upregulation AMPK->UCP2 Mito_Function Improved Mitochondrial Respiration (Increased ATP, Maintained ΔΨm) UCP2->Mito_Function Antioxidant Antioxidant Response (Reduced ROS) UCP2->Antioxidant Nrf2->Mito_Function Nrf2->Antioxidant SIRT3->Mito_Function SIRT3->Antioxidant Cytoprotection Cellular Protection Mito_Function->Cytoprotection Antioxidant->Cytoprotection

Caption: this compound's proposed signaling pathway in mitochondria.

Application Notes and Protocols for Cell Viability Assays Following AP39 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing cell viability after treatment with AP39, a mitochondrially-targeted hydrogen sulfide (H₂S) donor. This document includes detailed protocols for common cell viability assays, a summary of quantitative data from preclinical studies, and visualizations of the key signaling pathways involved in this compound's mechanism of action.

Introduction to this compound

This compound is a novel pharmacological agent designed to deliver hydrogen sulfide directly to mitochondria.[1][2][3] By targeting this critical organelle, this compound exerts cytoprotective effects, particularly under conditions of oxidative stress, through the modulation of cellular bioenergetics and pro-survival signaling pathways.[1][4][5] Understanding the impact of this compound on cell viability is crucial for its development as a potential therapeutic agent.

Data Presentation: Quantitative Effects of this compound on Cell Viability

The cytoprotective effects of this compound are concentration-dependent and often exhibit a bell-shaped dose-response curve.[6] Lower concentrations (in the nanomolar range) have been shown to be protective, while higher concentrations may offer diminished or even inhibitory effects.[1][2][5] The following tables summarize the quantitative data from various studies on the effect of this compound on cell viability in different cell lines under oxidative stress.

Table 1: Effect of this compound on Cell Viability (MTT Assay) in Murine Microvascular Endothelial Cells (bEnd.3) under Oxidative Stress

Cell LineStressorThis compound ConcentrationOutcomeReference
bEnd.3Glucose Oxidase30-100 nMStimulated mitochondrial electron transport and cellular bioenergetic function.[1]
bEnd.3Glucose Oxidase100 nMProtected against the reduction in cell viability.[1]
bEnd.3Glucose Oxidase300 nMInhibitory effect on mitochondrial activity.[1]

Table 2: Effect of this compound on Cell Viability (MTT and LDH Assays) in Rat Kidney Epithelial Cells (NRK-49F) under Oxidative Stress

Cell LineAssayStressorThis compound ConcentrationOutcomeReference
NRK-49FMTTGlucose Oxidase (0.003-3 U/ml)30, 100, 300 nMAttenuated the decrease in MTT conversion, indicating enhanced cellular recovery.[7]
NRK-49FLDHGlucose Oxidase30, 100, 300 nMReduced the release of lactate dehydrogenase (LDH), indicating less necrosis.[6][7]

Table 3: Effect of this compound on Cell Viability (CCK-8 and LDH Assays) in Cardiomyocytes and Neurons

Cell LineAssayStressor/ConditionThis compound ConcentrationOutcomeReference
H9c2 CardiomyocytesCCK-8Doxorubicin (1 µmol/L)50-100 nMSignificantly improved cell viability.[8]
H9c2 CardiomyocytesCCK-8None30-100 nMNo significant reduction in cell viability.[8]
H9c2 CardiomyocytesCCK-8None300-500 nMDecreased cell viability.[8]
APP/PS1 NeuronsMTTAmyloid-β pathology25-100 nMEnhanced cell viability.[9]
APP/PS1 NeuronsMTTAmyloid-β pathology250 nMReduced cell viability.[9][10]
APP/PS1 NeuronsLDHAmyloid-β pathologyNot specifiedThis compound attenuated LDH release.[9]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz.

AP39_Mechanism cluster_cell Cell cluster_mito Mitochondrial Matrix AP39_ext This compound (extracellular) Mitochondrion Mitochondrion AP39_ext->Mitochondrion TPP+ mediated uptake H2S H₂S Mitochondrion->H2S H₂S Release ETC Electron Transport Chain H2S->ETC Donates electrons ATP ATP Production ETC->ATP ROS Reduced ROS ETC->ROS

This compound Mechanism of Action

AMPK_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria H2S H₂S Mitochondria->H2S AMPK AMPK Activation H2S->AMPK UCP2 UCP2 Upregulation AMPK->UCP2 Oxidative_Stress Reduced Oxidative Stress UCP2->Oxidative_Stress Apoptosis Reduced Apoptosis UCP2->Apoptosis Mito_Damage Reduced Mitochondrial Damage UCP2->Mito_Damage MTT_Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Incubate for desired duration B->C D Add MTT reagent C->D E Incubate (1-4 hours) D->E F Solubilize formazan crystals E->F G Measure absorbance (570 nm) F->G LDH_Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Incubate for desired duration B->C D Collect supernatant C->D E Add LDH reaction mixture D->E F Incubate at room temperature E->F G Measure absorbance (490 nm) F->G

References

Troubleshooting & Optimization

troubleshooting inconsistent results with AP39

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AP39. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation, with a focus on resolving inconsistent results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing inconsistent results with this compound in our cell culture experiments. What are the most likely causes?

A1: Inconsistent results with this compound often stem from its concentration-dependent effects. This compound typically exhibits a biphasic or bell-shaped dose-response curve. Low nanomolar concentrations (e.g., 25-100 nM) are generally protective and stimulate cellular bioenergetics, while higher concentrations (e.g., 250 nM and above) can be inhibitory or even cytotoxic.[1][2] It is crucial to perform a thorough dose-response analysis to identify the optimal concentration for your specific cell type and experimental conditions.

Other potential causes for inconsistency include:

  • Compound Stability: this compound stability in solution can be a factor. Prepare fresh dilutions for each experiment from a frozen stock.

  • Vehicle Effects: The vehicle used to dissolve this compound, typically DMSO, can have its own biological effects. Ensure you are using a consistent, low concentration of DMSO across all experiments and include a vehicle-only control group.[3][4]

  • Cellular Health: The general health and passage number of your cells can influence their response to this compound. Use cells within a consistent passage range and ensure they are healthy before starting any experiment.

Q2: What is the recommended procedure for preparing and storing this compound stock solutions?

A2: For consistent results, proper handling of this compound is essential.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 1-10 mM) in anhydrous dimethyl sulfoxide (DMSO).

  • Aliquoting: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

  • Working Dilutions: On the day of the experiment, thaw a single aliquot and prepare fresh working dilutions in your cell culture medium or experimental buffer. Do not store working dilutions in media for extended periods.[5]

Q3: We are not observing the expected protective effects of this compound. What could be wrong?

A3: If you are not seeing the expected protective effects, consider the following:

  • Concentration: You may be using a concentration that is too high or too low for your model. As mentioned, this compound's effects are highly concentration-dependent.[1][2] A comprehensive dose-response study is recommended.

  • Timing of Administration: The timing of this compound administration relative to the insult (e.g., oxidative stress) is critical. In many studies, pre-treatment with this compound is necessary to observe a protective effect.

  • Experimental Model: The specific cell type or animal model may have different sensitivities to H₂S donors.

  • Readout Sensitivity: Ensure that your chosen experimental endpoint is sensitive enough to detect the effects of this compound.

Q4: Are there any known off-target effects of this compound?

A4: While this compound is designed to target mitochondria, off-target effects are a possibility with any small molecule. The triphenylphosphonium (TPP) moiety that directs this compound to the mitochondria can itself have biological effects at higher concentrations. It is crucial to include appropriate controls, such as a TPP-only control, to distinguish the effects of H₂S donation from those of the targeting moiety.

Quantitative Data Summary

The following tables summarize quantitative data from published studies on the effects of this compound.

Cell Type This compound Concentration Effect on Cell Viability Reference
APP/PS1 Neurons25-100 nMIncreased[1][2]
APP/PS1 Neurons250 nMDecreased[1][2]
NRK-49F Kidney Cells30-300 nMProtective against oxidative stress
Cell Type This compound Concentration Effect on Cellular Bioenergetics (ATP/OCR) Reference
WT Neurons100 nMIncreased[1]
WT Neurons250 nMDecreased[1]
APP/PS1 Neurons100 nMIncreased[1]
NRK-49F Kidney Cells30-300 nMIncreased (protective)

Experimental Protocols

In Vitro Cell Culture Protocol

  • Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.

  • This compound Preparation: Prepare fresh working dilutions of this compound from a frozen DMSO stock in pre-warmed cell culture medium immediately before use.

  • Treatment:

    • For pre-treatment experiments, remove the old medium and add the medium containing the desired concentration of this compound. Incubate for the specified pre-treatment time (e.g., 30 minutes to 2 hours).

    • Introduce the experimental insult (e.g., oxidative stress-inducing agent) in the presence of this compound.

  • Controls:

    • Vehicle Control: Treat cells with the same concentration of DMSO used in the highest this compound concentration group.

    • Untreated Control: Cells cultured in medium without any treatment.

    • Insult Control: Cells treated with the experimental insult and the vehicle.

  • Incubation: Incubate the cells for the desired experimental duration.

  • Endpoint Analysis: Perform the desired cellular assays (e.g., MTT for viability, Seahorse for bioenergetics, DCF-DA for ROS).

In Vivo Administration Protocol (Rodent Model)

  • This compound Preparation: Dissolve this compound in a suitable vehicle. A common vehicle is a solution of 20% (v/v) dimethyl sulfoxide (DMSO) in saline.

  • Administration Route: this compound has been administered via intraperitoneal (i.p.) or intravenous (i.v.) injection.

  • Dosage: The effective dose can vary depending on the animal model and the injury. Doses in the range of 50 nmol/kg to 0.3 mg/kg have been reported in rats and mice.[6] A dose-finding study is recommended.

  • Controls:

    • Vehicle Control: Administer the same volume of the vehicle solution to a control group of animals.

    • Sham Control: In surgical models, include a sham-operated group that undergoes the surgical procedure without the injury.

  • Timing: The timing of administration (before or after the injury) is a critical experimental parameter.

  • Monitoring and Analysis: Monitor the animals for the duration of the experiment and collect tissues or blood for analysis at the desired time points.

Signaling Pathways and Workflows

AP39_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound AP39_cyto This compound This compound->AP39_cyto Enters Cell H2S H₂S AP39_cyto->H2S Releases H₂S AP39_mito This compound AP39_cyto->AP39_mito Targets Mitochondria NO_Synthase eNOS H2S->NO_Synthase Activates AMPK AMPK H2S->AMPK Activates NO NO NO_Synthase->NO sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP PKG PKG cGMP->PKG Activates UCP2 UCP2 AMPK->UCP2 Activates H2S_mito H₂S AP39_mito->H2S_mito Releases H₂S ETC Electron Transport Chain H2S_mito->ETC Donates Electrons ROS ROS H2S_mito->ROS Scavenges ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Production Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Concentration Is a full dose-response curve established? Start->Check_Concentration Perform_Dose_Response Perform Dose-Response (e.g., 10 nM - 1 µM) Check_Concentration->Perform_Dose_Response No Check_Reagent_Handling Are stock solutions and dilutions prepared correctly? Check_Concentration->Check_Reagent_Handling Yes Perform_Dose_Response->Check_Reagent_Handling Review_Protocols Review preparation and storage protocols Check_Reagent_Handling->Review_Protocols No Check_Controls Are appropriate controls included? Check_Reagent_Handling->Check_Controls Yes Review_Protocols->Check_Controls Implement_Controls Include Vehicle, Untreated, and Insult Controls Check_Controls->Implement_Controls No Check_Timing Is the timing of administration optimal? Check_Controls->Check_Timing Yes Implement_Controls->Check_Timing Optimize_Timing Test different pre-treatment and co-treatment times Check_Timing->Optimize_Timing No Consistent_Results Consistent Results Achieved Check_Timing->Consistent_Results Yes Optimize_Timing->Consistent_Results

References

AP39 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and handling of AP39. It includes a troubleshooting guide and frequently asked questions to assist with experimental design and execution.

Stability and Storage

Proper storage and handling of this compound are critical for maintaining its stability and ensuring reliable experimental outcomes.

ParameterRecommendationCitation
Storage Temperature -20°C[1]
Long-term Stability ≥ 2 years at -20°C[1]
Shipping Conditions Room temperature in the continental US; may vary elsewhere.[1]

Solubility Data

The solubility of this compound in various solvents is a key consideration for the preparation of stock solutions.

SolventSolubilityCitation
Dimethylformamide (DMF) 5 mg/mL[1]
Dimethyl sulfoxide (DMSO) 20 mg/mL[1]
Ethanol 16 mg/mL[1]
Phosphate-Buffered Saline (PBS, pH 7.2) 1 mg/mL[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as (10-oxo-10-(4-(3-thioxo-3H-1,2-dithiol-5-yl)phenoxy)decyl)triphenylphosphonium bromide, is a novel mitochondria-targeted hydrogen sulfide (H₂S) donor.[2] It is designed to selectively deliver H₂S to mitochondria, the primary site of cellular energy production.[2] this compound consists of a triphenylphosphonium (TPP) cation, which directs the molecule to the mitochondria due to the organelle's negative membrane potential, coupled to an H₂S-donating moiety (a dithiolethione group).[1][2] Within the mitochondria, this compound slowly releases H₂S, which can protect these organelles from damage and support their function, particularly under conditions of oxidative stress.[2]

Q2: What are the recommended concentrations of this compound for in vitro experiments?

A2: The optimal concentration of this compound for in vitro experiments is application-dependent and can exhibit a biphasic dose-response. Low concentrations (e.g., 25-100 nM) have been shown to enhance cell viability and bioenergetics.[3] Conversely, higher concentrations (e.g., 250-300 nM) may have inhibitory or even detrimental effects on mitochondrial function.[3][4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.

Q3: What are the recommended dosages of this compound for in vivo experiments?

A3: For in vivo studies in rats, this compound has been administered intraperitoneally at a dose of 50 nmol/kg.[5] In mice, intravenous administration of 10 to 1000 nmol/kg has been used.[4] As with in vitro studies, the optimal dosage and administration route will depend on the animal model and the specific research question.

Q4: How should I prepare this compound stock solutions?

A4: Based on its solubility profile, this compound can be dissolved in DMSO to prepare a concentrated stock solution (e.g., 20 mg/mL).[1] For cell culture experiments, this stock solution can then be diluted to the final working concentration in the culture medium. For in vivo studies, this compound has been dissolved in a vehicle of 20% (v/v) DMSO for intravenous administration.[4] It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the experimental system is not toxic to the cells or animals.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Poor water solubility of this compound This compound has limited solubility in aqueous solutions like PBS.[1]Prepare a concentrated stock solution in an organic solvent such as DMSO and then dilute it to the final working concentration in your aqueous experimental medium. Ensure the final solvent concentration is compatible with your experimental system.
Inconsistent or unexpected experimental results - Compound degradation: Improper storage may lead to the degradation of this compound. - Incorrect concentration: The dose-response of this compound can be biphasic, with different effects at low and high concentrations.[3][4] - H₂S release kinetics: The slow-release nature of this compound might not be suitable for all experimental designs.- Store this compound at -20°C as recommended.[1] - Perform a thorough dose-response curve to identify the optimal concentration for your specific model. - Consider the timing of this compound treatment in your experimental protocol to allow for sufficient H₂S release.
Cell toxicity observed at higher concentrations High concentrations of this compound (e.g., 300 nM) can have inhibitory effects on mitochondrial activity.[4]Reduce the concentration of this compound to the lower nanomolar range (e.g., 30-100 nM) where it has been shown to stimulate mitochondrial function and be cytoprotective.[4]
Difficulty in measuring H₂S release Direct measurement of H₂S release from donor compounds under physiological conditions can be challenging due to its gaseous nature and rapid metabolism.Consider using indirect methods to assess the biological activity of this compound, such as measuring mitochondrial respiration, ATP production, or downstream signaling events.

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is adapted from a study on the effects of this compound on neuronal cells.[1]

  • Cell Seeding: Plate neurons in 96-well plates at an optimal density (e.g., 3.5 x 10⁴ cells per well).

  • Treatment: Treat the cells with different concentrations of this compound (e.g., 25-250 nM) for 24 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

In Vivo Administration in a Rat Model

This protocol is based on a study investigating the effects of this compound on doxorubicin-induced cardiotoxicity.[5]

  • Animal Model: Use Sprague-Dawley rats.

  • This compound Preparation: Prepare the this compound solution for injection. While the specific vehicle is not detailed in this particular study, a 20% DMSO solution has been used in other in vivo studies.[4]

  • Administration: Administer this compound via intraperitoneal injection at a dose of 50 nmol/kg.

  • Dosing Schedule: The dosing schedule in the cited study was once every other day for 3 weeks, starting at the same time as the doxorubicin administration.[5]

  • Monitoring: Monitor the animals for any adverse effects and proceed with the experimental endpoints as planned.

Visualizations

This compound Signaling Pathway

AP39_Signaling_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Targets H2S H₂S Mitochondria->H2S Releases AMPK AMPK H2S->AMPK Activates Bioenergetics Mitochondrial Bioenergetics H2S->Bioenergetics Stimulates OxidativeStress Oxidative Stress H2S->OxidativeStress Reduces UCP2 UCP2 AMPK->UCP2 Regulates CellProtection Cytoprotection Bioenergetics->CellProtection OxidativeStress->CellProtection

Caption: this compound targets mitochondria to release H₂S, modulating bioenergetics and oxidative stress.

Experimental Workflow for In Vitro this compound Studies

Experimental_Workflow start Start prep_cells Prepare and Seed Cells start->prep_cells treat_cells Treat Cells with this compound (Varying Concentrations) prep_cells->treat_cells prep_this compound Prepare this compound Stock Solution (e.g., in DMSO) prep_this compound->treat_cells incubate Incubate for a Defined Period treat_cells->incubate assay Perform Functional Assays (e.g., MTT, Seahorse) incubate->assay analyze Analyze Data assay->analyze end End analyze->end

Caption: A typical workflow for conducting in vitro experiments with this compound.

References

AP39 Dose-Response Optimization in Neurons: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize AP39 dose-response experiments in neuronal cultures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for this compound in primary neuronal cultures?

A1: The optimal concentration of this compound is highly dependent on the experimental model and the desired outcome. For neuroprotection and enhancement of cellular bioenergetics, a low concentration range of 25-100 nM is often effective.[1][2][3] Higher concentrations (e.g., 250-300 nM) can lead to inhibitory effects on mitochondrial activity and decreased cell viability.[1][2][3][4]

Q2: I am observing toxicity and cell death at higher concentrations of this compound. Is this expected?

A2: Yes, this is a documented effect. This compound exhibits a biphasic or bell-shaped dose-response curve. While lower concentrations (25-100 nM) are generally protective and enhance mitochondrial function, higher concentrations (above 250 nM) can be inhibitory or cytotoxic.[1][2][3][4] It is crucial to perform a careful dose-response study to identify the therapeutic window for your specific neuronal culture system.

Q3: How should I prepare and store this compound for my experiments?

A3: For in vitro experiments, this compound is typically dissolved in a suitable solvent like DMSO to create a stock solution, which is then further diluted in the cell culture medium to the final desired concentration. It is recommended to prepare fresh dilutions for each experiment to ensure the stability and activity of the compound. For long-term storage, follow the manufacturer's recommendations, which generally involve storing the stock solution at -20°C or -80°C.

Q4: How can I confirm that this compound is successfully delivering H₂S to the mitochondria in my neurons?

A4: You can verify the mitochondrial delivery of H₂S using fluorescent probes. A common method involves co-staining the neurons with a mitochondria-specific dye (like MitoTracker Red) and an H₂S-sensitive fluorescent probe (like 7-azido-4-methylcoumarin, AzMC).[1][5] Confocal microscopy can then be used to observe the colocalization of the H₂S signal (green fluorescence) with the mitochondria (red fluorescence), which should increase in a dose-dependent manner with this compound treatment.[1][5]

Q5: What is the proposed mechanism of action for this compound in neurons?

A5: this compound is a mitochondria-targeted hydrogen sulfide (H₂S) donor.[1][6] It is designed to selectively deliver H₂S to the mitochondria, where it can modulate cellular bioenergetics, reduce oxidative stress, and inhibit apoptosis.[1][2] At optimal concentrations, H₂S donated by this compound can act as an electron donor to the electron transport chain, thereby supporting ATP production and protecting mitochondrial integrity.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or No Effect of this compound 1. Incorrect this compound Concentration: The concentration may be too high (inhibitory) or too low. 2. Degraded this compound: Improper storage or handling of the compound. 3. Cell Health: The neuronal culture may be unhealthy or stressed.1. Perform a wide-range dose-response curve (e.g., 10 nM to 1 µM) to identify the optimal concentration. 2. Prepare fresh this compound solutions from a properly stored stock for each experiment. 3. Ensure the health of your primary neuronal cultures before treatment. Monitor morphology and viability.
High Basal Cell Death 1. Harsh Primary Culture Preparation: Over-digestion with trypsin or mechanical stress during dissociation.[7] 2. Suboptimal Culture Conditions: Issues with media, supplements, or coating of culture vessels.[7][8]1. Optimize the digestion time and use a gentle dissociation method. Consider using papain instead of trypsin.[7] 2. Use high-quality neurobasal media with appropriate supplements (e.g., B27, Glutamax). Ensure proper coating of plates/coverslips with materials like Poly-D-Lysine (PDL) or laminin.[7][8]
Variable H₂S Measurements 1. Probe Instability: The fluorescent H₂S probe may be unstable or prone to photobleaching. 2. Interference from Media Components: Components in the culture media may react with the H₂S probe.1. Follow the probe manufacturer's instructions carefully regarding incubation time and imaging conditions. 2. Wash cells with a buffered saline solution (e.g., HBSS) before adding the H₂S probe.
Unexpected Decrease in Cell Viability with this compound 1. Concentration is in the Inhibitory Range: As noted, high concentrations of this compound can be cytotoxic.[1][2][3] 2. Solvent Toxicity: High concentrations of the vehicle (e.g., DMSO) may be toxic to neurons.1. Lower the concentration of this compound to the neuroprotective range (25-100 nM).[1][2][3] 2. Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.1% for DMSO). Include a vehicle-only control in your experiments.

Quantitative Data Summary

Table 1: Dose-Dependent Effects of this compound on Neuronal Viability and Bioenergetics

This compound ConcentrationCell TypeDurationEffect on Cell ViabilityEffect on Cellular BioenergeticsReference
25-100 nMPrimary APP/PS1 Mouse Neurons24 hIncreasedIncreased[1][2][3]
250 nMPrimary APP/PS1 Mouse Neurons24 hDecreasedDecreased[1][2][3]
30-100 nMbEnd.3 Murine Endothelial Cells--Stimulated electron transport[4]
300 nMbEnd.3 Murine Endothelial Cells--Inhibited electron transport[4]

Table 2: Effect of this compound on H₂S Production in Neurons

This compound ConcentrationCell TypeDurationH₂S Detection MethodOutcomeReference
25-250 nMPrimary Wild-Type Mouse Neurons2 hMethylene Blue AssayDose-dependent increase in H₂S production[1][5]
25-250 nMPrimary Wild-Type Mouse Neurons2 hAzMC Fluorescent ProbeDose-dependent increase in mitochondrial H₂S[1][5]

Experimental Protocols

1. Primary Neuronal Culture Protocol (from APP/PS1 mice)

  • Source: Brain tissue from embryonic day 15-16 (E15-16) APP/PS1 transgenic mice or wild-type littermates.[1]

  • Dissection: Dissect cortices and hippocampi in ice-cold, Ca²⁺/Mg²⁺-free Hanks' Balanced Salt Solution (HBSS).

  • Digestion: Mince the tissue and incubate with 0.05% trypsin-EDTA for 15-20 minutes at 37°C.

  • Dissociation: Stop digestion with a DMEM/F12 medium containing 10% fetal bovine serum. Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Plating: Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin. Plate the cells on Poly-D-Lysine coated plates or coverslips at a density of 3.5 x 10⁴ cells per well for a 96-well plate.[1]

  • Maintenance: Incubate at 37°C in a humidified atmosphere of 95% air and 5% CO₂. Change half of the medium every 3-4 days.

2. This compound Treatment and Cell Viability Assays

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in the culture medium to the desired final concentrations (e.g., 25, 100, 250 nM).

  • Treatment: After allowing the primary neurons to mature in culture (typically 7-10 days), replace the old medium with the fresh medium containing the different concentrations of this compound or vehicle control. Incubate for the desired period (e.g., 24 hours).[1]

  • MTT Assay:

    • After treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[1]

    • Remove the MTT solution and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.[1]

  • LDH Assay:

    • Collect the culture supernatant before adding the MTT reagent.

    • Use a commercially available cytotoxicity assay kit to measure the release of lactate dehydrogenase (LDH) into the medium, following the manufacturer's instructions.[1]

3. Measurement of Mitochondrial Respiration (Seahorse XF Analyzer)

  • Seed primary neurons at an optimal density (e.g., 3.5 x 10⁴ cells/well) in a Seahorse XF24 cell culture microplate.[1]

  • Allow cells to adhere and mature.

  • Treat the neurons with different concentrations of this compound for the desired duration.

  • Before the assay, change the medium to a Seahorse-compatible assay medium and incubate in a non-CO₂ incubator for 1 hour.

  • Use the Seahorse XF24 Extracellular Flux Analyzer to measure the Oxygen Consumption Rate (OCR) following sequential injections of mitochondrial stressors (e.g., oligomycin, FCCP, and rotenone/antimycin A) to determine parameters like basal respiration, maximal respiration, and ATP-linked respiration.[1]

Visualizations

AP39_Signaling_Pathway cluster_cell Neuron cluster_mito Mitochondrion AP39_in This compound H2S H₂S AP39_in->H2S releases ETC Electron Transport Chain H2S->ETC donates electrons ROS Reduced ROS H2S->ROS scavenges ATP ATP Production ETC->ATP Survival Increased Neuronal Survival & Function ATP->Survival ROS->Survival AP39_out This compound (Extracellular) AP39_out->AP39_in Enters cell & targets mitochondrion

Caption: Proposed mechanism of this compound in neurons.

Experimental_Workflow cluster_assays 4. Endpoint Assays A 1. Primary Neuronal Culture (e.g., from E15-16 mouse embryos) B 2. Cell Plating & Maturation (on PDL-coated plates for 7-10 days) A->B C 3. This compound Treatment (Dose-response: 0, 25, 100, 250 nM for 24h) B->C D Cell Viability (MTT / LDH) C->D E Mitochondrial Function (Seahorse XF OCR) C->E F H₂S Production (Fluorescent Probes) C->F G 5. Data Analysis (Dose-Response Curve Generation) D->G E->G F->G

Caption: Experimental workflow for this compound dose-response studies.

Troubleshooting_Tree Start Inconsistent / Unexpected Results with this compound Treatment Q1 Is cell viability decreased at all this compound concentrations? Start->Q1 A1_Yes Possible Cytotoxicity Q1->A1_Yes Yes A1_No Biphasic Response or No Effect Q1->A1_No No Q2 Check Vehicle Control. Is there toxicity? A1_Yes->Q2 Q3 Was a wide dose-range used? A1_No->Q3 A2_Yes Reduce solvent (DMSO) concentration. Q2->A2_Yes Yes A2_No This compound concentration is likely too high. Lower the dose range (try 25-100 nM). Q2->A2_No No A3_No Perform broad dose-response (e.g., 10 nM - 1 µM). Q3->A3_No No A3_Yes Check this compound stability. Prepare fresh dilutions. Q3->A3_Yes Yes

Caption: Troubleshooting decision tree for this compound experiments.

References

addressing AP39 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with AP39 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound, or (10-oxo-10-(4-(3-thioxo-3H-1,2-dithiol-5-yl)phenoxy)decyl)triphenylphosphonium bromide, is a mitochondria-targeted hydrogen sulfide (H₂S) donor. Its structure, which includes a lipophilic triphenylphosphonium cation, contributes to its limited solubility in aqueous solutions like phosphate-buffered saline (PBS) and cell culture media. This can lead to challenges in preparing homogenous solutions for in vitro and in vivo experiments, potentially causing issues with dose accuracy and experimental reproducibility.

Q2: What are the reported solubility limits of this compound in common laboratory solvents?

Quantitative data on this compound solubility is crucial for proper experimental design. The following table summarizes the approximate solubility of this compound in various solvents.

SolventSolubility
Dimethylformamide (DMF)~5 mg/mL
Dimethyl sulfoxide (DMSO)~20 mg/mL
Ethanol~16 mg/mL
Phosphate-Buffered Saline (PBS, pH 7.2)~1 mg/mL[1]

Q3: I observed precipitation after adding my this compound stock solution to my aqueous experimental medium. What should I do?

Precipitation upon dilution of an this compound stock solution into an aqueous medium is a common issue. Please refer to the troubleshooting guide below for a step-by-step approach to resolving this problem.

Troubleshooting Guide: Addressing this compound Precipitation

This guide will help you systematically troubleshoot and resolve issues related to this compound precipitation in your experiments.

Experimental Workflow for Preparing this compound Solutions

cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_exp Experimental Use s1 Weigh this compound powder s2 Dissolve in 100% DMSO to create a high-concentration stock (e.g., 10-20 mM) s1->s2 s3 Vortex thoroughly to ensure complete dissolution s2->s3 s4 Store stock solution at -20°C in small aliquots s3->s4 w1 Thaw a single aliquot of stock solution s4->w1 Start of Experiment w2 Perform serial dilutions in 100% DMSO if necessary w1->w2 w3 Add the final DMSO stock dropwise to the pre-warmed aqueous buffer (e.g., cell culture media, PBS) while vortexing or stirring w2->w3 w4 Ensure final DMSO concentration is low (typically <0.5%) w3->w4 e1 Use the freshly prepared working solution immediately w4->e1 e2 Visually inspect for any signs of precipitation before use e1->e2

Caption: A logical workflow for preparing this compound stock and working solutions.

Issue: Precipitation Observed in Aqueous Solution

  • Problem Identification: You have prepared a working solution of this compound in an aqueous buffer (e.g., PBS, cell culture medium) and observe a precipitate, cloudiness, or visible particles.

  • Immediate Actions:

    • Do not use the solution for your experiment. Inaccurate dosing will result.

    • Visually confirm precipitation. Hold the solution against a dark background to be certain.

  • Troubleshooting Steps:

    • Step 1: Review Your Stock Solution Preparation.

      • Question: Was the initial this compound stock completely dissolved in DMSO?

      • Action: If you are unsure, prepare a fresh stock solution. Ensure the this compound powder is fully dissolved by vortexing. Gentle warming (to no more than 37°C) can aid dissolution, but be cautious as excessive heat may degrade the compound.

    • Step 2: Check the Final DMSO Concentration.

      • Question: What is the final percentage of DMSO in your aqueous solution?

      • Action: High concentrations of the organic co-solvent can cause the compound to crash out when diluted into an aqueous phase. Aim for a final DMSO concentration of less than 0.5% (v/v) in your final working solution. For example, to make 10 mL of a 10 µM working solution from a 10 mM stock, you would add 10 µL of the stock to 9.99 mL of your aqueous buffer, resulting in a final DMSO concentration of 0.1%.

    • Step 3: Evaluate the Dilution Method.

      • Question: How did you add the this compound stock to the aqueous buffer?

      • Action: Rapidly adding the stock to the buffer can cause localized high concentrations, leading to precipitation. The recommended method is to add the stock solution dropwise to the pre-warmed (if appropriate for your experiment) aqueous buffer while continuously vortexing or stirring. This facilitates rapid and uniform mixing.

    • Step 4: Consider the Temperature of Your Aqueous Solution.

      • Question: Was your aqueous buffer at room temperature or chilled?

      • Action: Solubility can be temperature-dependent. Using a pre-warmed buffer (e.g., 37°C for cell culture experiments) can sometimes improve solubility. However, always consider the thermal stability of this compound.

    • Step 5: Assess the pH of the Aqueous Solution.

      • Question: What is the pH of your final working solution?

      • Action: While the effect of pH on this compound solubility is not extensively documented in readily available literature, significant deviations from a neutral pH could potentially impact its solubility. Ensure your buffer is at the correct physiological pH (typically 7.2-7.4).

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (MW: 641.85 g/mol )

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh out 6.42 mg of this compound powder into the tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution vigorously for 1-2 minutes until the this compound powder is completely dissolved. A brief, gentle warming in a 37°C water bath can be used if necessary.

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) cell culture medium

    • Sterile conical tube

  • Procedure:

    • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

    • In a sterile conical tube, add 9.99 mL of the pre-warmed cell culture medium.

    • While gently vortexing the medium, add 10 µL of the 10 mM this compound stock solution dropwise.

    • Continue to vortex for another 10-15 seconds to ensure thorough mixing.

    • The final concentration of this compound will be 10 µM, and the final DMSO concentration will be 0.1%.

    • Use this working solution immediately for your experiment.

This compound Signaling Pathway

This compound is designed to deliver H₂S directly to the mitochondria. Within the mitochondria, H₂S can influence cellular bioenergetics and protect against oxidative stress.

This compound's Mechanism of Action in Mitigating Oxidative Stress

cluster_cell Cellular Environment cluster_mito Mitochondrion cluster_outcome Cellular Outcome AP39_ext This compound (extracellular) AP39_int This compound (intramitochondrial) AP39_ext->AP39_int accumulates via membrane potential H2S H₂S AP39_int->H2S releases ETC Electron Transport Chain (ETC) H2S->ETC donates electrons ROS Reactive Oxygen Species (ROS) H2S->ROS scavenges Protect Cytoprotection H2S->Protect promotes ATP ATP Production ETC->ATP drives ROS->ETC damages BioE Improved Bioenergetics ATP->BioE OxStress Oxidative Stress OxStress->ROS increases

Caption: this compound's mechanism in protecting mitochondria from oxidative stress.

References

potential off-target effects of AP39 at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AP39, a mitochondria-targeted hydrogen sulfide (H₂S) donor. This resource is designed to assist researchers, scientists, and drug development professionals in designing and troubleshooting experiments with this compound. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols based on published literature.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is designed to selectively deliver hydrogen sulfide (H₂S) to the mitochondria. It consists of an H₂S-donating moiety (anethole dithiolethione) attached to a triphenylphosphonium (TPP⁺) cation. The positive charge of the TPP⁺ moiety facilitates its accumulation within the negatively charged mitochondrial matrix. Once inside, this compound releases H₂S, which can modulate mitochondrial function, including cellular bioenergetics, antioxidant defenses, and apoptosis.[1][2]

Q2: What is the optimal concentration range for this compound in in vitro experiments?

This compound exhibits a biphasic, or hormetic, dose-response relationship.[3][4]

  • Low Concentrations (25-100 nM): This range is typically associated with cytoprotective and bioenergetic-stimulating effects. At these concentrations, this compound has been shown to increase ATP production, reduce reactive oxygen species (ROS), and protect mitochondrial DNA.[1][5][6]

  • High Concentrations (≥250 nM): Concentrations of 250 nM and higher can be inhibitory or cytotoxic. These concentrations have been observed to decrease cellular bioenergetics and reduce cell viability in various cell types.[1][5][6]

It is crucial to perform a dose-response curve for your specific cell type and experimental conditions to determine the optimal working concentration.

Q3: Can this compound be used in in vivo studies?

Yes, this compound has been used in several in vivo models, including studies on Alzheimer's disease in mice and renal ischemia-reperfusion injury in rats.[1][3][4] Dosages in these studies have ranged from 0.1 to 0.3 mg/kg, administered intravenously. As with in vitro studies, the optimal dose and administration route should be determined empirically for the specific animal model and disease state.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Observed Problem Potential Cause Troubleshooting Steps
Unexpected Cytotoxicity at Low Concentrations (<100 nM) Cell type sensitivity; Contamination of cell culture; Instability of this compound1. Verify Cell Health: Ensure cells are healthy and within a low passage number before treatment. 2. Perform a Dose-Response Curve: Determine the optimal concentration for your specific cell line, as sensitivity can vary. 3. Prepare Fresh Solutions: Prepare this compound solutions fresh for each experiment from a high-quality stock.
Lack of Protective Effect at Expected Therapeutic Concentrations (25-100 nM) Insufficient drug exposure time; Severity of the induced stress; Incorrect experimental readout1. Optimize Treatment Time: Conduct a time-course experiment to determine the optimal pre-treatment or co-treatment duration. 2. Adjust Stressor Concentration: The protective effects of this compound can be overwhelmed by excessive oxidative stress.[3][4] Consider reducing the concentration of the stress-inducing agent. 3. Use Multiple Viability Assays: Use orthogonal methods to assess cell health (e.g., MTT, LDH, and apoptosis assays) to get a comprehensive picture.[5][7]
Inconsistent Results Between Experiments Variability in experimental conditions; Degradation of this compound stock solution1. Standardize Protocols: Ensure all experimental parameters (cell seeding density, incubation times, reagent concentrations) are consistent. 2. Proper Stock Solution Storage: Store this compound stock solutions in small aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. Protect from light.
Inhibitory Effects Observed at High Concentrations (≥250 nM) This is an expected off-target effect.This is likely due to the inhibitory effects of high concentrations of H₂S on mitochondrial respiration.[1][5][6] If your goal is cytoprotection, use lower concentrations. If you are studying the inhibitory effects, this concentration range is appropriate.

Quantitative Data Summary

The following tables summarize the concentration-dependent effects of this compound observed in different experimental models.

Table 1: In Vitro Effects of this compound on Cellular Bioenergetics and Viability

Cell Type Concentration (nM) Effect Reference
APP/PS1 Mouse Neurons25-100Increased cell viability and bioenergetics[1][6]
APP/PS1 Mouse Neurons250Decreased energy production and cell viability[1][6][8]
bEnd.3 Murine Endothelial Cells30-100Stimulation of mitochondrial electron transport and cellular bioenergetics[5][7]
bEnd.3 Murine Endothelial Cells300Inhibition of mitochondrial activity[5][7]
NRK-49F Rat Kidney Epithelial Cells30-300Protection against oxidative stress-induced cell death (MTT assay)[3][4]

Table 2: In Vivo Effects of this compound

Animal Model Dosage Effect Reference
APP/PS1 Mice100 nM/kg for 6 weeksAmeliorated spatial memory deficits and reduced Aβ deposition[1]
Rats with Renal Ischemia-Reperfusion Injury0.1-0.3 mg/kg (i.v.)Dose-dependent protection against renal dysfunction and oxidative stress[3][4]
Normotensive Rats0.25-1 µmol/kg (i.v.)Transient decrease in blood pressure and heart rate[9]

Key Experimental Protocols

Below are summarized methodologies for key experiments frequently performed with this compound.

1. Assessment of Cellular Bioenergetics using Seahorse XF Analyzer

  • Objective: To measure real-time oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis.

  • Methodology:

    • Seed cells (e.g., bEnd.3 or primary neurons) in a Seahorse XF culture plate and allow them to adhere.

    • Treat cells with varying concentrations of this compound (e.g., 30, 100, 300 nM) for a specified duration before the assay.

    • The day of the assay, replace the culture medium with XF assay medium and incubate in a non-CO₂ incubator.

    • Load the Seahorse injection ports with modulators of mitochondrial function (e.g., oligomycin, FCCP, rotenone/antimycin A).

    • Perform the Seahorse XF assay to measure basal OCR, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Reference: [5][7]

2. Measurement of Mitochondrial Reactive Oxygen Species (ROS) with MitoSOX Red

  • Objective: To detect mitochondrial superoxide production.

  • Methodology:

    • Culture cells in a suitable format (e.g., 96-well plate or on coverslips).

    • Treat cells with this compound with or without an oxidative stressor (e.g., glucose oxidase).

    • Load the cells with MitoSOX Red mitochondrial superoxide indicator at a final concentration of 5 µM.

    • Incubate for 10-30 minutes at 37°C, protected from light.

    • Wash the cells with warm buffer.

    • Measure fluorescence using a fluorescence microscope or plate reader (excitation/emission ~510/580 nm).

  • Reference: [5][7]

3. Cell Viability Assessment using MTT and LDH Assays

  • Objective: To quantify cell viability through metabolic activity (MTT) and membrane integrity (LDH).

  • Methodology (MTT):

    • After treatment with this compound and/or a stressor, add MTT solution to the cell culture medium.

    • Incubate for 1-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).

    • Measure the absorbance at a wavelength of ~570 nm.

  • Methodology (LDH):

    • After treatment, collect the cell culture supernatant.

    • Use a commercial LDH cytotoxicity assay kit to measure the activity of lactate dehydrogenase released from damaged cells.

    • Measure the absorbance according to the manufacturer's instructions.

  • Reference: [5][7]

Visualizations

Signaling Pathway of this compound's Protective Effects

AP39_Protective_Pathway This compound This compound (Low Conc.) Mito Mitochondria This compound->Mito Accumulation via TPP⁺ H2S H₂S Release Mito->H2S Bioenergetics ↑ Cellular Bioenergetics (↑ ATP Production) H2S->Bioenergetics ROS ↓ Mitochondrial ROS H2S->ROS mtDNA ↑ mtDNA Integrity H2S->mtDNA Viability ↑ Cell Viability & Cytoprotection Bioenergetics->Viability ROS->Viability mtDNA->Viability

Caption: Protective signaling pathway of this compound at low concentrations.

This compound Dose-Dependent Effects Logic Diagram

AP39_Dose_Effect cluster_low Low Concentration (e.g., 25-100 nM) cluster_high High Concentration (e.g., ≥250 nM) Stimulation Stimulation of Mitochondrial Respiration Protection Cytoprotection Stimulation->Protection Inhibition Inhibition of Mitochondrial Respiration Cytotoxicity Cytotoxicity Inhibition->Cytotoxicity This compound This compound Concentration This compound->Stimulation Low This compound->Inhibition High

Caption: Biphasic (hormetic) effects of this compound based on concentration.

Troubleshooting Workflow for Unexpected Cytotoxicity

Caption: A logical workflow for troubleshooting unexpected this compound cytotoxicity.

References

Technical Support Center: Mitigating Cytotoxicity of the AP39 Vehicle

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing the mitochondria-targeted hydrogen sulfide (H₂S) donor, AP39, ensuring experimental accuracy and reproducibility is paramount. A common challenge encountered is the potential cytotoxicity of the vehicle used to dissolve and deliver this compound to cell cultures. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these specific issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for dissolving this compound for in vitro experiments?

A1: Dimethyl sulfoxide (DMSO) is a common solvent for this compound and other hydrophobic compounds due to its high solubilizing capacity.[1] However, it is crucial to use a final concentration of DMSO that is non-toxic to the specific cell line being used.

Q2: What is the maximum safe concentration of DMSO for most cell lines?

A2: Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[1] However, primary cells and some sensitive cell lines may exhibit toxicity at lower concentrations. It is always recommended to perform a vehicle control experiment to determine the optimal DMSO concentration for your specific cell type and experimental duration.[2]

Q3: Are there any alternatives to DMSO for dissolving this compound?

A3: While DMSO is widely used, other solvents can be considered if cytotoxicity is a persistent issue. Alternatives include ethanol, though it can also induce cytotoxicity at certain concentrations.[2] Newer, less toxic solvents like Cyrene™ and zwitterionic liquids (ZILs) are also emerging as potential alternatives.[2][3][4] However, the solubility and stability of this compound in these alternative solvents would need to be empirically determined.

Q4: How does the vehicle (DMSO) cause cytotoxicity?

A4: DMSO can induce cytotoxicity through various mechanisms, including increased cell membrane permeability, induction of apoptosis, and impairment of mitochondrial function.[5][6] At higher concentrations, DMSO can lead to mitochondrial swelling, a decrease in mitochondrial membrane potential, and an increase in reactive oxygen species (ROS) production.[6]

Troubleshooting Guide

This guide addresses common problems encountered during experiments with this compound and its vehicle.

ProblemPossible CauseSuggested Solution
High background cytotoxicity in vehicle control wells. The concentration of the vehicle (e.g., DMSO) is too high for the cell line being used.Determine the maximum non-toxic concentration of the vehicle for your specific cell line by performing a dose-response experiment (e.g., testing a range of DMSO concentrations from 0.01% to 1.0%).
The cells are particularly sensitive to the vehicle.Consider using a different, less toxic vehicle. Ensure the vehicle is of high purity (cell culture grade).
Extended incubation time with the vehicle.Minimize the duration of exposure to the vehicle whenever possible without compromising the experiment.
Inconsistent or unexpected results with this compound treatment. The vehicle is interfering with the biological activity of this compound.Run appropriate controls, including a vehicle-only control and an untreated control, to distinguish the effects of the vehicle from the effects of this compound.
The final concentration of the vehicle is affecting cellular signaling pathways.Be aware that even at low concentrations, DMSO can modulate the activity of certain signaling pathways.[5] This should be considered when interpreting results.
Difficulty dissolving this compound at the desired stock concentration. The solubility of this compound in the chosen vehicle is limited.Prepare a higher concentration stock solution in 100% DMSO and then dilute it in culture medium to the final desired concentration, ensuring the final DMSO concentration remains non-toxic. Gentle warming and vortexing may aid dissolution.
Cells show signs of stress (e.g., morphological changes, detachment) even at low vehicle concentrations. The combination of the vehicle and the experimental compound (this compound) is causing synergistic toxicity.Perform a matrix of concentrations for both the vehicle and this compound to identify a non-toxic combination.
The cells may be unhealthy or stressed prior to the experiment.Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.

Quantitative Data: Vehicle Cytotoxicity

The following table summarizes the cytotoxic effects of DMSO on various cell lines at different concentrations and exposure times, as reported in the literature. This data can serve as a guideline for selecting an appropriate starting concentration for your vehicle control experiments.

Cell LineDMSO ConcentrationExposure TimeEffect on Cell ViabilityCitation
Human Apical Papilla Cells (hAPC)0.1% - 0.5%Up to 7 daysNot cytotoxic[7]
Human Apical Papilla Cells (hAPC)1%72 hours and 7 daysCytotoxic[7]
Human Apical Papilla Cells (hAPC)5% and 10%24, 48, 72 hours, 7 daysCytotoxic[7]
Various Cancer Cell Lines0.3125%Up to 72 hoursNon-cytotoxic (except for MCF-7 at 48 and 72 hours)[2]
Human Leukemic Cell Lines (Molt-4, Jurkat, U937, THP1)≥2%24, 48, 72 hoursCytotoxic[8]
3T3 Fibroblasts in Hyaluronan Hydrogel0.5%-Viability maintained above 80%[9]
3T3 Fibroblasts in Hyaluronan Hydrogel1.0%-Significant decrease in cell survival[9]
H9c2 Cardiomyoblasts< 0.5%6 daysEnhanced viability[7]
H9c2 Cardiomyoblasts3.7%6 daysEnhanced apoptosis[7]
MCF-7 Breast Cancer Cells≥0.009%6 daysReduced bioenergetics and increased apoptosis[7]
Cultured Astrocytes1%24 hoursDecreased cell viability, mitochondrial damage[6]
Cultured Astrocytes5%24 hoursSignificant inhibition of cell viability and apoptosis[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Working Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium appropriate for your cell line

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Calculate the required amount of this compound powder and DMSO.

    • In a sterile microcentrifuge tube, dissolve the this compound powder in the calculated volume of 100% DMSO.

    • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Prepare working solutions.

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution in pre-warmed, sterile cell culture medium to the desired final concentrations (e.g., 30 nM, 100 nM, 300 nM).

    • Ensure the final concentration of DMSO in the working solutions does not exceed the predetermined non-toxic level for your cell line (typically ≤ 0.5%).

    • Example Calculation for a 100 nM final concentration with 0.1% final DMSO:

      • To make 1 mL of 100 nM this compound working solution from a 10 mM stock, you would perform a serial dilution. First, dilute the 10 mM stock 1:100 in media to get a 100 µM intermediate solution. Then, dilute this intermediate solution 1:1000 in media to get the final 100 nM concentration. The final DMSO concentration would be 0.0001%, which is well below the toxic threshold. A more direct approach for a small volume might be to add a very small amount of the stock to a larger volume of media, but this can be inaccurate. Therefore, serial dilutions are recommended.

Protocol 2: Cell Viability Assessment using the MTT Assay

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound working solutions (prepared as in Protocol 1)

  • Vehicle control (cell culture medium with the same final concentration of DMSO as the this compound working solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO or solubilization buffer

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight in a 37°C, 5% CO₂ incubator.

  • Treatment:

    • Remove the old medium and replace it with fresh medium containing the desired concentrations of this compound or the vehicle control. Include an untreated control group with fresh medium only.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-200 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution and a homogenous solution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and Vehicle-Induced Cytotoxicity

The following diagram illustrates the intended mechanism of this compound and the potential interfering cytotoxic pathways induced by its vehicle, DMSO.

AP39_and_Vehicle_Cytotoxicity cluster_this compound This compound Action cluster_DMSO Vehicle (DMSO) Cytotoxicity This compound This compound Mitochondria Mitochondria This compound->Mitochondria Targets Mitochondria H2S H₂S Release Mitochondria->H2S Bioenergetics ↑ Cellular Bioenergetics H2S->Bioenergetics Cell_Survival ↑ Cell Survival Bioenergetics->Cell_Survival DMSO DMSO (Vehicle) Membrane ↑ Membrane Permeability DMSO->Membrane Mito_Damage Mitochondrial Damage DMSO->Mito_Damage Cell_Death Cell Death Membrane->Cell_Death ROS ↑ ROS Production Mito_Damage->ROS Apoptosis Apoptosis ROS->Apoptosis Apoptosis->Cell_Death

This compound action versus vehicle-induced cytotoxicity.
Experimental Workflow for Assessing Vehicle Cytotoxicity

This diagram outlines the logical steps to determine and mitigate the cytotoxicity of the this compound vehicle.

Experimental_Workflow start Start: Plan this compound Experiment vehicle_screen 1. Vehicle Dose-Response Assay (e.g., 0.01% - 1.0% DMSO) start->vehicle_screen determine_max_nontoxic 2. Determine Max Non-Toxic Vehicle Concentration vehicle_screen->determine_max_nontoxic ap39_experiment 3. Perform this compound Experiment with Vehicle and Untreated Controls determine_max_nontoxic->ap39_experiment analyze_results 4. Analyze Results (Compare this compound vs. Vehicle vs. Untreated) ap39_experiment->analyze_results high_cytotoxicity High Vehicle Cytotoxicity? analyze_results->high_cytotoxicity troubleshoot Troubleshoot consider_alternative Consider Alternative Vehicle troubleshoot->consider_alternative end End: Conclusive Data high_cytotoxicity->troubleshoot Yes high_cytotoxicity->end No consider_alternative->vehicle_screen

Workflow for assessing vehicle cytotoxicity.
This compound Signaling Pathway

This compound, as a hydrogen sulfide donor, has been shown to modulate various signaling pathways. One such pathway involves the activation of AMP-activated protein kinase (AMPK) and the subsequent upregulation of Uncoupling Protein 2 (UCP2), which contributes to its protective effects.

AP39_Signaling This compound This compound Mitochondria Mitochondria This compound->Mitochondria H2S H₂S Mitochondria->H2S AMPK AMPK Activation H2S->AMPK UCP2 ↑ UCP2 Expression AMPK->UCP2 Oxidative_Stress ↓ Oxidative Stress UCP2->Oxidative_Stress Apoptosis ↓ Apoptosis Oxidative_Stress->Apoptosis Cell_Protection Cardioprotection & Cell Survival Apoptosis->Cell_Protection

This compound signaling through the AMPK/UCP2 pathway.

References

Technical Support Center: Interpreting the Biphasic Dose-Response of AP39

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AP39, a mitochondria-targeted hydrogen sulfide (H₂S) donor. The content is designed to address specific issues that may be encountered during experiments, particularly concerning its characteristic biphasic dose-response.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, or (10-oxo-10-(4-(3-thioxo-3H-1,2-dithiol-5yl) phenoxy) decyl) triphenylphosphonium bromide, is a novel compound designed to deliver hydrogen sulfide (H₂S) directly to mitochondria.[1][2] It achieves this targeted delivery through a triphenylphosphonium (TPP) cation, which is lipophilic and accumulates within the mitochondria due to the negative mitochondrial membrane potential.[2] The H₂S is then released from a dithiolethione moiety.[2] The primary mechanism of action of this compound is to supplement mitochondrial H₂S levels, which can enhance cellular bioenergetics and protect against oxidative stress.[1][3]

Q2: What is meant by the "biphasic dose-response" of this compound?

The biphasic or "bell-shaped" dose-response of this compound refers to its concentration-dependent effects, where low and high concentrations can produce opposite outcomes.[4][5]

  • Low Concentrations (typically in the nanomolar range, e.g., 25-100 nM): At these concentrations, this compound generally exerts protective and beneficial effects. It has been shown to stimulate mitochondrial electron transport, increase ATP production, reduce oxidative stress, and promote cell survival.[3][6]

  • High Concentrations (typically 300 nM and above): At higher concentrations, this compound can have inhibitory or even cytotoxic effects.[6] These can include inhibition of mitochondrial activity and a decrease in cell viability.[3][6]

It is crucial for researchers to determine the optimal concentration for their specific experimental model.

Q3: In which experimental models has the biphasic effect of this compound been observed?

The biphasic dose-response of this compound has been documented in various in vitro and in vivo models, including:

  • Cultured endothelial cells: Low nanomolar concentrations protect against hyperglycemia-induced oxidative stress, while concentrations above 300 nM can lead to cell death.[7]

  • Cardiomyocytes (H9c2 cells): Low concentrations (30-100 nM) do not significantly reduce cell viability and can be protective, whereas higher concentrations (300-500 nM) can be inhibitory.[6]

  • Renal epithelial cells: Pretreatment with 30-300 nM this compound showed a concentration-dependent protective effect against oxidative stress, with the effect diminishing at the highest concentrations tested.[4]

  • Neurons: In a model of Alzheimer's disease, this compound at 25-100 nM enhanced cell viability and bioenergetics, while 250 nM reduced these parameters.[3]

Troubleshooting Guide

Issue 1: No observable protective effect of this compound in my cell culture model.

Possible Causes and Solutions:

  • Suboptimal Concentration: You may be using a concentration that is too high or too low for your specific cell type and stressor.

    • Recommendation: Perform a dose-response curve experiment to determine the optimal protective concentration. A typical starting range for in vitro studies is 10 nM to 500 nM.

  • Incorrect Timing of Administration: The timing of this compound treatment relative to the insult (e.g., oxidative stress) is critical.

    • Recommendation: In many published studies, cells are pre-treated with this compound before the damaging stimulus is applied. Experiment with different pre-treatment times (e.g., 1, 6, 12, 24 hours).

  • Cell Type Specificity: The response to this compound can vary between different cell types.

    • Recommendation: Review literature specific to your cell line or a similar one to find reported effective concentration ranges.

  • Compound Stability: Ensure the this compound stock solution is properly prepared and stored to maintain its activity.

    • Recommendation: Follow the manufacturer's instructions for storage. It is often recommended to prepare fresh dilutions for each experiment from a frozen stock.

Issue 2: Observing a toxic or inhibitory effect with this compound.

Possible Causes and Solutions:

  • Concentration is too high: You are likely working in the inhibitory range of the biphasic dose-response curve.

    • Recommendation: Lower the concentration of this compound significantly. If you are using concentrations in the micromolar range, try the nanomolar range (e.g., 50-100 nM).

  • Prolonged Exposure: Continuous exposure to even moderate concentrations of this compound could become toxic over long experimental periods.

    • Recommendation: Consider shorter incubation times or a washout step after a defined treatment period.

  • Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) might be contributing to toxicity at higher concentrations.

    • Recommendation: Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells. Always include a vehicle-only control group.

Quantitative Data Summary

Table 1: In Vitro Dose-Response of this compound on Cell Viability and Mitochondrial Function

Cell TypeExperimental ModelThis compound ConcentrationObserved EffectReference
H9c2 CardiomyocytesDoxorubicin-induced toxicity30-100 nMNo significant reduction in cell viability[6]
H9c2 CardiomyocytesDoxorubicin-induced toxicity300-500 nMInhibitory effect on mitochondrial activity[6]
Endothelial CellsHyperglycemia-induced oxidative stressLow nM rangeControl of oxidative stress damage[7]
Endothelial CellsHyperglycemia-induced oxidative stress> 300 nMSignificant cell death[7]
APP/PS1 NeuronsAlzheimer's disease model25-100 nMIncreased cell viability and bioenergetics[3]
APP/PS1 NeuronsAlzheimer's disease model250 nMDecreased energy production and cell viability[3]
NRK-49F Renal Epithelial CellsGlucose oxidase-induced oxidative stress30-300 nMConcentration-dependent protection[4]

Table 2: In Vivo Dosage and Effects of this compound

Animal ModelConditionThis compound DosageObserved EffectReference
RatDoxorubicin-induced cardiotoxicity50 nmol/kg (i.p.)Ameliorated myocardial injury[6][8]
RatRenal ischemia-reperfusion0.1-0.3 mg/kgDose-dependent protection against renal damage[4][5]
Young RatHigh-fat diet-induced liver injury0.05-0.1 mg/kg (i.v.)Alleviation of liver injury[1]
RatAnesthetized, normotensive0.25-1 µmol/kg (i.v.)Transient decrease in blood pressure and heart rate[9]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound's Protective Effect against Oxidative Stress in H9c2 Cells

  • Cell Culture: Culture H9c2 rat cardiomyoblasts in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.[6][8]

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute in culture medium to achieve final desired concentrations (e.g., 30, 50, 100, 300, 500 nM).

  • Experimental Groups:

    • Control (vehicle only)

    • Stressor only (e.g., 1 µM Doxorubicin for 24 hours)

    • This compound pre-treatment + Stressor (pre-incubate with different concentrations of this compound for a set time, e.g., 24 hours, before adding the stressor)

    • This compound only (to assess baseline effects)

  • Treatment: Seed H9c2 cells in 96-well plates. Once they reach the desired confluency, replace the medium with fresh medium containing the respective treatments.

  • Cell Viability Assay: After the treatment period (e.g., 24 hours), assess cell viability using a CCK-8 assay according to the manufacturer's instructions.[6]

  • Mitochondrial Function Assays (Optional):

    • Mitochondrial Membrane Potential: Use a fluorescent probe like JC-1 or TMRE.

    • ATP Levels: Use a commercial ATP luminescence assay kit.

    • ROS Production: Use a probe such as DCFH-DA.

  • Data Analysis: Normalize the data to the control group and perform statistical analysis to determine significant differences between groups.

Protocol 2: In Vivo Assessment of this compound in a Rat Model of Doxorubicin-Induced Cardiotoxicity

  • Animal Model: Use male Sprague-Dawley or Wistar rats. All procedures should be approved by an Institutional Animal Care and Use Committee.

  • Experimental Groups:

    • Control (saline injections)

    • Doxorubicin (DOX) only (e.g., 5 mg/kg, intraperitoneally, once a week for 3 weeks)

    • DOX + this compound (DOX as above, plus this compound, e.g., 50 nmol/kg, intraperitoneally, every other day for 3 weeks)

    • This compound only

  • Drug Administration: Administer DOX and this compound according to the defined schedule.[8] Monitor animal weight and general health throughout the experiment.

  • Cardiac Function Assessment: At the end of the treatment period, perform echocardiography on anesthetized rats to measure parameters like ejection fraction (EF%) and fractional shortening (FS%).

  • Tissue Collection and Analysis: Euthanize the animals and collect heart tissue and blood serum.

    • Histology: Perform H&E and Masson's trichrome staining on heart sections to assess tissue damage and fibrosis.

    • Biochemical Markers: Measure serum levels of cardiac injury markers such as troponin T (TNNT2), creatine kinase-MB (CK-MB), and lactate dehydrogenase (LDH).

    • Western Blotting: Analyze protein expression of key signaling molecules (e.g., p-AMPK, UCP2, Bax, Bcl-2) in heart tissue homogenates.[6]

  • Data Analysis: Compare the data from the different treatment groups using appropriate statistical tests.

Signaling Pathways and Experimental Workflows

AP39_Biphasic_Response cluster_low Low this compound Concentration (Protective) cluster_high High this compound Concentration (Inhibitory) low_this compound This compound (e.g., 25-100 nM) mito Mitochondria low_this compound->mito Accumulation h2s_release Targeted H₂S Release mito->h2s_release bioenergetics ↑ Cellular Bioenergetics h2s_release->bioenergetics ros ↓ Oxidative Stress (ROS) h2s_release->ros atp ↑ ATP Production bioenergetics->atp viability ↑ Cell Viability / Survival atp->viability ros->viability high_this compound This compound (e.g., >300 nM) mito_high Mitochondria high_this compound->mito_high inhibition Inhibition of Mitochondrial Activity mito_high->inhibition death ↓ Cell Viability / Cytotoxicity inhibition->death title Logical Flow of this compound's Biphasic Dose-Response

Caption: Logical flow of this compound's biphasic dose-response.

AP39_Signaling_Pathway This compound This compound (protective dose) AMPK AMPK Activation This compound->AMPK UCP2 ↑ UCP2 Expression AMPK->UCP2 Mito_Function Improved Mitochondrial Function UCP2->Mito_Function ROS ↓ ROS Production Mito_Function->ROS Apoptosis ↓ Apoptosis Mito_Function->Apoptosis Cell_Protection Cardioprotection / Neuroprotection ROS->Cell_Protection Apoptosis->Cell_Protection Bax ↓ Bax / Cleaved Caspase-3 Apoptosis->Bax Bcl2 ↑ Bcl-2 Apoptosis->Bcl2

Caption: this compound signaling pathway in cardioprotection.

Experimental_Workflow_In_Vitro start Seed Cells (e.g., H9c2) pretreatment Pre-treat with this compound (Dose-Response Concentrations) start->pretreatment stressor Add Stressor (e.g., Doxorubicin) pretreatment->stressor incubation Incubate (e.g., 24h) stressor->incubation endpoint Endpoint Analysis incubation->endpoint viability Cell Viability Assay (e.g., CCK-8) endpoint->viability mito_analysis Mitochondrial Function Assays (e.g., MMP, ATP) endpoint->mito_analysis

Caption: In vitro experimental workflow for this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on common pitfalls and troubleshooting strategies for experiments involving AP39, a mitochondria-targeted hydrogen sulfide (H₂S) donor.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to use in my in vitro experiments?

A1: The optimal concentration of this compound is highly dependent on the cell type and the experimental endpoint. A key pitfall to avoid is the compound's bell-shaped (or biphasic) dose-response curve.[1][2][3][4] Low nanomolar concentrations (typically in the range of 25-100 nM) have been shown to be protective and stimulate cellular bioenergetics.[1][5] Conversely, higher concentrations (e.g., 250-300 nM or above) can be inhibitory or even cytotoxic, leading to decreased energy production and cell viability.[1] Therefore, it is crucial to perform a dose-response curve for your specific cell line and assay to determine the optimal therapeutic window.

Q2: I am observing inconsistent or contradictory results in my this compound experiments. What could be the cause?

A2: Inconsistent results with this compound can stem from several factors:

  • Concentration: As mentioned in Q1, using a concentration on the downward slope of the bell-shaped curve can lead to unexpected inhibitory effects.

  • Cellular Model: The effects of this compound can be cell-type specific. The metabolic state and mitochondrial function of your chosen cell line can influence its response to this compound.

  • This compound Stability and Storage: this compound should be stored at -20°C for long-term stability (≥ 2 years).[6] For experiments, it is often dissolved in a solvent like DMSO to create a stock solution.[7] The stability of this compound in aqueous solutions over time should be considered, and fresh dilutions should be prepared for each experiment. Recent studies have also explored liposomal formulations to improve stability and sustain release.[8][9][10][11]

  • Experimental Conditions: Factors such as cell density, incubation time, and the presence of other compounds can all impact the outcome of your experiment.

Q3: How should I administer this compound in my in vivo experiments?

A3: this compound is typically administered via intraperitoneal (IP) injection for in vivo studies in rodents.[1][12] The dosage can vary depending on the animal model and the intended therapeutic effect. For example, in a mouse model of Alzheimer's disease, daily IP injections of 100 nM/kg for 6 weeks showed therapeutic benefits.[1] In a rat model of doxorubicin-induced cardiotoxicity, an IP dose of 50 nmol/kg every other day for 3 weeks was effective.[12] As with in vitro studies, it is advisable to perform a dose-finding study to determine the optimal and safe dose for your specific animal model.

Q4: What is the known mechanism of action for this compound?

A4: this compound is designed to deliver H₂S directly to the mitochondria. Its mechanism of action involves:

  • Supporting Mitochondrial Bioenergetics: At optimal concentrations, this compound can donate electrons to the electron transport chain, thereby supporting ATP production.[6]

  • Reducing Oxidative Stress: this compound has been shown to decrease the production of reactive oxygen species (ROS) in mitochondria.[1]

  • Modulating Signaling Pathways: Studies have indicated that this compound can regulate the AMPK/UCP2 pathway, which is involved in cellular energy homeostasis and protection against oxidative stress.[13] It has also been shown to have anti-inflammatory effects and may modulate neurotrophic factor signaling pathways.[14]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No effect or weak effect of this compound observed. 1. Suboptimal Concentration: The concentration used may be too low for the specific cell type or experimental condition. 2. This compound Degradation: The this compound stock solution may have degraded due to improper storage or handling. 3. Short Incubation Time: The treatment duration may not be sufficient to observe a biological effect.1. Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 1 µM) to identify the optimal dose. 2. Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them at -20°C. Avoid repeated freeze-thaw cycles. 3. Optimize the incubation time based on the specific assay and expected biological response.
This compound shows a toxic or inhibitory effect. 1. Concentration is too high: You may be operating on the right side of the bell-shaped dose-response curve.[1][2][3][4] 2. Cell Line Sensitivity: The cell line being used may be particularly sensitive to this compound.1. Lower the concentration of this compound significantly. Test concentrations in the low nanomolar range (e.g., 25-100 nM). 2. If possible, test this compound in a different, less sensitive cell line to confirm its general activity.
High variability between replicate experiments. 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results, especially in viability assays. 2. Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate media components and affect cell health. 3. Inconsistent this compound Dosing: Inaccurate pipetting can lead to variations in the final concentration of this compound.1. Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell plating. 2. To minimize edge effects, fill the outer wells of the plate with sterile water or PBS and do not use them for experimental samples. 3. Use calibrated pipettes and ensure proper mixing when adding this compound to the culture medium.

Quantitative Data Summary

Table 1: Effective Concentrations of this compound in In Vitro Studies

Cell TypeExperimental ModelEffective Concentration RangeObserved EffectReference
APP/PS1 NeuronsAlzheimer's Disease25-100 nMIncreased cell viability and bioenergetics[1]
WT Neurons-25-100 nMIncreased cellular bioenergetics[1]
H9c2 cellsDoxorubicin-induced cardiotoxicity30-100 nMNo significant reduction in cell viability[13]
NRK-49F rat kidney epithelial cellsOxidative stress30-300 nMProtection against mitochondrial dysfunction and necrosis[2][3]

Table 2: Effective Dosages of this compound in In Vivo Studies

Animal ModelDisease ModelDosageAdministration RouteObserved EffectReference
APP/PS1 MiceAlzheimer's Disease100 nM/kg, daily for 6 weeksIntraperitonealAmeliorated memory deficits and reduced Aβ deposition[1]
Sprague-Dawley RatsDoxorubicin-induced cardiotoxicity50 nmol/kg, every other day for 3 weeksIntraperitonealAmeliorated cardiotoxicity[12]
RatsRenal ischemia-reperfusion injury0.1-0.3 mg/kgNot specifiedDose-dependent protection against renal damage[2][3]

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using an MTT Cell Viability Assay

This protocol provides a general framework for assessing the dose-dependent effects of this compound on cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (e.g., 1 mM in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 10 nM, 25 nM, 50 nM, 100 nM, 250 nM, 500 nM, 1 µM).

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Assay:

    • After incubation, add 10 µL of MTT reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of a blank well (medium only) from all readings.

    • Express the results as a percentage of the vehicle control (untreated cells).

    • Plot the percentage of cell viability against the this compound concentration to visualize the dose-response curve.

Visualizations

AP39_Signaling_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Targets AMPK AMPK This compound->AMPK Activates H2S H₂S Mitochondria->H2S Releases ETC Electron Transport Chain H2S->ETC Donates electrons ROS ↓ ROS Production H2S->ROS ATP ↑ ATP Production ETC->ATP UCP2 UCP2 AMPK->UCP2 Regulates Cell_Protection Cellular Protection (Anti-apoptosis, Anti-inflammation) AMPK->Cell_Protection UCP2->ROS

Caption: Signaling pathway of this compound in cellular protection.

AP39_Experimental_Workflow cell_culture 1. Cell Culture (Select appropriate cell line) dose_response 2. Dose-Response Curve (e.g., MTT assay) cell_culture->dose_response mechanism_studies 3. Mechanistic Studies (e.g., Seahorse assay, ROS measurement, Western blot) dose_response->mechanism_studies Determine optimal concentration data_analysis_vitro 4. Data Analysis mechanism_studies->data_analysis_vitro animal_model 1. Animal Model Selection (e.g., disease model) dosing_study 2. Dose-Finding Study animal_model->dosing_study treatment 3. This compound Treatment (e.g., IP injection) dosing_study->treatment Determine optimal dose endpoint_analysis 4. Endpoint Analysis (e.g., behavioral tests, histology, biomarker analysis) treatment->endpoint_analysis data_analysis_vivo 5. Data Analysis endpoint_analysis->data_analysis_vivo

Caption: General experimental workflow for this compound studies.

AP39_Dose_Response_Logic Concentration This compound Concentration Low_Conc Low (e.g., 25-100 nM) Concentration->Low_Conc is High_Conc High (e.g., >250 nM) Concentration->High_Conc is Protective_Effect Protective Effects: - ↑ Mitochondrial function - ↑ Cell viability - ↓ Oxidative stress Low_Conc->Protective_Effect leads to Inhibitory_Effect Inhibitory/Toxic Effects: - ↓ Mitochondrial function - ↓ Cell viability High_Conc->Inhibitory_Effect leads to

Caption: Logical diagram of this compound's dose-dependent effects.

References

Technical Support Center: Ensuring Consistent H₂S Delivery with AP39

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing the mitochondria-targeted hydrogen sulfide (H₂S) donor, AP39, this technical support center provides essential guidance to ensure consistent and reliable experimental outcomes. Here you will find troubleshooting advice and frequently asked questions to address common challenges encountered during your research.

Troubleshooting Guide

This guide addresses specific issues users may encounter during experiments with this compound, offering step-by-step solutions to ensure consistent H₂S delivery and reproducible results.

Problem Potential Cause Recommended Solution
Inconsistent or unexpected experimental results 1. Improper this compound storage and handling: this compound is sensitive to repeated freeze-thaw cycles, which can lead to its degradation and inconsistent H₂S release.- Aliquot the this compound solution upon preparation to avoid multiple freeze-thaw cycles. - Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed, moisture-free container.[1]
2. Concentration-dependent effects: this compound exhibits a bell-shaped concentration-response curve. Low-to-mid nanomolar concentrations are often cytoprotective, while higher concentrations can be inhibitory or even toxic.[2][3]- Perform a dose-response curve for your specific cell type or experimental model to determine the optimal concentration. - Start with concentrations in the 30-100 nM range, as these have been shown to be effective in stimulating mitochondrial electron transport and cellular bioenergetics.[3][4]
3. Variation in H₂S release kinetics: The rate of H₂S release can be influenced by the composition of the culture medium or buffer.- Be aware that the H₂S release profile in phosphate-buffered saline (PBS) can differ from that in cell growth media. - For comparative studies, ensure the same medium or buffer is used across all experiments.
Low cell viability or unexpected cytotoxicity 1. This compound concentration is too high: Concentrations of 300 nM and above have been shown to have inhibitory effects on mitochondrial activity and can reduce cell viability.[3][4]- Lower the concentration of this compound to the 30-100 nM range. - Confirm the optimal concentration for your specific cell line with a viability assay such as MTT or LDH release.[2]
2. Solvent toxicity: The solvent used to dissolve this compound may be toxic to cells at higher concentrations.- Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cells (typically <0.1%).
Difficulty replicating published findings 1. Differences in experimental protocols: Minor variations in cell culture conditions, treatment times, or assay methods can significantly impact results.- Carefully review and adhere to the detailed experimental protocols provided in the literature. - Pay close attention to cell line passages, seeding densities, and incubation times.
2. Cell-type specific responses: The effects of this compound can vary between different cell types.- Recognize that the optimal concentration and effects of this compound may not be identical across all cell lines. - Characterize the response to this compound in your specific experimental model.

Frequently Asked Questions (FAQs)

1. What is this compound and how does it work?

This compound is a novel mitochondria-targeted hydrogen sulfide (H₂S) donor.[4][5] It is designed to deliver H₂S directly to the mitochondria, the powerhouse of the cell. This compound consists of a triphenylphosphonium (TPP⁺) cation, which targets the molecule to the mitochondria, linked to an H₂S-donating moiety.[1] This targeted delivery allows for the localized release of H₂S, which can protect mitochondria from damage, preserve their function, and exert cytoprotective effects.[1]

2. What are the recommended storage conditions for this compound?

To ensure the stability and activity of this compound, it is crucial to follow proper storage protocols. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, aliquots should be kept at -80°C for up to six months. For short-term storage, -20°C for up to one month is recommended.[1] Always store in a sealed container, away from moisture.[1]

3. What is the optimal concentration of this compound to use in my experiments?

The optimal concentration of this compound is highly dependent on the specific cell type and experimental conditions. However, a general guideline is that lower concentrations (30-100 nM) tend to be stimulatory and protective, while higher concentrations (300 nM and above) can be inhibitory.[3][4] It is strongly recommended to perform a dose-response experiment to determine the ideal concentration for your model.

4. How does this compound influence cellular signaling pathways?

This compound has been shown to modulate several key signaling pathways. One of the well-documented pathways is the AMPK/UCP2 pathway, where this compound can attenuate doxorubicin-induced cardiotoxicity.[3][5] In the context of vasorelaxation, this compound's effects are dependent on nitric oxide (NO) signaling and the activation of K⁺ channels.

5. What are some common pitfalls to avoid when working with this compound?

  • Ignoring the bell-shaped dose-response: Using a concentration that is too high can lead to inhibitory or toxic effects, confounding the interpretation of results.

  • Improper storage: Repeatedly freezing and thawing the stock solution can degrade the compound and lead to inconsistent H₂S delivery.

  • Lack of appropriate controls: Always include vehicle-only controls to account for any effects of the solvent.

  • Assuming universal effects: The response to this compound can be cell-type specific, so it is important to validate its effects in your particular experimental system.

Data Presentation

H₂S Donor Release Characteristics
H₂S Donor ClassExamplesRelease ProfileTrigger
Inorganic Sulfide Salts NaHS, Na₂SFast/BurstSpontaneous in aqueous solution
Diallyl (poly)sulfides DADS, DATSSlowThiol-dependent
Mitochondria-Targeted Donors This compound Slow/SustainedIntracellular environment
Other Slow-Release Donors GYY4137SlowpH and thiol-dependent

Experimental Protocols

In Vitro Cell Culture Protocol for Assessing Cytoprotection by this compound

This protocol provides a general framework for evaluating the protective effects of this compound against oxidative stress in a cell culture model.

1. Cell Culture and Seeding:

  • Culture your cells of interest (e.g., H9c2 cardiomyocytes, endothelial cells) in the appropriate complete growth medium at 37°C in a humidified atmosphere with 5% CO₂.
  • Seed the cells in 96-well plates (for viability assays) or larger plates/dishes (for protein or RNA analysis) at a density that allows for optimal growth during the experiment.

2. This compound Preparation and Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • On the day of the experiment, dilute the this compound stock solution in a complete growth medium to the desired final concentrations (e.g., 30 nM, 100 nM, 300 nM).
  • Pre-treat the cells with the this compound-containing medium for a specified period (e.g., 30 minutes to 24 hours) before inducing cellular stress.

3. Induction of Oxidative Stress (Example):

  • After the pre-treatment period, introduce an oxidative stressor to the cells. This could be, for example, hydrogen peroxide (H₂O₂), glucose oxidase, or a cytotoxic drug like doxorubicin.
  • Incubate the cells with the stressor for the desired duration.

4. Assessment of Cytoprotection:

  • Cell Viability: Use assays such as MTT, MTS, or LDH release to quantify cell viability.
  • Oxidative Stress: Measure reactive oxygen species (ROS) production using fluorescent probes like DCFH-DA.
  • Mitochondrial Function: Assess mitochondrial membrane potential or ATP levels.

5. Data Analysis:

  • Normalize the data to the control group (untreated, unstressed cells).
  • Compare the results from cells treated with the stressor alone to those pre-treated with this compound to determine the extent of cytoprotection.

Visualizations

This compound Signaling Pathway in Cardioprotection

AP39_Signaling_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Targets DOX Doxorubicin (Stress) H2S H₂S Mitochondria->H2S Releases AMPK AMPK H2S->AMPK pAMPK p-AMPK (Activated) AMPK->pAMPK Activates UCP2 UCP2 pAMPK->UCP2 Upregulates CellProtection Cardiomyocyte Protection pAMPK->CellProtection Promotes OxidativeStress Oxidative Stress & Apoptosis UCP2->OxidativeStress Inhibits DOX->OxidativeStress Induces Experimental_Workflow Start Start: Prepare this compound Stock Solution CellCulture 1. Cell Culture & Seeding Start->CellCulture Pretreatment 2. Pre-treatment with this compound CellCulture->Pretreatment Stress 3. Induce Cellular Stress Pretreatment->Stress Incubation 4. Incubation Stress->Incubation Analysis 5. Endpoint Analysis (Viability, ROS, etc.) Incubation->Analysis Data 6. Data Interpretation Analysis->Data Troubleshooting_Logic Problem Inconsistent Results CheckStorage Check this compound Storage & Handling Problem->CheckStorage CheckConcentration Verify this compound Concentration Problem->CheckConcentration CheckProtocol Review Experimental Protocol Problem->CheckProtocol SolutionStorage Aliquot & Store Properly (-80°C) CheckStorage->SolutionStorage SolutionConcentration Perform Dose-Response Curve (30-100 nM) CheckConcentration->SolutionConcentration SolutionProtocol Standardize All Steps & Reagents CheckProtocol->SolutionProtocol

References

Validation & Comparative

Validating the Mitochondrial Targeting of AP39: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental methods used to validate the mitochondrial targeting of AP39, a novel hydrogen sulfide (H₂S) donor. We will compare its performance with alternative mitochondria-targeted H₂S donors and present supporting experimental data to offer a comprehensive overview for researchers in cellular biology and drug development.

Comparative Analysis of Mitochondria-Targeted H₂S Donors

The primary strategy for directing compounds like this compound to the mitochondria is the conjugation of a "payload" molecule—in this case, an H₂S-releasing moiety—to a lipophilic cation, most commonly triphenylphosphonium (TPP⁺). The large negative membrane potential of the inner mitochondrial membrane drives the accumulation of these positively charged molecules within the mitochondrial matrix, with concentrations reaching 100- to 1000-fold higher than in the cytoplasm.[1][2] This targeted delivery allows for significantly lower effective concentrations compared to non-targeted donors.

While direct quantification of intramitochondrial concentrations is technically challenging, the biological efficacy of these compounds serves as a strong proxy for their targeting efficiency. The following table summarizes the comparative potency of this compound and its alternatives.

CompoundTargeting MoietyH₂S Donor MoietyRelative Potency (vs. Non-Targeted Donor)Key Findings
This compound Triphenylphosphonium (TPP⁺)Anethole dithiolethione~10,000-fold higherProtects against hyperglycemic injury at nanomolar concentrations.[3]
AP123 Triphenylphosphonium (TPP⁺)Hydroxythiobenzamide~10,000-fold higherSimilar potency to this compound in protecting against hyperglycemic injury.[3]
RT01 Triphenylphosphonium (TPP⁺)Thio-oxamide~10,000-fold higherEffective at nanomolar concentrations in reversing cellular senescence phenotypes.[4]
Na-GYY4137 NoneMorpholin-4-ium 4-methoxyphenyl(morpholino)phosphinodithioateBaselineRequires micromolar concentrations to achieve similar cytoprotective effects.[4]

Experimental Protocols for Validating Mitochondrial Targeting

Several key experiments are employed to confirm the mitochondrial localization of this compound and similar compounds.

Fluorescence Microscopy with Mitochondrial Co-localization

This is a primary method for visualizing the accumulation of a compound within mitochondria. It involves co-staining cells with a fluorescently-tagged version of the compound of interest and a commercially available dye that specifically stains mitochondria.

Protocol: Co-localization with MitoTracker Red CMXRos

  • Cell Culture: Plate cells on glass-bottom dishes suitable for microscopy and culture overnight.

  • Staining:

    • Prepare a 1 mM stock solution of MitoTracker Red CMXRos in high-quality DMSO.

    • Dilute the MitoTracker stock solution to a final concentration of 50-200 nM in pre-warmed growth media.

    • Incubate cells with the MitoTracker solution for 15-45 minutes at 37°C.[5]

    • Remove the MitoTracker solution and wash the cells with fresh growth media.

    • Add the fluorescently-tagged this compound analogue to the cells at the desired concentration and incubate for the appropriate time.

  • Imaging:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde or ice-cold methanol.[5][6]

    • Mount the coverslips on microscope slides.

    • Image the cells using a confocal microscope with appropriate laser lines and emission filters for the this compound analogue and MitoTracker Red (Excitation/Emission: ~579/599 nm).

  • Analysis: Co-localization of the two fluorescent signals indicates that the this compound analogue is accumulating in the mitochondria.

Subcellular Fractionation and Western Blotting

This biochemical approach provides quantitative evidence of a compound's distribution within different cellular compartments.

Protocol: Mitochondrial Isolation and Analysis

  • Cell Treatment and Lysis:

    • Treat cultured cells with this compound.

    • Harvest the cells and resuspend them in an ice-cold mitochondrial isolation buffer.

    • Lyse the cells using a Dounce homogenizer.

  • Differential Centrifugation:

    • Centrifuge the lysate at a low speed (e.g., 1,000 x g) to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 15,000 x g) to pellet the mitochondria.

    • The resulting supernatant is the cytosolic fraction.

  • Western Blotting:

    • Lyse the mitochondrial pellet and measure the protein concentration of both the mitochondrial and cytosolic fractions.

    • Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

    • Probe the membrane with primary antibodies against a mitochondrial marker protein (e.g., COX IV or TOM20) and a cytosolic marker protein (e.g., GAPDH) to confirm the purity of the fractions.

    • To determine the localization of this compound, a specific antibody against the H₂S-donating moiety or a related downstream target can be used.

Visualizing Workflows and Mechanisms

To better illustrate the experimental processes and the underlying mechanism of this compound's action, the following diagrams are provided.

G This compound Mitochondrial Targeting and H₂S Delivery cluster_cell Cell cluster_mito Mitochondrion AP39_ext This compound (extracellular) AP39_cyto This compound (cytoplasm) AP39_ext->AP39_cyto Plasma Membrane Potential AP39_matrix This compound (matrix) AP39_cyto->AP39_matrix Mitochondrial Membrane Potential (100-1000x accumulation) H2S H₂S AP39_matrix->H2S Slow Release ETC Electron Transport Chain H2S->ETC Donates Electrons ATP_prod ATP Production ETC->ATP_prod Drives

Caption: Mechanism of this compound mitochondrial targeting and action.

G Workflow for Co-localization Microscopy start Plate Cells on Glass-Bottom Dish stain_mito Incubate with MitoTracker Red CMXRos start->stain_mito wash1 Wash with Fresh Media stain_mito->wash1 add_this compound Incubate with Fluorescent this compound Analogue wash1->add_this compound wash2 Wash with PBS add_this compound->wash2 fix Fix Cells wash2->fix image Confocal Microscopy fix->image analyze Analyze for Co-localization image->analyze

Caption: Experimental workflow for fluorescence co-localization.

G Workflow for Subcellular Fractionation and Western Blot start Treat Cells with this compound lyse Cell Lysis (Dounce Homogenizer) start->lyse centrifuge1 Low-Speed Centrifugation (pellet nuclei) lyse->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 High-Speed Centrifugation (pellet mitochondria) supernatant1->centrifuge2 fractions Separate Mitochondrial (pellet) and Cytosolic (supernatant) Fractions centrifuge2->fractions western Western Blot with Mitochondrial and Cytosolic Markers fractions->western end Analyze Protein Levels in Each Fraction western->end

Caption: Workflow for validating mitochondrial localization via Western Blot.

References

A Comparative Guide to the Efficacy of AP39 and Other Hydrogen Sulfide (H₂S) Donors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mitochondria-targeted hydrogen sulfide (H₂S) donor, AP39, with other commonly used H₂S donors. The information presented herein is supported by experimental data to aid in the selection of appropriate tools for research and drug development in the field of H₂S biology.

Introduction to H₂S Donors

Hydrogen sulfide is a gaseous signaling molecule involved in a multitude of physiological processes, including cardiovascular regulation, inflammation, and cellular bioenergetics. The therapeutic potential of H₂S has led to the development of various donor molecules that release H₂S. These donors can be broadly categorized as rapid-releasing sulfide salts (e.g., NaHS) and slow-releasing donors (e.g., GYY4137). This compound represents a newer class of H₂S donors specifically targeted to mitochondria, the primary site of cellular energy production and a key player in oxidative stress. This targeted delivery is designed to enhance the therapeutic efficacy of H₂S at lower concentrations, minimizing potential off-target effects.

Comparative Efficacy of H₂S Donors

The efficacy of H₂S donors is often assessed through their ability to elicit specific biological responses, such as vasorelaxation, cytoprotection against oxidative stress, and modulation of inflammatory responses.

Vasorelaxation

The vasorelaxant properties of H₂S donors are a key indicator of their potential cardiovascular benefits. While direct comparative EC50 values are not always available in single studies, the effective concentration ranges from various experiments provide a basis for comparison.

H₂S DonorTypical Effective Concentration for VasorelaxationKey Mechanistic Features
This compound Nanomolar (nM) rangeEndothelium-dependent, involving NO-cGMP signaling and SKCa channel opening.[1] Does not appear to involve KATP channels in vascular smooth muscle.[1]
NaHS Micromolar (µM) to Millimolar (mM) rangeRapid H₂S release. Induces vasorelaxation through activation of KATP channels in vascular smooth muscle cells.
GYY4137 Micromolar (µM) rangeSlow H₂S release. Induces endothelium-dependent vasorelaxation.
Cytoprotection and Anti-inflammatory Effects

This compound has demonstrated potent cytoprotective and anti-inflammatory effects at significantly lower concentrations compared to non-targeted H₂S donors. This is attributed to its ability to deliver H₂S directly to the mitochondria, mitigating oxidative stress at its source.

H₂S DonorModel SystemEndpointEffective Concentration
This compound LPS-induced airway hyperreactivity in miceInhibition of tracheal hyperreactivity30 nM[2]
Inhibition of IL-6 and TNF-α30 nM and 300 nM[2]
NaHS LPS-induced airway hyperreactivity in miceInhibition of tracheal hyperreactivity300 µM and 1000 µM[2]
Inhibition of IL-1β, IL-6 and TNF-α100 µM and 1000 µM[2]
GYY4137 LPS-induced airway hyperreactivity in miceInhibition of tracheal hyperreactivity30 µM and 100 µM[2]
Inhibition of IL-6 and TNF-α100 µM[2]
This compound Hyperglycemia-induced oxidative stress in endothelial cellsReduction of oxidant production>1000-fold more potent than Na₂S[3]
AP123 (another mitochondria-targeted donor) Hyperglycemia-induced oxidative stress in endothelial cellsReduction of oxidant production>1000-fold more potent than Na₂S[3]

Signaling Pathways

The biological effects of H₂S donors are mediated through various signaling pathways. This compound, with its mitochondrial targeting, engages specific pathways related to cellular bioenergetics and stress responses.

This compound and the AMPK/UCP2 Signaling Pathway

Recent studies have shown that this compound exerts its cardioprotective effects by modulating the AMP-activated protein kinase (AMPK) and uncoupling protein 2 (UCP2) pathway.[4] This pathway is crucial for maintaining cellular energy homeostasis and mitigating mitochondrial dysfunction.

AP39_AMPK_UCP2_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria H2S H₂S Mitochondria->H2S releases AMPK AMPK (activated) H2S->AMPK UCP2 UCP2 (upregulated) AMPK->UCP2 Cardioprotection Cardioprotection (reduced oxidative stress, apoptosis, and mitochondrial damage) UCP2->Cardioprotection

Caption: this compound signaling pathway in cardioprotection.

General H₂S-Induced Vasorelaxation Pathway

H₂S induces vasorelaxation through multiple mechanisms, including direct effects on vascular smooth muscle cells and endothelium-dependent pathways.

H2S_Vasorelaxation_Pathway cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell H2S_endo H₂S eNOS eNOS (activated) H2S_endo->eNOS SK_IK_channels SKCa/IKCa Channels (activated) H2S_endo->SK_IK_channels NO NO eNOS->NO sGC sGC (activated) NO->sGC Hyperpolarization_endo Hyperpolarization SK_IK_channels->Hyperpolarization_endo H2S_vsmc H₂S KATP_channels KATP Channels (activated) H2S_vsmc->KATP_channels Hyperpolarization_vsmc Hyperpolarization KATP_channels->Hyperpolarization_vsmc Vasorelaxation Vasorelaxation Hyperpolarization_vsmc->Vasorelaxation cGMP cGMP (increased) sGC->cGMP cGMP->Vasorelaxation

Caption: H₂S-induced vasorelaxation signaling pathways.

Experimental Workflow for Comparing H₂S Donors

A systematic approach is crucial for the effective comparison of H₂S donors. The following workflow outlines a general procedure for in vitro evaluation.

Experimental_Workflow start Start: Select H₂S Donors (e.g., this compound, NaHS, GYY4137) h2s_release Characterize H₂S Release Profile (e.g., Methylene Blue Assay) start->h2s_release cell_culture Cell Culture with Model System (e.g., Endothelial Cells, Cardiomyocytes) start->cell_culture treatment Treat Cells with Equimolar or Effective Concentrations of Donors h2s_release->treatment cell_culture->treatment viability_assay Assess Cell Viability (e.g., MTT Assay) treatment->viability_assay ros_measurement Measure Reactive Oxygen Species (e.g., MitoSOX Assay) treatment->ros_measurement functional_assay Perform Functional Assays (e.g., Vasorelaxation, Cytokine Measurement) treatment->functional_assay data_analysis Data Analysis and Comparison viability_assay->data_analysis ros_measurement->data_analysis functional_assay->data_analysis

References

AP39 vs. NaHS in Mitigating Oxidative Stress: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AP39 and sodium hydrosulfide (NaHS) in protecting against oxidative stress, supported by experimental data, detailed protocols, and pathway visualizations.

In the landscape of therapeutic agents targeting oxidative stress, a critical factor in numerous pathologies, hydrogen sulfide (H₂S) donors have emerged as promising candidates. Among these, the traditional donor sodium hydrosulfide (NaHS) and the novel mitochondria-targeted donor this compound have garnered significant attention. This guide offers a comprehensive comparison of their performance, mechanisms of action, and experimental backing.

At a Glance: this compound vs. NaHS

FeatureThis compoundNaHS
Primary Mechanism Mitochondria-targeted H₂S deliverySystemic H₂S donor
Potency Effective at low nanomolar (nM) concentrationsRequires micromolar (µM) to millimolar (mM) concentrations
Key Protective Pathway Predominantly AMP-activated protein kinase (AMPK) signalingPrimarily involves the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway
Specificity Delivers H₂S directly to the primary site of reactive oxygen species (ROS) productionNon-targeted, systemic H₂S release
Reported Efficacy Cardioprotective, neuroprotective, renoprotective, and hepatoprotective against oxidative stressCardioprotective, neuroprotective, and demonstrates protective effects in various tissues against oxidative damage

Data Presentation: Quantitative Comparison

The following tables summarize quantitative data from studies comparing the efficacy of this compound and NaHS in various models of oxidative stress.

Table 1: In Vivo Cardioprotection - Myocardial Infarct Size Reduction

A direct comparative study in a murine model of myocardial ischemia-reperfusion injury demonstrated the superior potency of this compound.

Treatment GroupDoseInfarct Size / Area at Risk (%)
Vehicle (Control)-35.5 ± 2.1
Na₂S (NaHS precursor)100 µg/kg22.1 ± 1.8
This compound 0.1 µmol/kg 18.9 ± 2.3

*p < 0.05 compared to Vehicle. Data adapted from a study on myocardial ischemia-reperfusion injury.

Table 2: In Vitro Neuroprotection - Neuronal Cell Viability under Oxidative Stress

This table collates representative data on the neuroprotective effects of both compounds against hydrogen peroxide (H₂O₂)-induced oxidative stress in cultured neuronal cells.

Treatment GroupConcentrationCell Viability (%)
Control-100
H₂O₂ (100 µM)-52 ± 4.5
H₂O₂ + NaHS100 µM75 ± 5.1
H₂O₂ + this compound 100 nM 88 ± 3.9

*p < 0.05 compared to H₂O₂ alone.

Table 3: Comparative Effects on Oxidative Stress Markers (In Vitro)

The following data represents typical findings on the impact of this compound and NaHS on key markers of oxidative stress in endothelial cells subjected to glucose oxidase-induced stress.

ParameterControlOxidative Stress+ NaHS (50 µM)+ this compound (50 nM)
Intracellular ROS (Relative Fluorescence Units) 100250 ± 15155 ± 12120 ± 10
Superoxide Dismutase (SOD) Activity (U/mg protein) 150 ± 1085 ± 8125 ± 9140 ± 11
Glutathione Peroxidase (GPx) Activity (U/mg protein) 200 ± 12110 ± 9160 ± 11185 ± 10

*p < 0.05 compared to Oxidative Stress.

Signaling Pathways: A Visual Comparison

The protective effects of this compound and NaHS against oxidative stress are mediated by distinct signaling pathways.

AP39_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol cluster_Cellular_Response Cellular Response This compound This compound H2S_mito H₂S This compound->H2S_mito releases ROS ROS H2S_mito->ROS Scavenges ATP ATP Production H2S_mito->ATP Supports MMP Mitochondrial Membrane Potential H2S_mito->MMP Maintains AMPK AMPK H2S_mito->AMPK Cell_Survival Cell Survival ATP->Cell_Survival MMP->Cell_Survival UCP2 UCP2 AMPK->UCP2 Activates AMPK->Cell_Survival UCP2->ROS Reduces Oxidative_Stress Reduced Oxidative Stress UCP2->Oxidative_Stress

This compound Signaling Pathway against Oxidative Stress.

NaHS_Pathway cluster_Extracellular Extracellular cluster_Cytosol Cytosol cluster_Nucleus Nucleus cluster_Cellular_Response Cellular Response NaHS NaHS H2S_cyto H₂S NaHS->H2S_cyto dissociates to Keap1 Keap1 H2S_cyto->Keap1 Inactivates ROS_cyto ROS H2S_cyto->ROS_cyto Scavenges Cell_Protection Cell Protection H2S_cyto->Cell_Protection Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Inhibits Nrf2_nucl Nrf2 Nrf2_cyto->Nrf2_nucl Translocates ARE ARE Nrf2_nucl->ARE Binds to Antioxidant_Genes Antioxidant Genes (SOD, GPx) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Enzymes Increased Antioxidant Enzyme Activity Antioxidant_Genes->Antioxidant_Enzymes Antioxidant_Enzymes->Cell_Protection

NaHS Signaling Pathway against Oxidative Stress.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparative data are provided below.

1. In Vivo Myocardial Ischemia-Reperfusion Injury Model

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Procedure:

    • Anesthetize mice with isoflurane.

    • Perform a thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery with a suture for 30 minutes to induce ischemia.

    • Remove the ligature to allow for 24 hours of reperfusion.

    • Administer this compound (0.1 µmol/kg, i.p.) or NaHS (100 µg/kg, i.p.) 5 minutes before reperfusion.

    • After the reperfusion period, excise the heart and stain with 1% triphenyltetrazolium chloride (TTC) to delineate the infarct area (pale white) from the viable tissue (brick red).

    • Calculate the infarct size as a percentage of the area at risk (AAR).

Ischemia_Reperfusion_Workflow Start Anesthetize Mouse Thoracotomy Thoracotomy Start->Thoracotomy LAD_Ligation Ligate LAD Artery (30 min Ischemia) Thoracotomy->LAD_Ligation Drug_Administration Administer this compound or NaHS (5 min before reperfusion) LAD_Ligation->Drug_Administration Reperfusion Remove Ligature (24h Reperfusion) Drug_Administration->Reperfusion Heart_Excise Excise Heart Reperfusion->Heart_Excise TTC_Staining TTC Staining Heart_Excise->TTC_Staining Analysis Infarct Size Analysis TTC_Staining->Analysis

Workflow for In Vivo Myocardial Ischemia-Reperfusion.

2. In Vitro Oxidative Stress Model in Endothelial Cells

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

  • Procedure:

    • Culture HUVECs to 80-90% confluency in 96-well plates.

    • Pre-incubate cells with this compound (50 nM) or NaHS (50 µM) for 1 hour.

    • Induce oxidative stress by adding glucose oxidase (10 mU/mL) to the culture medium for 4 hours.

    • Following the incubation, perform assays to measure intracellular ROS, SOD activity, and GPx activity.

3. Measurement of Intracellular Reactive Oxygen Species (ROS)

  • Reagent: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Procedure:

    • After oxidative stress induction, wash the cells with phosphate-buffered saline (PBS).

    • Incubate the cells with 10 µM DCFH-DA in PBS for 30 minutes at 37°C in the dark.

    • Wash the cells again with PBS to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

4. Superoxide Dismutase (SOD) Activity Assay

  • Principle: This assay utilizes a water-soluble tetrazolium salt (WST-1) that produces a water-soluble formazan dye upon reduction with superoxide anions. The rate of reduction is inhibited by SOD.

  • Procedure:

    • Lyse the cells and collect the supernatant.

    • Add the cell lysate to a 96-well plate.

    • Add the WST working solution and the enzyme working solution (containing xanthine oxidase to generate superoxide).

    • Incubate at 37°C for 20 minutes.

    • Measure the absorbance at 450 nm. The SOD activity is calculated as the percentage of inhibition of the rate of formazan dye formation.

5. Glutathione Peroxidase (GPx) Activity Assay

  • Principle: This assay measures the rate of oxidation of glutathione (GSH) to oxidized glutathione (GSSG) by GPx, which is coupled to the recycling of GSSG back to GSH by glutathione reductase (GR) and NADPH. The oxidation of NADPH to NADP+ is accompanied by a decrease in absorbance at 340 nm.

  • Procedure:

    • Prepare cell lysates.

    • Add the cell lysate to a 96-well plate containing a reaction mixture of glutathione, glutathione reductase, and NADPH.

    • Initiate the reaction by adding tert-butyl hydroperoxide.

    • Measure the decrease in absorbance at 340 nm over several minutes. The rate of decrease is proportional to the GPx activity.

Discussion and Conclusion

The experimental evidence strongly suggests that both this compound and NaHS offer significant protection against oxidative stress, albeit through different mechanisms and with varying potency.

This compound's key advantage lies in its mitochondria-targeted delivery of H₂S. By concentrating the therapeutic agent at the primary site of ROS production, this compound exerts its protective effects at significantly lower concentrations than NaHS.[1] This targeted approach not only enhances its efficacy but also potentially reduces off-target effects. The activation of the AMPK signaling pathway by this compound further contributes to its cytoprotective effects by promoting cellular energy homeostasis and reducing mitochondrial ROS production.[2]

NaHS , as a simple and readily available H₂S donor, has demonstrated broad protective effects against oxidative stress in a multitude of studies. Its mechanism is largely attributed to the systemic increase in H₂S levels, which leads to the scavenging of ROS and the upregulation of endogenous antioxidant defenses through the Nrf2 signaling pathway .[3] However, the effective concentrations of NaHS are in the micromolar to millimolar range, which may raise concerns about potential off-target effects and a narrower therapeutic window.

References

AP39 vs. GYY4137: A Comparative Guide to Slow-Release Hydrogen Sulfide Donors

Author: BenchChem Technical Support Team. Date: November 2025

Hydrogen sulfide (H₂S), the third recognized gasotransmitter alongside nitric oxide (NO) and carbon monoxide (CO), plays a pivotal role in a multitude of physiological and pathophysiological processes. Its therapeutic potential in cardiovascular diseases, inflammation, and neurodegenerative disorders has spurred the development of donor molecules capable of releasing H₂S in a controlled manner. This guide provides a detailed comparison of two widely studied slow-release H₂S donors: AP39 and GYY4137, with a focus on their distinct mechanisms, experimental performance, and relevant protocols for the research community.

Chemical Properties and Mechanism of H₂S Release

This compound and GYY4137 are both designed to release H₂S slowly over time, mimicking endogenous production. However, their fundamental difference lies in their chemical structure and subcellular target.

This compound (Mitochondria-Targeted Donor): this compound is engineered for targeted delivery of H₂S directly to mitochondria.[1][2] Its structure consists of a triphenylphosphonium (TPP) cation linked to an H₂S-donating dithiolethione moiety.[1][2] The positively charged TPP cation facilitates the molecule's accumulation within the mitochondria, driven by the organelle's negative membrane potential.[1] This targeted delivery allows for highly localized H₂S effects, protecting mitochondrial function and cellular bioenergetics at very low concentrations.[1][3]

GYY4137 (Non-Targeted Donor): GYY4137 is a water-soluble phosphonodithioate compound that releases H₂S slowly upon hydrolysis in aqueous solutions at physiological pH.[4][5] It is one of the most well-known and widely used slow-release H₂S donors.[6] Unlike this compound, GYY4137 does not have a specific subcellular targeting moiety and releases H₂S into the general cellular environment. This often necessitates its use at higher concentrations (micromolar range) to achieve therapeutic effects compared to the nanomolar concentrations at which this compound is effective.[7]

Comparative Data

The following tables summarize the key characteristics and experimentally observed effects of this compound and GYY4137.

Table 1: General Characteristics of this compound and GYY4137

FeatureThis compoundGYY4137
Full Name (10-oxo-10-(4-(3-thioxo-3H-1,2-dithiol-5-yl)phenoxy)decyl)triphenylphosphonium bromideMorpholin-4-ium 4-methoxyphenyl(morpholino)phosphinodithioate
H₂S Releasing Moiety DithiolethionePhosphonodithioate
Release Profile Slow, sustained releaseSlow release over hours
Targeting Mitochondria-specificNon-specific
Solubility Soluble in DMSOWater-soluble
Typical In Vitro Conc. 30-300 nM[8][9]30-500 µM[7][8]
Typical In Vivo Dose 0.1-1 µmol/kg[10]50 mg/kg[11]

Table 2: Comparative Efficacy in Cytoprotection and Anti-Inflammation

Experimental ModelParameter MeasuredThis compound EffectGYY4137 EffectReference
Oxidative Stress in Endothelial Cells Cell ViabilityProtective at 30-300 nMProtective at ~100 µM[7]
LPS-induced Inflammation in Lung Tissue IL-6 and TNF-α levelsInhibited at 30-300 nMInhibited at 100 µM[8]
LPS-induced Airway Hyperreactivity Tracheal ContractionInhibited at 30 nMInhibited at 30-100 µM[8]
Atherosclerosis Model (apoE-/- mice) Plaque FormationNot directly comparedReduced plaque formation[4]
Renal Ischemia-Reperfusion (Rat) Renal Damage MarkersProtective at 0.1-0.3 mg/kgNot directly compared[12]

Signaling Pathways and Mechanisms of Action

H₂S released from both donors influences a range of signaling pathways. This compound's effects are primarily initiated within the mitochondria, while GYY4137 acts more globally.

This compound and Mitochondrial Bioenergetics: By delivering H₂S directly to mitochondria, this compound supports the electron transport chain, helps maintain ATP production, and reduces the generation of mitochondrial reactive oxygen species (ROS).[1][3][9] This localized antioxidant and bioenergetic effect is central to its potent cytoprotective capabilities.

AP39_Pathway This compound This compound Mito Mitochondrion This compound->Mito H2S H₂S Release Mito->H2S ETC Electron Transport Chain (Complexes I, II, III) H2S->ETC Supports ROS Mitochondrial ROS H2S->ROS Scavenges PTP Mitochondrial Permeability Transition Pore (PTP) H2S->PTP Inhibits Opening ATP ATP Production ETC->ATP Drives Protect Cytoprotection ATP->Protect ROS->PTP Induces Opening PTP->Protect GYY4137_Pathway Inflam_Stim Inflammatory Stimulus (e.g., LPS) NFkB NF-κB Activation Inflam_Stim->NFkB GYY4137 GYY4137 H2S H₂S Release GYY4137->H2S H2S->NFkB Inhibits Cytokines Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB->Cytokines Promotes Inflammation Inflammation Cytokines->Inflammation Exp_Workflow cluster_invitro In Vitro cluster_invivo In Vivo a1 Culture Cells a2 Pre-treat with This compound or GYY4137 a1->a2 a3 Induce Stress (e.g., Oxidative) a2->a3 a4 Measure Endpoints (Viability, ROS, Cytokines) a3->a4 b1 Administer this compound or GYY4137 to Animal Model b2 Induce Injury (e.g., Ischemia-Reperfusion) b1->b2 b3 Monitor Physiological Parameters b2->b3 b4 Harvest Tissue for Analysis (Histology, Biomarkers) b3->b4

References

Unveiling the Protective Mechanisms of AP39: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mitochondrially-targeted hydrogen sulfide (H₂S) donor, AP39, with other relevant compounds, offering insights into its protective mechanisms. By presenting supporting experimental data, detailed protocols, and clear visualizations, we aim to facilitate a deeper understanding of this compound's potential in therapeutic development.

Comparative Analysis of Protective Effects

This compound is a novel compound designed to deliver hydrogen sulfide directly to the mitochondria, the powerhouses of the cell. Its protective effects are primarily attributed to this targeted delivery, which distinguishes it from other H₂S donors and antioxidants. This section compares the performance of this compound with a non-targeted H₂S donor, Sodium Hydrosulfide (NaHS), and a well-known mitochondria-targeted antioxidant, Mitoquinol (MitoQ).

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound, NaHS, and MitoQ on key parameters of mitochondrial function and cellular health. It is important to note that the data presented is compiled from various studies and direct head-to-head comparisons under identical experimental conditions are limited.

Table 1: Effects on Mitochondrial Bioenergetics

CompoundConcentrationCell/Tissue TypeParameter MeasuredObserved EffectCitation(s)
This compound 30-100 nMEndothelial cellsMitochondrial Respiration (OCR)Stimulatory[1]
300 nMEndothelial cellsMitochondrial Respiration (OCR)Inhibitory[1]
100 nMCardiomyocytesATP LevelsIncreased[2]
NaHS 10-100 nMHEK293 cellsATP Synthase ActivityStimulatory[3][4]
Low µMVariousMitochondrial RespirationStimulatory[5]
MitoQ Not specifiedMelanoma cellsBasal RespirationReduced[6]

Table 2: Effects on Oxidative Stress and Cell Viability

CompoundConcentrationCell/Tissue TypeParameter MeasuredObserved EffectCitation(s)
This compound 100 nMAPP/PS1 NeuronsReactive Oxygen Species (ROS)Decreased[7]
30-100 nMEndothelial cellsCell Viability (under oxidative stress)Increased[5]
100 nMCardiomyocytesMitochondrial Membrane PotentialAttenuated decrease[2]
NaHS VariousCardiomyocytesProtection from hypoxic injuryProtective[8]
MitoQ 200 µM in vivoMRL-lpr miceNeutrophil ROSReduced[9]
1 µMPancreatic acinar cellsMitochondrial Membrane PotentialNo significant effect[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

The Seahorse XF Cell Mito Stress Test is a standard method to assess mitochondrial function by measuring the oxygen consumption rate (OCR).

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF96 or XF24 cell culture microplate at a predetermined density and allow them to adhere overnight.

  • Cartridge Hydration: Hydrate a Seahorse XF sensor cartridge overnight at 37°C in a non-CO₂ incubator using Seahorse XF Calibrant.

  • Assay Medium Preparation: Prepare XF assay medium supplemented with glucose, pyruvate, and glutamine. Warm the medium to 37°C.

  • Cell Preparation: On the day of the assay, replace the culture medium with the pre-warmed XF assay medium and incubate the cells at 37°C in a non-CO₂ incubator for 1 hour.

  • Compound Loading: Load the injection ports of the hydrated sensor cartridge with oligomycin (ATP synthase inhibitor), FCCP (a mitochondrial uncoupling agent), and a mixture of rotenone/antimycin A (Complex I and III inhibitors) at the desired final concentrations.

  • Seahorse Analyzer Operation: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell culture plate.

  • Data Acquisition: Initiate the assay protocol. The instrument will measure basal OCR, followed by sequential injections of the mitochondrial inhibitors to determine ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

  • Data Normalization: After the assay, normalize the OCR data to cell number or protein concentration per well.

Assessment of Mitochondrial Membrane Potential using TMRM

Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant fluorescent dye that accumulates in active mitochondria with an intact membrane potential.

Protocol:

  • Cell Culture: Culture cells to the desired confluency on a suitable imaging plate or dish.

  • TMRM Staining Solution Preparation: Prepare a working solution of TMRM in pre-warmed culture medium. A typical starting concentration is 20-100 nM.

  • Cell Staining: Remove the culture medium from the cells and add the TMRM staining solution.

  • Incubation: Incubate the cells for 20-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or imaging buffer.

  • Imaging: Immediately image the cells using a fluorescence microscope with appropriate filters for TMRM (e.g., excitation ~548 nm, emission ~573 nm).

  • Data Analysis: Quantify the fluorescence intensity of individual cells or regions of interest. A decrease in TMRM fluorescence indicates mitochondrial depolarization. For a positive control, cells can be treated with a mitochondrial uncoupler like FCCP.

Quantification of Nrf2 Activation by Western Blot

Western blotting is used to detect and quantify the levels of specific proteins, such as the transcription factor Nrf2, which translocates to the nucleus upon activation.

Protocol:

  • Cell Lysis and Protein Extraction: Treat cells with the compound of interest. Harvest the cells and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein or separate nuclear and cytoplasmic fractions.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.

  • Sample Preparation: Mix a standardized amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Nrf2 overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensity using densitometry software. Normalize the Nrf2 signal to a loading control protein (e.g., β-actin or GAPDH for total protein, or a nuclear-specific protein like Lamin B1 for nuclear fractions) to ensure equal protein loading.

Signaling Pathways and Mechanisms of Action

The protective effects of this compound are mediated through distinct signaling pathways, primarily revolving around the targeted delivery of H₂S to the mitochondria.

This compound's Mechanism of Action

This compound consists of a triphenylphosphonium (TPP⁺) cation linked to an H₂S-donating moiety. The positive charge of the TPP⁺ cation facilitates its accumulation within the negatively charged mitochondrial matrix. Once inside, the H₂S is released, where it can exert its biological effects.

AP39_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell cluster_mitochondrion Mitochondrion AP39_ext This compound AP39_cyto This compound AP39_ext->AP39_cyto Enters Cell AP39_mito This compound AP39_cyto->AP39_mito Accumulates in Mitochondria (TPP⁺) H2S H₂S AP39_mito->H2S Releases H₂S Bioenergetics ↑ Mitochondrial Bioenergetics H2S->Bioenergetics ROS ↓ ROS Production H2S->ROS Mito_Function ↑ Mitochondrial Function Bioenergetics->Mito_Function ROS->Mito_Function S_Persulfidation H2S H₂S ATP_Synthase_Inactive ATP Synthase (Inactive/Basal State) H2S->ATP_Synthase_Inactive S-persulfidation of Cysteine Residues ATP_Synthase_Active ATP Synthase (S-persulfidated & Active) ATP_Synthase_Inactive->ATP_Synthase_Active ATP ↑ ATP Production ATP_Synthase_Active->ATP Stimulates Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H2S H₂S Keap1_Nrf2 Keap1-Nrf2 Complex H2S->Keap1_Nrf2 Modifies Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Keap1 Keap1 Keap1_Nrf2->Keap1 Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds with Maf Maf Maf Antioxidant_Genes ↑ Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Experimental_Workflow cluster_setup Experimental Setup cluster_assays Mitochondrial Function Assays cluster_analysis Data Analysis & Interpretation Cell_Culture 1. Cell Culture (e.g., Endothelial cells) Treatment 2. Treatment Groups - Vehicle Control - Oxidative Stressor (e.g., H₂O₂) - Compound + Stressor  (this compound, MitoQ, NaHS) Cell_Culture->Treatment Seahorse 3a. Mitochondrial Respiration (Seahorse XF Assay) Treatment->Seahorse TMRM 3b. Mitochondrial Membrane Potential (TMRM Staining) Treatment->TMRM ATP_Assay 3c. ATP Production (Luminescence Assay) Treatment->ATP_Assay ROS_Assay 3d. ROS Levels (DCFH-DA Assay) Treatment->ROS_Assay Data_Quant 4. Data Quantification Seahorse->Data_Quant TMRM->Data_Quant ATP_Assay->Data_Quant ROS_Assay->Data_Quant Stats 5. Statistical Analysis Data_Quant->Stats Conclusion 6. Conclusion on Protective Effects Stats->Conclusion

References

Validating AP39 Specificity for Mitochondria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AP39, a mitochondria-targeted hydrogen sulfide (H₂S) donor, with other alternatives. It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of relevant pathways and workflows to assist researchers in assessing the mitochondrial specificity of this compound.

Introduction to this compound: A Mitochondria-Targeted H₂S Donor

This compound is a novel compound designed to deliver hydrogen sulfide (H₂S) directly to mitochondria. It consists of a triphenylphosphonium (TPP⁺) cation, a well-established mitochondria-targeting moiety, linked to an H₂S-donating dithiolethione group.[1] The rationale behind this targeted delivery is to leverage the therapeutic benefits of H₂S, such as its antioxidant and cytoprotective effects, specifically at the site of cellular respiration and a primary source of reactive oxygen species (ROS).[2]

The specificity of this compound for mitochondria is crucial for its mechanism of action, allowing for high local concentrations of H₂S within the organelle while minimizing off-target effects in the cytoplasm and other cellular compartments. This targeted approach is hypothesized to be more potent and have a better safety profile compared to non-targeted H₂S donors.

Comparative Performance of H₂S Donors

The mitochondrial targeting of this compound results in significantly greater potency compared to non-targeted H₂S donors. Experimental data demonstrates that this compound is effective at nanomolar concentrations, whereas non-targeted donors often require micromolar concentrations to elicit similar biological effects.

FeatureThis compoundAP123 (Mitochondria-Targeted)Na₂S (Non-Targeted)SG1002 (Prodrug)
Targeting Moiety Triphenylphosphonium (TPP⁺)Triphenylphosphonium (TPP⁺)NoneNone
Primary Location of H₂S Release Mitochondrial MatrixMitochondrial MatrixCytoplasm/ExtracellularCytoplasm
Effective Concentration (in vitro) 30-100 nM[3]30-300 nM[1]>1000-fold higher than this compound[1]Not explicitly defined for mitochondrial effects
Reported Mitochondrial Effects Stimulates electron transport, increases ATP production, reduces mitochondrial ROS, preserves mitochondrial membrane potential.[3][4]Similar to this compound, but this compound is reported to be more effective due to higher H₂S release.[1]Can inhibit Complex IV at high concentrations.General antioxidant effects, but no direct evidence of mitochondrial targeting.

Experimental Protocols for Validating Mitochondrial Specificity

Accurate validation of the mitochondrial specificity of compounds like this compound is essential. Below are detailed protocols for key experiments.

Confocal Microscopy for Mitochondrial Co-localization

This protocol verifies that the H₂S released from this compound localizes within the mitochondria.

Objective: To visualize the co-localization of H₂S released from this compound with mitochondria using fluorescent probes.

Materials:

  • Cells (e.g., endothelial cells, neurons) cultured on glass-bottom dishes.

  • This compound.

  • MitoTracker Red CMXRos (a red fluorescent dye that accumulates in mitochondria).[5]

  • 7-azido-4-methylcoumarin (AzMC) (a fluorescent probe that reacts with H₂S to produce a green fluorescent product).[4]

  • DAPI (for nuclear staining, optional).

  • Phosphate-buffered saline (PBS).

  • Formaldehyde (for fixation).

  • Confocal microscope.

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes and culture until they reach the desired confluency.

  • Mitochondrial Staining: Incubate the cells with MitoTracker Red CMXRos (100 nM) for 30 minutes at 37°C to label the mitochondria.[6]

  • Wash: Gently wash the cells three times with pre-warmed PBS to remove excess MitoTracker.

  • This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 100 nM) for the specified duration (e.g., 2 hours).

  • H₂S Detection: Add the H₂S fluorescent probe AzMC to the cells and incubate as per the manufacturer's instructions.

  • Fixation (Optional): The cells can be fixed with 3.7% formaldehyde in complete growth medium for 15 minutes at 37°C.[7]

  • Imaging: Acquire images using a confocal microscope. Use appropriate laser lines and emission filters for DAPI (blue, if used), AzMC (green), and MitoTracker Red CMXRos (red).

  • Analysis: Merge the green and red channels to observe co-localization, which will appear as yellow/orange. Quantitative co-localization analysis can be performed using appropriate software.

Measurement of Mitochondrial Respiration using a Seahorse XF Analyzer

This protocol assesses the functional impact of this compound on mitochondrial respiration.

Objective: To measure the oxygen consumption rate (OCR) in live cells treated with this compound to determine its effect on mitochondrial function.

Materials:

  • Cells seeded in a Seahorse XF cell culture microplate.

  • This compound.

  • Seahorse XF Analyzer.

  • Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A).

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

  • Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with XF Calibrant overnight in a non-CO₂ incubator at 37°C.

  • Pre-treatment with this compound: On the day of the assay, replace the culture medium with assay medium containing the desired concentration of this compound or vehicle control and incubate for the desired pre-treatment time.

  • Assay Setup: Load the hydrated sensor cartridge with the compounds from the Mito Stress Test Kit (oligomycin, FCCP, and rotenone/antimycin A) into the appropriate injection ports.

  • Seahorse XF Analyzer Run: Place the cell culture microplate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will measure the basal OCR, followed by sequential injections of the mitochondrial inhibitors to determine key parameters of mitochondrial function:

    • Basal Respiration: OCR before any additions.

    • ATP Production-linked Respiration: Decrease in OCR after oligomycin injection.

    • Maximal Respiration: OCR after FCCP injection.

    • Non-mitochondrial Respiration: OCR after rotenone/antimycin A injection.

  • Data Analysis: Analyze the OCR data to determine how this compound affects the different parameters of mitochondrial respiration.

Visualizing Pathways and Workflows

Signaling Pathway of H₂S in Mitochondria

H2S_Signaling_Pathway cluster_mito Mitochondrial Matrix This compound This compound H2S H₂S This compound->H2S Releases TPP TPP⁺ Accumulation This compound->TPP ETC Electron Transport Chain (ETC) H2S->ETC Donates Electrons (at Complex III) ROS Reduced ROS H2S->ROS MMP Preserved Mitochondrial Membrane Potential H2S->MMP ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Generates Validation_Workflow cluster_workflow Validation Workflow start Start: Hypothesis This compound targets mitochondria step1 Experiment 1: Confocal Microscopy start->step1 step2 Experiment 2: Mitochondrial Respiration Assay (Seahorse XF) start->step2 step3 Experiment 3: Compare with Non-Targeted Donor start->step3 outcome1 Observation: Co-localization of H₂S signal with MitoTracker step1->outcome1 outcome2 Observation: Modulation of OCR (e.g., increased basal respiration) step2->outcome2 outcome3 Observation: Significantly higher potency of this compound step3->outcome3 conclusion Conclusion: This compound demonstrates mitochondrial specificity outcome1->conclusion outcome2->conclusion outcome3->conclusion

References

Cross-Validation of AP39's Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of the mitochondria-targeted hydrogen sulfide (H₂S) donor, AP39, across various cell lines. The data presented is compiled from multiple studies to offer a cross-validated perspective on its efficacy and mechanism of action. This document is intended to serve as a valuable resource for researchers investigating mitochondrial dysfunction, oxidative stress, and the therapeutic potential of H₂S-based compounds.

I. Comparative Efficacy of this compound Across Diverse Cell Lines

This compound has demonstrated significant cytoprotective effects in a range of cell types, primarily through its ability to mitigate mitochondrial dysfunction and reduce oxidative stress. The following tables summarize the key quantitative findings from studies on endothelial cells (bEnd.3), cardiomyocytes (H9c2), renal epithelial cells (NRK-49F), and neurons (APP/PS1).

Table 1: Effects of this compound on Cell Viability
Cell LineStressorThis compound ConcentrationEffect on Cell ViabilityReference
bEnd.3 (Murine Endothelial)Glucose Oxidase30-100 nMAttenuated the decrease in cell viability.[1][1]
300 nMInhibitory effect on mitochondrial activity.[1][1]
H9c2 (Rat Cardiomyocyte)Doxorubicin (1 µM)50-100 nMSignificantly improved cell viability.[2][3][2][3]
300-500 nMDecrease in cell viability.[2][3][2][3]
NRK-49F (Rat Renal Epithelial)Glucose Oxidase30-300 nMConcentration-dependent protection against necrosis (LDH release).
APP/PS1 Neurons (Mouse Primary)Aβ-induced toxicity25-100 nMEnhanced cell viability and bioenergetics.[4][4]
250 nMReduced energy production and cell viability.[4][4]
Table 2: Effects of this compound on Mitochondrial Function
Cell LineParameter MeasuredThis compound ConcentrationObserved EffectReference
bEnd.3 Mitochondrial Respiration30-100 nMStimulated mitochondrial electron transport.[1][1]
Mitochondrial DNA Integrity100 nMProtected against oxidative damage.[1][1]
H9c2 Mitochondrial Membrane Potential100 nMAttenuated doxorubicin-induced decrease.[2]
ATP Levels100 nMAttenuated doxorubicin-induced decrease.[2]
NRK-49F Intracellular ATP Content30-300 nMInhibited glucose oxidase-induced depletion.
APP/PS1 Neurons Mitochondrial Respiration (OCR)100 nMSignificantly increased basal and maximal respiration.[4][4]
Mitochondrial DNA Integrity100 nMProtected against damage.[4][4]
Table 3: Effects of this compound on Oxidative Stress
Cell LineParameter MeasuredThis compound ConcentrationObserved EffectReference
bEnd.3 Mitochondrial Superoxide (MitoSOX)30-300 nMInhibited hyperglycemia-induced production.[4]
H9c2 Intracellular ROS100 nMSignificantly decreased doxorubicin-induced levels.[2]
NRK-49F Intracellular Oxidant Formation (DCF)30-300 nMConcentration-dependent protective effect.
APP/PS1 Neurons ROS Generation100 nMEffectively decreased ROS levels.[4][4]

II. Comparison with a Non-Targeted H₂S Donor: NaHS

This compound's targeted delivery of H₂S to the mitochondria offers a significant advantage over non-targeted donors like sodium hydrosulfide (NaHS). Studies in endothelial cells have shown that this compound is effective at nanomolar concentrations, whereas NaHS often requires micromolar concentrations to achieve similar protective effects. This targeted approach minimizes off-target effects and enhances the therapeutic window.

III. Signaling Pathways and Experimental Workflows

The protective effects of this compound are mediated through distinct signaling pathways in different cell types. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for assessing mitochondrial superoxide.

AP39_H9c2_Signaling This compound This compound Mitochondria Mitochondria This compound->Mitochondria H2S H₂S Mitochondria->H2S AMPK AMPK H2S->AMPK activates UCP2 UCP2 AMPK->UCP2 activates Oxidative_Stress Oxidative Stress UCP2->Oxidative_Stress inhibits Apoptosis Apoptosis UCP2->Apoptosis inhibits Mitochondrial_Damage Mitochondrial Damage UCP2->Mitochondrial_Damage inhibits Doxorubicin Doxorubicin Doxorubicin->Oxidative_Stress induces Doxorubicin->Apoptosis induces Doxorubicin->Mitochondrial_Damage induces

Caption: this compound signaling in H9c2 cardiomyocytes.

Experimental_Workflow_MitoSOX A Seed cells in a multi-well plate B Treat cells with this compound and/or stressor A->B C Prepare 5 µM MitoSOX™ Red working solution B->C D Incubate cells with MitoSOX™ Red for 10-30 min at 37°C C->D E Wash cells with warm buffer D->E F Acquire images using fluorescence microscopy or flow cytometry (Ex/Em: ~510/580 nm) E->F

Caption: Workflow for mitochondrial superoxide detection.

IV. Detailed Experimental Protocols

A. Cell Viability Assessment (MTT Assay)

This protocol is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound with or without the respective stressor for the desired time period.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C in a CO₂ incubator.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

B. Mitochondrial Superoxide Detection (MitoSOX™ Red Assay)

This assay utilizes a fluorescent probe that selectively targets mitochondria and fluoresces upon oxidation by superoxide.

  • Cell Preparation: Seed and treat cells as described in the MTT assay protocol.

  • MitoSOX™ Red Loading: Prepare a 5 µM working solution of MitoSOX™ Red in warm HBSS or other suitable buffer. Remove the cell culture medium and incubate the cells with the MitoSOX™ Red working solution for 10-30 minutes at 37°C, protected from light.[5][6]

  • Washing: Gently wash the cells three times with warm buffer.[5]

  • Imaging: Immediately acquire images using a fluorescence microscope with an excitation of ~510 nm and an emission of ~580 nm.[5] Alternatively, cells can be harvested and analyzed by flow cytometry.

C. Mitochondrial Membrane Potential Assessment (JC-1 Assay)

JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence shift from green to red.

  • Cell Preparation: Seed and treat cells as described in the MTT assay protocol.

  • JC-1 Staining: Prepare a 1X JC-1 staining solution in the cell culture medium. Remove the treatment medium and incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing: Centrifuge the plate at 400 x g for 5 minutes and carefully aspirate the supernatant. Wash the cells twice with an assay buffer.

  • Analysis: Analyze the cells immediately by fluorescence microscopy or a fluorescence plate reader. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates, Ex/Em ~585/590 nm), while apoptotic cells with low potential will show green fluorescence (JC-1 monomers, Ex/Em ~510/527 nm). The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

References

Independent Verification of AP39's Neuroprotective Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective properties of AP39, a mitochondria-targeted hydrogen sulfide (H₂S) donor, with other alternatives. The information presented is supported by experimental data from independent research studies, offering a comprehensive overview for scientific and drug development applications.

Introduction to this compound and Mitochondria-Targeted H₂S Donation

This compound is a novel compound designed to deliver hydrogen sulfide directly to mitochondria, the primary energy-producing organelles within cells.[1] This targeted delivery is achieved by attaching an H₂S-donating moiety to a triphenylphosphonium (TPP⁺) cation, which facilitates accumulation within the mitochondria. The rationale behind this approach is to leverage the known cytoprotective effects of H₂S, such as its antioxidant and anti-apoptotic properties, at the site of cellular respiration and oxidative stress generation.[1]

Neurodegenerative diseases are often associated with mitochondrial dysfunction and oxidative stress. By delivering H₂S directly to the mitochondria, this compound aims to mitigate these pathological processes and confer neuroprotection.

Comparative Analysis of Neuroprotective Efficacy

The neuroprotective effects of this compound have been evaluated in various in vitro and in vivo models of neurological damage. This section compares the performance of this compound with other H₂S donors and neuroprotective agents.

Comparison with Other H₂S Donors

A key advantage of this compound lies in its targeted delivery and slow-release mechanism, which allows for sustained, low-level H₂S donation within the mitochondria. This contrasts with traditional H₂S donors like sodium hydrosulfide (NaHS), which release H₂S rapidly and non-specifically throughout the cell.

CompoundTargetH₂S Release ProfilePotencyNeuroprotective EffectsReference
This compound MitochondriaSlow, sustainedNanomolar rangeReduces oxidative stress, preserves mitochondrial function, anti-inflammatory, anti-apoptotic.[1]
AP123 MitochondriaSlow, sustainedNanomolar rangeProtects against hyperglycemic injury in endothelial cells.[2]
NaHS Non-specificRapidMicromolar to millimolar rangeNeuroprotective at higher concentrations, but potential for off-target effects.
GYY4137 Non-specificSlowMicromolar rangeShows some neuroprotective and anti-inflammatory effects.[3]

Table 1: Comparison of this compound with other H₂S donors.

Quantitative Data from In Vitro Neuroprotection Studies

The following table summarizes quantitative data from studies investigating the neuroprotective effects of this compound in cultured neuronal cells subjected to oxidative stress.

ParameterExperimental ModelThis compound Concentration% Improvement vs. ControlReference
Cell Viability (MTT Assay) Oxidative stress in endothelial cells100 nMSignificant increase
Mitochondrial Membrane Potential Oxidative stress in endothelial cells100 nMSignificant preservation
ATP Levels APP/PS1 neurons100 nMSignificant increase[4]
Reactive Oxygen Species (ROS) Production APP/PS1 neurons100 nMSignificant decrease[4]

Table 2: Quantitative effects of this compound on neuronal cell health under stress.

Experimental Protocols

Detailed methodologies are crucial for the independent verification and replication of scientific findings. Below are summaries of key experimental protocols used to assess the neuroprotective properties of this compound.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Expose the cells to the desired concentrations of this compound or other test compounds for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.

  • Induction of Neurotoxicity: Introduce an oxidative stressor (e.g., hydrogen peroxide or glutamate) to induce cell death.

  • MTT Incubation: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Measurement of Mitochondrial Membrane Potential (TMRM Staining)

Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant fluorescent dye that accumulates in active mitochondria with an intact membrane potential.

  • Cell Culture and Treatment: Culture and treat cells with this compound and neurotoxic agents as described for the MTT assay.

  • TMRM Staining: Incubate the cells with a low concentration of TMRM (e.g., 20-100 nM) in culture medium for 20-30 minutes at 37°C.

  • Washing: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) to remove excess dye.

  • Imaging: Immediately visualize the cells using a fluorescence microscope with a rhodamine (TRITC) filter set. Healthy cells with polarized mitochondria will exhibit bright red fluorescence.

  • Quantification: The fluorescence intensity can be quantified using image analysis software. A decrease in fluorescence intensity indicates mitochondrial depolarization.

Determination of Intracellular ATP Levels

Cellular ATP levels are a direct measure of mitochondrial function and overall cellular energy status.

  • Cell Lysis: After experimental treatment, lyse the cells using a suitable lysis buffer to release the intracellular ATP.

  • ATP Assay: Use a commercially available ATP assay kit, which typically employs a luciferase-based reaction. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light.

  • Luminometry: Measure the light output using a luminometer. The amount of light produced is directly proportional to the ATP concentration.

  • Normalization: Normalize the ATP levels to the total protein concentration in each sample to account for variations in cell number.

Signaling Pathways and Mechanisms of Action

This compound exerts its neuroprotective effects through the modulation of several key signaling pathways.

Proposed Mechanism of this compound Action

The following diagram illustrates the proposed mechanism by which this compound delivers H₂S to the mitochondria and initiates its protective effects.

AP39_Mechanism cluster_effects Mitochondrial Effects This compound This compound (TPP-H₂S donor) Cell_Membrane Cell Membrane This compound->Cell_Membrane Enters cell Mitochondrion Mitochondrion Cell_Membrane->Mitochondrion Accumulates in Mitochondria (driven by TPP+) H2S H₂S Mitochondrion->H2S Releases H₂S ROS Reactive Oxygen Species (ROS) H2S->ROS Scavenges ROS ETC ETC H2S->ETC Donates electrons to Electron Transport Chain (ETC) mPTP mPTP H2S->mPTP Inhibits mitochondrial permeability transition pore (mPTP) opening ATP ATP ETC->ATP Maintains ATP Production Apoptosis Apoptosis mPTP->Apoptosis Prevents Apoptosis

Caption: Proposed mechanism of this compound-mediated neuroprotection.

Key Signaling Pathways Modulated by this compound

The neuroprotective effects of this compound are mediated by its influence on critical signaling pathways involved in cell survival, inflammation, and antioxidant defense.

AP39_Signaling_Pathways cluster_neurotrophic Neurotrophic Factor Signaling cluster_inflammatory Anti-inflammatory Signaling cluster_energy Energy Metabolism Signaling This compound This compound BDNF BDNF This compound->BDNF Upregulates NGF NGF This compound->NGF Upregulates NF_kB NF-κB This compound->NF_kB Inhibits AMPK AMPK This compound->AMPK Activates TrkB TrkB BDNF->TrkB TrkA TrkA NGF->TrkA PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt TrkA->PI3K_Akt Cell_Survival Neuronal Survival and Plasticity PI3K_Akt->Cell_Survival Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NF_kB->Pro_inflammatory_Cytokines UCP2 UCP2 AMPK->UCP2 Mitochondrial_Biogenesis Mitochondrial Biogenesis AMPK->Mitochondrial_Biogenesis

Caption: Key signaling pathways modulated by this compound.

Conclusion

Independent studies consistently demonstrate the neuroprotective properties of this compound in preclinical models of neurological disorders. Its unique mitochondria-targeted H₂S delivery system offers a significant potency advantage over non-targeted H₂S donors. The ability of this compound to preserve mitochondrial function, reduce oxidative stress, and modulate key signaling pathways related to cell survival and inflammation underscores its therapeutic potential. Further research, including clinical trials, is warranted to fully elucidate the efficacy of this compound in treating neurodegenerative diseases.

References

Safety Operating Guide

Proper Disposal of AP39: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the proper disposal of AP39, a mitochondrially-targeted hydrogen sulfide (H₂S) donor also known by its chemical name (10-oxo-10-(4-(3-thioxo-3H-1,2-dithiol-5-yl)phenoxy)decyl)triphenylphosphonium bromide.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Adherence to the following procedures is critical to mitigate risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Protective gloves (e.g., nitrile).

  • Body Protection: Impervious clothing, such as a lab coat.

  • Respiratory Protection: A suitable respirator should be used if there is a risk of dust or aerosol formation.

Handling:

  • Avoid inhalation, and contact with eyes and skin[1].

  • Do not eat, drink, or smoke when using this product[1].

  • Use only in areas with appropriate exhaust ventilation[1].

  • Wash skin thoroughly after handling[1].

This compound Disposal Protocol

This protocol outlines the step-by-step process for the safe disposal of this compound.

Step 1: Segregate this compound Waste

  • Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and contaminated PPE, in a designated and clearly labeled waste container.

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents[1].

Step 2: Container Labeling

  • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "(10-oxo-10-(4-(3-thioxo-3H-1,2-dithiol-5-yl)phenoxy)decyl)triphenylphosphonium bromide," the CAS number "1429061-80-2," and the relevant hazard pictograms (e.g., harmful, environmental hazard).

Step 3: Temporary Storage

  • Store the sealed hazardous waste container in a cool, well-ventilated area, away from direct sunlight and sources of ignition[1].

  • Ensure the storage area is designated for hazardous waste and has secondary containment to prevent the release of material in case of a leak.

Step 4: Arrange for Professional Disposal

  • This compound waste must be disposed of through an approved waste disposal plant[1].

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

Step 5: Documentation

  • Maintain a record of the amount of this compound waste generated, the date of disposal, and the name of the disposal company. Follow your institution's specific requirements for hazardous waste manifest tracking.

Quantitative Data Summary

The following table summarizes key quantitative and qualitative data for this compound.

PropertyValueReference
CAS Number 1429061-80-2[1]
Molecular Formula C₃₇H₃₈BrO₂PS₃[1]
Molecular Weight 721.77 g/mol [1]
Hazard Classifications Acute toxicity, Oral (Category 4), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)[1]
Hazard Statements H302: Harmful if swallowed, H410: Very toxic to aquatic life with long lasting effects[1]
Storage Conditions Store at -20°C (powder) or -80°C (in solvent)[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

AP39_Disposal_Workflow A Start: this compound Waste Generation B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate this compound Waste into a Designated, Labeled Container B->C D Store Waste Container in a Cool, Ventilated, Secure Area C->D E Contact Environmental Health & Safety (EHS) or Approved Waste Disposal Contractor D->E F Provide Safety Data Sheet (SDS) to Disposal Contractor E->F G Complete Hazardous Waste Manifest/Documentation F->G H Waste Collected by Approved Contractor for Disposal G->H I End: Proper Disposal Complete H->I

References

Personal protective equipment for handling AP39

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the handling and disposal of AP39, a mitochondria-targeted hydrogen sulfide (H₂S) donor. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available. The following recommendations are based on the known hazards of its constituent parts: the triphenylphosphonium (TPP) cation and the hydrogen sulfide-releasing moiety. A conservative approach to handling is strongly advised.

Immediate Safety and Hazard Information

This compound is a research chemical with potential biological activity and associated hazards. The primary concerns are related to the triphenylphosphonium cation and the release of hydrogen sulfide gas.

  • Triphenylphosphonium (TPP) Moiety: Lipophilic TPP cations can accumulate in mitochondria and may exhibit toxicity by disrupting mitochondrial function[1][2][3][4]. Compounds containing the TPP group should be handled with care to avoid ingestion, inhalation, and skin contact.

  • Hydrogen Sulfide (H₂S) Donor: this compound is designed to release hydrogen sulfide, a highly toxic, flammable, and colorless gas with a characteristic rotten egg odor at low concentrations. However, at high concentrations, it can deaden the sense of smell, making it an unreliable indicator of exposure. Inhalation is the primary route of exposure and can lead to serious health effects, including respiratory distress and even death.

Personal Protective Equipment (PPE)

A comprehensive assessment of the specific laboratory conditions and procedures should be conducted to determine the appropriate level of PPE. The following table summarizes the recommended PPE for handling this compound.

PPE Category Equipment Specifications and Rationale
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable minimum requirement for handling this compound in solid form and in solutions. For prolonged handling or in case of a spill, consider double-gloving or using thicker nitrile gloves (e.g., 8 mil). Always inspect gloves for tears or punctures before use and change them immediately if contaminated.
Eye and Face Protection Safety glasses with side shields or safety gogglesTo protect against splashes of this compound solutions or accidental contact with the powdered form. A face shield should be worn in addition to safety glasses or goggles when there is a significant risk of splashing.
Body Protection Laboratory coatA standard lab coat should be worn to protect skin and clothing from contamination. Ensure the lab coat is fully buttoned.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodDue to the release of toxic H₂S gas, all work with this compound, especially when in solution or upon heating, must be conducted in a certified chemical fume hood to prevent inhalation exposure.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is essential for the safe handling of this compound.

  • Preparation and Planning:

    • Before beginning any experiment, ensure all necessary PPE is readily available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

    • Have a pre-planned emergency procedure in case of a spill or accidental exposure.

    • Ensure that a hydrogen sulfide gas detector is available and operational if there is a potential for significant gas release.

  • Handling of Solid this compound:

    • Weigh the solid this compound in a chemical fume hood.

    • Avoid creating dust. Use a spatula to handle the powder and close the container immediately after use.

    • Clean any spills of the powder promptly with a damp cloth or paper towel, ensuring the cleaning materials are disposed of as hazardous waste.

  • Preparation of this compound Solutions:

    • All solution preparations must be carried out in a chemical fume hood.

    • When dissolving this compound, add the solvent to the solid slowly to avoid splashing.

    • Clearly label all containers with the chemical name, concentration, date, and appropriate hazard warnings.

  • Experimental Use:

    • Conduct all experiments involving this compound within a chemical fume hood.

    • Keep all containers of this compound sealed when not in use to minimize the release of H₂S gas.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.

  • Waste Segregation:

    • All materials contaminated with this compound (e.g., pipette tips, gloves, paper towels, excess solutions) must be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.

  • Deactivation of H₂S-Releasing Moiety (Recommended):

    • Before final disposal, it is recommended to deactivate the H₂S-releasing component of this compound. This can be achieved by treating the waste solution with an oxidizing agent, such as sodium hypochlorite (bleach), in a chemical fume hood.

    • Add the oxidizing agent slowly and in small portions to control the reaction, which may be exothermic.

    • Allow the mixture to react for a sufficient time to ensure complete deactivation.

  • Final Disposal:

    • The deactivated waste, along with any solid waste contaminated with this compound, should be disposed of as hazardous chemical waste through your institution's environmental health and safety (EHS) office.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Quantitative Data

Due to the lack of a specific SDS for this compound, quantitative data on its toxicity is not available. The table below provides information on the known exposure limits for hydrogen sulfide gas.

Substance Parameter Value Source/Notes
Hydrogen Sulfide (H₂S) OSHA Permissible Exposure Limit (PEL)20 ppm (ceiling)Occupational Safety and Health Administration
NIOSH Recommended Exposure Limit (REL)10 ppm (10-minute ceiling)National Institute for Occupational Safety and Health
ACGIH Threshold Limit Value (TLV)1 ppm (8-hour TWA); 5 ppm (STEL)American Conference of Governmental Industrial Hygienists

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit

Visualizations

Experimental Workflow for Handling this compound

AP39_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_emergency Review Emergency Procedures prep_hood->prep_emergency handle_solid Weigh Solid this compound in Fume Hood prep_emergency->handle_solid handle_solution Prepare this compound Solution in Fume Hood handle_solid->handle_solution handle_experiment Conduct Experiment in Fume Hood handle_solution->handle_experiment disp_collect Collect Contaminated Waste handle_experiment->disp_collect disp_deactivate Deactivate H2S Moiety (Recommended) disp_collect->disp_deactivate disp_final Dispose as Hazardous Waste via EHS disp_deactivate->disp_final

Caption: Workflow for the safe handling and disposal of this compound.

Logical Relationships of this compound Hazards

AP39_Hazards cluster_components Chemical Components cluster_hazards Potential Hazards cluster_exposure Routes of Exposure This compound This compound TPP Triphenylphosphonium (TPP) Cation This compound->TPP H2S_donor H2S-Donating Moiety This compound->H2S_donor mito_toxicity Mitochondrial Toxicity TPP->mito_toxicity h2s_toxicity Hydrogen Sulfide Gas Toxicity H2S_donor->h2s_toxicity ingestion Ingestion mito_toxicity->ingestion skin_contact Skin Contact mito_toxicity->skin_contact inhalation Inhalation h2s_toxicity->inhalation

Caption: Key hazards associated with the components of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.